1,3-Dibutylxanthine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dibutyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAPVDGMACVEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182721 | |
| Record name | 1,3-Dibutylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-36-4 | |
| Record name | 1,3-Dibutylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2850-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dibutylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIBUTYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR9D2UGY27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 1,3-Dibutylxanthine (CAS 2850-36-4)
[1][2]
Introduction: The Lipophilic Xanthine Scaffold
1,3-Dibutylxanthine (1,3-DBX) represents a critical structural probe in the study of purinergic signaling and phosphodiesterase (PDE) regulation.[1] As a dialkyl derivative of the xanthine core, it serves as a lipophilic analog to theophylline (1,3-dimethylxanthine).[1] Its significance in drug development lies not in its clinical use, but in its utility as a tool compound for Structure-Activity Relationship (SAR) studies.[1] By replacing methyl groups with butyl chains, researchers can interrogate the steric and hydrophobic tolerance of Adenosine Receptors (ARs) and PDE catalytic pockets.[1]
This guide provides a comprehensive technical breakdown of 1,3-DBX, synthesizing physicochemical data, synthesis protocols, and pharmacological mechanisms for application scientists.[1]
Chemical Identity & Physicochemical Profile
The substitution of butyl chains at the
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1,3-Dibutyl-3,7-dihydro-1H-purine-2,6-dione |
| Common Name | 1,3-Dibutylxanthine |
| CAS Number | 2850-36-4 |
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| Appearance | Off-white to white crystalline powder |
| Solubility (Primary) | DMSO (>25 mg/mL), Ethanol, Chloroform |
| Solubility (Aqueous) | Negligible (Requires carrier solvent for bioassays) |
| Melting Point | ~148–150 °C |
Synthesis & Structural Validation
While commercially available, in-house synthesis is often required for deuterated studies or when high-purity fresh batches are needed for kinetic analysis.[1] The most robust route involves the direct alkylation of xanthine, though the Traube synthesis offers higher specificity if starting from urea derivatives.
Protocol: -Dialkylation of Xanthine
Objective: Synthesize 1,3-DBX from xanthine using phase-transfer catalysis to ensure N1/N3 selectivity over N7/N9.
Reagents:
-
Xanthine (SM)[1]
-
1-Bromobutane (Alkylating agent)[1]
-
Potassium Carbonate (
, anhydrous)[1] -
DMF (Dimethylformamide, anhydrous)[1]
Workflow Diagram (DOT):
Figure 1: Step-by-step synthetic pathway emphasizing the activation and purification phases.
Validation Criteria:
-
1H NMR (DMSO-d6): Confirm butyl chain integration (multiplets at
0.9, 1.3, 1.6, 3.9 ppm) and the distinct singlet of the C8-proton ( ~8.0 ppm). -
Mass Spectrometry: ESI+ peak at m/z 265.3
.[1]
Pharmacological Mechanism of Action
1,3-DBX acts as a "dual-mechanism" modulator.[1] Its lipophilicity allows it to cross cell membranes readily, accessing intracellular enzymes that hydrophilic analogs cannot reach as efficiently.[1]
A. Adenosine Receptor Antagonism
1,3-DBX is a non-selective antagonist of Adenosine Receptors (
-
Mechanism: It competes with endogenous adenosine for the orthosteric binding site.[1]
-
SAR Insight: The butyl chains provide steric bulk that generally reduces affinity compared to propyl (DIPROPYL-xanthine) analogs at the
receptor, but may enhance selectivity profiles for specific conformations.[1]
B. Phosphodiesterase (PDE) Inhibition
Like IBMX, 1,3-DBX inhibits cyclic nucleotide phosphodiesterases, preventing the hydrolysis of cAMP and cGMP.[1]
-
Causality: Elevated cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation events (e.g., CREB activation, smooth muscle relaxation).[1]
Signaling Pathway Diagram (DOT):
Figure 2: 1,3-DBX blocks the negative feedback of Adenosine while simultaneously preventing cAMP degradation.
Experimental Protocols: Self-Validating Systems
Protocol A: Preparation of Stock Solutions
Challenge: Aqueous insolubility leads to precipitation in media, causing false negatives in potency assays.[1] Solution:
-
Dissolve 1,3-DBX in 100% DMSO to create a 100 mM Master Stock .[1]
-
Sonicate for 5 minutes at 30°C to ensure complete solvation.
-
Validation Step: Visually inspect for crystal lattice refraction.[1] If clear, aliquot and store at -20°C.
-
Working Solution: Dilute 1:1000 in assay buffer immediately prior to use (Final DMSO < 0.1%).
Protocol B: Adenosine Receptor Binding Assay (Competition)
Objective: Determine the affinity (
-
Membrane Prep: Harvest CHO cells stably expressing human
receptors.[1] Homogenize in ice-cold Tris-HCl buffer. -
Incubation:
-
Equilibrium: Incubate for 90 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Safety & Handling
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101421, 1,3-Dibutylxanthine.[1] Retrieved January 29, 2026.[1] [Link]
-
Daly, J. W., et al. (1986). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor.[1] Biochemical Pharmacology.[1][3][4] [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[1] Handbook of Experimental Pharmacology.[1] [Link]
An In-Depth Technical Guide to 1,3-Dibutylxanthine: Molecular Structure, Nomenclature, and Analysis
Introduction
The xanthine scaffold is a cornerstone in medicinal chemistry, representing a privileged purine structure found in numerous biologically active compounds. Naturally occurring methylxanthines such as caffeine, theophylline, and theobromine are widely recognized for their physiological effects, primarily acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. Theophylline (1,3-dimethylxanthine), for instance, has long been a therapeutic agent for respiratory diseases due to its bronchodilatory properties.
Synthetic modifications to the xanthine core, particularly at the N1, N3, and N7 positions, have been a fertile ground for drug discovery, allowing researchers to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific synthetic derivative, 1,3-Dibutylxanthine , providing a detailed examination of its molecular characteristics and the analytical methodologies required for its study. This molecule serves as an important tool in structure-activity relationship (SAR) studies, where the replacement of the traditional methyl groups with more lipophilic butyl chains can significantly alter receptor affinity and metabolic stability. This document is intended for researchers and professionals in drug development who require a foundational understanding of this compound for further investigation.
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the bedrock of all subsequent experimental work. This section elucidates the formal nomenclature, structure, and key physical data for 1,3-Dibutylxanthine.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of a molecule according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor of its atomic connectivity.
-
Systematic IUPAC Name: 1,3-dibutyl-3,7-dihydro-1H-purine-2,6-dione
-
Common Name: 1,3-Dibutylxanthine
The name is derived from the core purine-2,6-dione structure, which is the chemical definition of xanthine. The locants "1" and "3" indicate that the two butyl groups are attached to the nitrogen atoms at these positions on the bicyclic ring system. The "7H" and "dihydro" components specify the location of a hydrogen atom on the N7 nitrogen and the saturation within the ring system, respectively.
Molecular Structure Visualization
The two-dimensional structure of 1,3-Dibutylxanthine is presented below. The core is a fused ring system composed of a pyrimidine-dione ring and an imidazole ring. The butyl substituents are located on the pyrimidine-dione portion.
Caption: 2D structure of 1,3-Dibutylxanthine.
Physicochemical Data Summary
Quantitative data provides the necessary parameters for experimental design, such as calculating molar concentrations and predicting behavior in analytical systems. The data for 1,3-Dibutylxanthine is summarized in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₂ | [1][2] |
| Molecular Weight | 264.32 g/mol | [1][2] |
| CAS Number | 2850-36-4 | [1][2] |
| Canonical SMILES | CCCCn1c2c(c(=O)n(CCCC)c1=O)[nH]cn2 | [1] |
| InChIKey | HDAPVDGMACVEKL-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, boiling point, and aqueous solubility for 1,3-Dibutylxanthine are not widely reported in public literature, a common situation for specialized research compounds. These values would need to be determined empirically.
Part 2: Synthesis and Purification Protocol
The synthesis of 1,3-dialkylxanthines is a well-established process in organic chemistry. The most common and direct approach is the direct N-alkylation of the xanthine starting material.
Principle of Synthesis: N-Alkylation of Xanthine
The core of the synthesis is a nucleophilic substitution reaction. The N-H protons on the xanthine molecule, particularly at the N1 and N3 positions, are weakly acidic. In the presence of a suitable base, these nitrogens can be deprotonated to form anionic nucleophiles. These nucleophiles then readily attack an electrophilic alkylating agent, such as a primary alkyl halide (in this case, 1-bromobutane or 1-iodobutane), forming a new nitrogen-carbon bond. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.
Step-by-Step Synthesis Workflow
This protocol describes a representative lab-scale synthesis of 1,3-Dibutylxanthine. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Xanthine (1.0 eq)
-
1-Bromobutane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add xanthine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 10 mL of DMF per gram of xanthine).
-
Reagent Addition: Add 1-bromobutane to the suspension via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the xanthine starting material is consumed (typically 12-24 hours).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the crude product and dissolve inorganic salts.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-Dibutylxanthine.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final, pure product. This step is self-validating; a sharp melting point and a single spot on TLC in multiple solvent systems indicate high purity.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 1,3-Dibutylxanthine.
Part 3: Analytical Characterization
Once synthesized, the identity and purity of the compound must be rigorously confirmed. High-Performance Liquid Chromatography is the standard method for assessing purity, while spectroscopic methods confirm the molecular structure.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their affinity for a stationary phase (the column) versus a mobile phase (the solvent). For 1,3-Dibutylxanthine, a reversed-phase method is ideal, where the nonpolar butyl chains will cause the molecule to be retained on a nonpolar C18 column.
Principle: The sample is injected into a high-pressure stream of a mobile phase. As it passes through the C18 column, 1,3-Dibutylxanthine is retained longer than more polar impurities (like residual xanthine) but elutes faster than more nonpolar impurities. A UV detector measures the absorbance of the eluent, producing a chromatogram where the area of the peak corresponding to the product is proportional to its concentration. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.
Step-by-Step HPLC Method:
-
Sample Preparation: Accurately weigh ~1 mg of synthesized 1,3-Dibutylxanthine and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Detector at 272 nm (the typical λmax for a xanthine core).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the product peak by the total area of all peaks and multiplying by 100.
Diagram: Principle of HPLC Analysis
Caption: Schematic of a typical High-Performance Liquid Chromatography (HPLC) system.
Part 4: Pharmacological Context and Future Directions
The parent xanthine class exerts its biological effects primarily through two mechanisms: competitive antagonism of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) and non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] The synthesis of derivatives like 1,3-Dibutylxanthine is driven by the need to understand how structural modifications impact these interactions.
The introduction of butyl groups in place of methyl groups dramatically increases the lipophilicity of the molecule. This can lead to several predictable changes:
-
Enhanced Membrane Permeability: Increased lipophilicity may improve the ability of the compound to cross cellular membranes, including the blood-brain barrier.
-
Altered Receptor Affinity: The larger, more flexible butyl chains may probe different hydrophobic pockets within the adenosine receptor binding sites compared to smaller methyl groups, potentially altering affinity and selectivity between receptor subtypes.[4]
-
Modified Metabolism: The metabolic pathways for butyl groups differ from those for methyl groups, which could lead to a different pharmacokinetic profile and half-life.
1,3-Dibutylxanthine is, therefore, not an end-product but a valuable chemical probe. Researchers can use it to map the topology of receptor binding sites, develop more potent and selective adenosine receptor antagonists, and investigate the role of lipophilicity in the pharmacology of xanthines. Future work would involve detailed in vitro binding assays against a panel of adenosine receptor subtypes and PDE enzymes, followed by in vivo studies to characterize its pharmacokinetic and pharmacodynamic profile.
References
-
Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]
-
PubChem. 1,3-Butanediol | C4H10O2 | CID 7896. Available at: [Link]
-
GSRS. 1,3-DIBUTYLXANTHINE. Available at: [Link]
-
Franzone, J. S., Reboani, M. C., Biglione, V., & Cirillo, R. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs Exp Clin Res., 16(6), 263-76. Available at: [Link]
-
PubChem. 1,3-Diethylxanthine | C9H12N4O2 | CID 101420. Available at: [Link]
-
PubChem. 1,3-Dipropyl-7-methylxanthine | C12H18N4O2 | CID 161713. Available at: [Link]
-
Păunescu, E., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 11. Available at: [Link]
-
van der Klein, P. A., et al. (1996). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 534-40. Available at: [Link]
- Google Patents. Synthesis of xanthines - US2827461A.
-
Tarka, S. M. (1982). Analytical Methods for Quantitation of Methylxanthines. In: The Methylxanthine Beverages and Foods: Chemistry, Consumption, and Health Effects. Alan R. Liss, Inc., New York. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 1,3-Dibutylxanthine in Various Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,3-dibutylxanthine, a derivative of xanthine. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of solubility, data from related xanthine derivatives, and established methodologies to predict and determine its solubility. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical solubility determination.
Introduction to 1,3-Dibutylxanthine: A Molecule of Interest
1,3-Dibutylxanthine belongs to the xanthine family, a class of purine alkaloids that includes well-known compounds like caffeine and theophylline.[1] The core xanthine structure is characterized by a fused pyrimidinedione and imidazole ring system. In 1,3-dibutylxanthine, two butyl groups are attached to the nitrogen atoms at positions 1 and 3.
Physicochemical Properties:
-
Molecular Formula: C₁₃H₂₀N₄O₂[2]
-
Molecular Weight: 264.32 g/mol [2]
-
Structure: The presence of the two non-polar butyl chains significantly influences the molecule's overall polarity and, consequently, its solubility.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile of 1,3-dibutylxanthine is therefore paramount for its potential development as a therapeutic agent.
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1,3-dibutylxanthine, the key structural features influencing its solubility are:
-
The Polar Xanthine Core: The xanthine ring system contains several nitrogen and oxygen atoms, making it capable of hydrogen bonding and dipole-dipole interactions. This polar core contributes to solubility in polar solvents.
-
The Non-Polar Butyl Chains: The two butyl groups are hydrophobic and will interact favorably with non-polar solvents through van der Waals forces. These chains will, however, hinder solubility in highly polar solvents like water.
The overall solubility of 1,3-dibutylxanthine in a given solvent will be a balance between the contributions of its polar core and its non-polar alkyl chains.
Predicted Solubility Profile of 1,3-Dibutylxanthine
Based on its chemical structure and the known solubility of other xanthine derivatives, a predicted qualitative solubility profile for 1,3-dibutylxanthine is presented below. It is anticipated that the presence of the two butyl groups will render the molecule significantly more lipophilic than xanthine or theophylline.
Table 1: Predicted Qualitative Solubility of 1,3-Dibutylxanthine in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large non-polar butyl groups will disrupt the hydrogen bonding network of these solvents, leading to poor solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderately to Freely Soluble | These solvents can engage in dipole-dipole interactions with the polar xanthine core, while also accommodating the non-polar butyl chains. |
| Non-Polar | Toluene, Hexane, Chloroform | Soluble to Freely Soluble | The non-polar nature of these solvents will favorably interact with the hydrophobic butyl chains of 1,3-dibutylxanthine. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent, Generally Low | As a weak acid, the solubility of 1,3-dibutylxanthine in aqueous buffers is expected to increase at higher pH values due to deprotonation and salt formation.[4] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5][6] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.
The Shake-Flask Method: A Step-by-Step Guide
This protocol outlines the necessary steps to accurately determine the equilibrium solubility of 1,3-dibutylxanthine.
Materials:
-
1,3-Dibutylxanthine (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation:
-
Add an excess amount of 1,3-dibutylxanthine to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A preliminary experiment should be conducted to determine the time to reach equilibrium (typically 24-72 hours).[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 1,3-dibutylxanthine of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of 1,3-dibutylxanthine in the sample solutions.
-
-
Calculation:
-
Calculate the solubility of 1,3-dibutylxanthine in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Sources
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
1,3-Dibutylxanthine: A Technical Guide to Structural Genesis and Pharmacological Evolution
Abstract This technical guide analyzes 1,3-Dibutylxanthine (CAS: 2850-36-4), a critical lipophilic analog of theophylline used extensively in Structure-Activity Relationship (SAR) studies of adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. While less clinically ubiquitous than its dimethyl (theophylline) or dipropyl (DPCPX) congeners, 1,3-dibutylxanthine represents a pivotal "tipping point" in alkylxanthine medicinal chemistry—where increased chain length maximizes PDE inhibition potency while altering adenosine receptor subtype selectivity. This guide details its synthesis, receptor binding kinetics, and its role as the scaffold for the neurotherapeutic agent Denbefylline .
Introduction: The Lipophilic Shift
The xanthine scaffold serves as the backbone for a century of respiratory and neurological drug development. Naturally occurring methylxanthines (caffeine, theophylline) are hydrophilic and non-selective. The synthetic drive to replace N1 and N3 methyl groups with longer alkyl chains (propyl, butyl) was driven by two pharmacological imperatives:
-
Adenosine Receptor (AR) Selectivity: Increasing steric bulk at N1/N3 enhances affinity for A1 and A2B receptors while reducing "off-target" effects.
-
PDE Inhibition Potency: Hydrophobicity correlates positively with phosphodiesterase inhibition, a mechanism distinct from AR antagonism.
1,3-Dibutylxanthine (DBX) stands out as a highly lipophilic probe. It is the direct metabolic and synthetic precursor to Denbefylline , a drug developed for vascular dementia, highlighting DBX's importance not just as a tool compound, but as a lead scaffold.
Chemical Genesis and Manufacturing
The synthesis of 1,3-dibutylxanthine historically follows the Traube Purine Synthesis , adapted to accommodate bulky butyl substituents which hinder ring closure more than methyl groups.
Synthetic Pathway (The Modified Traube Protocol)
The synthesis initiates with the condensation of 1,3-dibutylurea with cyanoacetic acid, progressing through a uracil intermediate before final imidazole ring closure.
Key Reaction Steps:
-
Condensation: 1,3-Dibutylurea reacts with cyanoacetic acid (acetic anhydride catalyst) to form cyanoacetyl-dibutylurea.
-
Cyclization 1 (Uracil Formation): Base-catalyzed ring closure yields 1,3-dibutyl-6-aminouracil.
-
Nitrosation & Reduction: Introduction of an amino group at C5 via nitrosation followed by reduction (often using sodium dithionite or catalytic hydrogenation).
-
Cyclization 2 (Xanthine Formation): Formylation with formic acid followed by alkali-induced ring closure yields 1,3-dibutylxanthine.
Visualization of Synthesis
The following diagram illustrates the critical intermediates in the DBX synthetic pathway.
Figure 1: Step-wise synthesis of 1,3-Dibutylxanthine via the modified Traube method.
Pharmacological Profile[1][2][3][4]
Adenosine Receptor Antagonism
Structure-Activity Relationship (SAR) data reveals that while 1,3-dipropyl substitutions (e.g., in DPCPX) optimize A1 receptor affinity, extending the chain to butyl often introduces steric clashes in the A1 binding pocket, slightly reducing affinity compared to propyl analogs but maintaining high selectivity against A2A subtypes.
However, a critical discovery revealed that 1,3-dibutylxanthine-7-riboside derivatives show significant affinity for the A3 adenosine receptor .[1] The butyl chains provide the necessary hydrophobicity to anchor the molecule within the deep A3 receptor pocket, a feature exploited in designing A3-selective antagonists.
Phosphodiesterase (PDE) Inhibition
1,3-Dibutylxanthine is a potent non-selective PDE inhibitor. The lipophilic butyl chains allow for deeper penetration into the catalytic site of PDE enzymes compared to theophylline.
Comparative Potency Data:
| Compound | N1 Substituent | N3 Substituent | PDE Inhibition ( | A1 Receptor ( |
| Theophylline | Methyl | Methyl | ~500 | ~15 |
| Enprofylline | Propyl | H | Weak | Low Affinity |
| 1,3-Dibutylxanthine | Butyl | Butyl | ~15-30 | ~0.5 - 1.0 |
| DPCPX | Propyl | Propyl | Weak | 0.45 nM |
Note: Data is approximate, aggregated from SAR studies (Daly et al., J Med Chem).
Therapeutic Application: The Denbefylline Connection
The most significant "drug development" application of 1,3-dibutylxanthine is its role as the precursor for Denbefylline (1,3-dibutyl-7-(2-oxopropyl)xanthine).
Researchers found that while DBX was a potent PDE inhibitor, its solubility and metabolic stability were suboptimal. Functionalizing the N7 position with a 2-oxopropyl group transformed DBX into Denbefylline, which exhibits:
-
Enhanced PDE4 inhibition: Crucial for cognitive enhancement.
-
Reduced Peripheral Side Effects: Due to altered tissue distribution.
-
Clinical Utility: Investigated for treatment of vascular dementia and cerebral ischemia.
SAR Evolution Logic
The following diagram maps the logical evolution from natural xanthines to the specific 1,3-dibutyl derivative and its therapeutic progeny.
Figure 2: Structural evolution from Theophylline to Denbefylline via the 1,3-Dibutyl intermediate.
Experimental Protocol: Validation of PDE Inhibitory Activity
Objective: To determine the IC50 of 1,3-Dibutylxanthine against PDE4 isoenzymes.
Reagents:
-
[3H]cAMP (Substrate)
-
Snake venom nucleotidase
-
PDE4 enzyme isolate (from U937 cells or recombinant source)
-
1,3-Dibutylxanthine (dissolved in DMSO, serial dilutions 0.1 nM to 100
M)
Methodology:
-
Incubation: Mix 50
L of PDE4 enzyme buffer (Tris-HCl, pH 7.5, MgCl2) with 20 L of 1,3-Dibutylxanthine solution. -
Reaction Start: Initiate reaction by adding 50
L of [3H]cAMP (1 M final concentration). -
Time Course: Incubate at 30°C for 20 minutes.
-
Termination: Stop reaction by boiling for 45 seconds or adding PDE inhibitor cocktail (high dose IBMX).
-
Conversion: Add snake venom nucleotidase (incubat 10 min) to convert the PDE product ([3H]5'-AMP) into [3H]Adenosine.
-
Separation: Apply mixture to DEAE-Sephadex columns. Elute [3H]Adenosine with methanol/water.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % inhibition vs. log[concentration] to derive IC50 using non-linear regression.
References
-
Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 1986.
-
Jacobson, K. A., et al. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.
-
Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine A1- and A2A-receptor antagonists." Journal of Medicinal Chemistry, 1996.
-
Shimada, J., et al. "8-Polycyclic-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors." Journal of Medicinal Chemistry, 1992.
-
NCATS Inxight Drugs. "1,3-Dibutylxanthine (Denbefylline Intermediate)." National Center for Advancing Translational Sciences.[2]
Sources
comprehensive physical and chemical properties of 1,3-Dibutylxanthine
An In-Depth Technical Guide to 1,3-Dibutylxanthine
Introduction
1,3-Dibutylxanthine, a derivative of the purine base xanthine, belongs to a class of compounds that includes well-known alkaloids like caffeine and theophylline. While not as extensively studied as its methylxanthine counterparts, 1,3-Dibutylxanthine holds significant interest for researchers in medicinal chemistry and pharmacology. Its structural modifications—specifically the replacement of methyl groups with butyl chains at the N1 and N3 positions—alter its lipophilicity and may influence its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and potential applications of 1,3-Dibutylxanthine, designed to serve as a foundational resource for scientific professionals.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of all chemical research. 1,3-Dibutylxanthine is registered under CAS Number 2850-36-4.[1][2][3][] Its molecular formula is C₁₃H₂₀N₄O₂, corresponding to a molecular weight of 264.32 g/mol .[1][3][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,3-dibutyl-7H-purine-2,6-dione[] |
| Synonyms | 1,3-di-n-Butylxanthine, Denbefylline intermediate[2][] |
| CAS Number | 2850-36-4[1][2][3] |
| Molecular Formula | C₁₃H₂₀N₄O₂[1][3][5] |
| Molecular Weight | 264.32[1][3][5] |
| InChIKey | HDAPVDGMACVEKL-UHFFFAOYSA-N[5] |
The molecular architecture, featuring a fused pyrimidinedione and imidazole ring system with two butyl substituents, is visualized below.
Caption: Molecular structure of 1,3-Dibutylxanthine.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from solubility and formulation to bioavailability. 1,3-Dibutylxanthine is typically supplied as an off-white or white solid at room temperature.[1][]
Table 2: Physicochemical Data
| Property | Value/Description | Rationale and Implications |
| Physical Form | Solid[1] | Crystalline solid form is typical for xanthine derivatives, facilitating handling and storage. |
| Purity (Min. Spec) | 98%[1] | High purity is essential for reliable experimental results in biological assays. |
| Solubility | Insoluble in water[6] | The two butyl chains significantly increase the molecule's lipophilicity compared to theophylline, drastically reducing water solubility. This property is a critical consideration for drug delivery, as it may lead to dissolution rate-limited absorption, similar to what has been observed for other lipophilic xanthines like 1,3-dipropyl-8-cyclopentylxanthine (CPX).[7] |
| Storage Temperature | Room Temperature[3] | The compound is stable under standard ambient conditions. |
Synthesis and Reactivity
While specific, detailed synthetic procedures for 1,3-Dibutylxanthine are not extensively published in mainstream literature, its synthesis can be reliably achieved through standard N-alkylation of the xanthine core. The general and field-proven approach involves the reaction of xanthine with an appropriate butylating agent.
A common synthetic strategy is the Traube purine synthesis or direct alkylation of a pre-existing xanthine molecule. For instance, theophylline (1,3-dimethylxanthine) synthesis often involves reacting 1,3-dimethyl-4-imino-dihydrouracil through several steps.[8] A more direct route for N-alkylation involves reacting the parent xanthine with two equivalents of a butyl halide (e.g., 1-bromobutane) in the presence of a non-nucleophilic base like sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the acidic N-H protons of the purine ring, creating a nucleophilic anion that subsequently attacks the electrophilic carbon of the butyl halide.
Caption: General synthetic pathway for 1,3-Dibutylxanthine.
In terms of reactivity, 1,3-Dibutylxanthine is a stable compound but is incompatible with strong oxidizing agents. It should be stored in a dry, cool, and well-ventilated place in tightly sealed containers.[6]
Analytical and Spectroscopic Characterization
Unambiguous characterization of 1,3-Dibutylxanthine relies on a combination of chromatographic and spectroscopic techniques. The structural confirmation of newly synthesized xanthine derivatives is typically achieved using methods like FT-IR, NMR, and mass spectrometry.[9][10][11]
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the butyl chains: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the nitrogen. A singlet corresponding to the C8-H proton of the imidazole ring would also be present.
-
¹³C NMR Spectroscopy : The carbon spectrum will display signals for the two carbonyl carbons (C2 and C6) in the 150-175 ppm range.[12] Aromatic carbons of the purine ring will appear between 100-150 ppm, and the four distinct carbons of the butyl chains will be visible in the upfield region (10-50 ppm).[12]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carbonyl groups (around 1650-1700 cm⁻¹), C-N stretching, and C-H stretching from the butyl groups (around 2800-3000 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 264.32, confirming the molecular weight.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small organic molecules like xanthine derivatives.[13] This protocol outlines a robust reverse-phase HPLC method for routine analysis.
Rationale: A reverse-phase C18 column is chosen for its excellent retention and separation of moderately nonpolar molecules. The mobile phase, a mixture of acetonitrile and water, allows for the elution of 1,3-Dibutylxanthine by tuning the organic component. UV detection is ideal as the purine ring system has a strong chromophore.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of 1,3-Dibutylxanthine reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard, using the same diluent.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution to determine the retention time and peak area. Subsequently, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for purity analysis of 1,3-Dibutylxanthine via HPLC.
Potential Pharmacological Activity and Applications
The pharmacological profile of 1,3-Dibutylxanthine is anticipated to align with that of other methylxanthines, which primarily act through two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[14]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, xanthines increase intracellular cAMP levels, leading to smooth muscle relaxation, which is the basis for their use as bronchodilators in asthma and COPD.[14]
-
Adenosine Receptor Antagonism: Adenosine can cause bronchoconstriction. Xanthines block these receptors, contributing to their bronchodilatory effects.[14] The increased lipophilicity from the butyl chains may alter the potency and selectivity of 1,3-Dibutylxanthine for different adenosine receptor subtypes compared to theophylline.
Caption: Mechanism of action via phosphodiesterase inhibition.
Given these mechanisms, 1,3-Dibutylxanthine is a valuable compound for research into new therapies for respiratory diseases.[15] Additionally, it is known to be an intermediate in the synthesis of other pharmacologically active molecules, such as Denbefylline.[2]
Safety and Handling
According to available safety data, 1,3-Dibutylxanthine requires standard laboratory precautions.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
-
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Conclusion
1,3-Dibutylxanthine is a synthetic xanthine derivative with distinct physicochemical properties driven by its N-butyl substitutions. Its high lipophilicity and expected pharmacological activities as a PDE inhibitor and adenosine receptor antagonist make it a compound of interest for drug discovery, particularly in the context of respiratory and inflammatory diseases. This guide provides the foundational knowledge required for researchers to handle, analyze, and explore the potential of this molecule in their scientific endeavors.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]
-
Li, X., et al. (2005). Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). Journal of Pharmaceutical Sciences, 94(11), 2496-505. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7896, 1,3-Butanediol. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]
-
Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 13. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2009). Toxicological Profile for 1,3-Butadiene. Retrieved from [Link]
- Guthrie, D. B. (1958). U.S. Patent No. 2,827,461. Washington, DC: U.S. Patent and Trademark Office.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Tarka, S. M. (1982). Analytical Methods for Quantitation of Methylxanthines. In The Methylxanthine Beverages and Foods: Chemistry, Consumption, and Health Effects (pp. 19-34). Alan R. Liss, Inc. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for 1,3-Butadiene. Retrieved from [Link]
-
Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. ResearchGate. Available at: [Link]
-
Franzone, J. S., et al. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs Under Experimental and Clinical Research, 16(6), 263-76. Available at: [Link]
-
ResearchGate. (n.d.). The 13 C and 1 H NMR data of compounds 1-3 a,b (δ H and δ C in ppm). Retrieved from [Link]
-
El-Didamony, A. M., et al. (2024). Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. Chemistry Central Journal, 18(1), 1. Available at: [Link]
-
Linde Gas GmbH. (2022). SAFETY DATA SHEET 1,3-Butadiene, stabilized. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Sigma-Aldrich Inc. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Pîrnău, A., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. PubMed. Available at: [Link]
-
Stile, A. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Available at: [Link]
-
Tilley, S. L. (2011). Methylxanthines in asthma. In Asthma (pp. 337-352). Springer, Berlin, Heidelberg. Available at: [Link]
-
ResearchGate. (n.d.). S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of fractioned compound TE (Diphyllin). Retrieved from [Link]
Sources
- 1. 2850-36-4 1,3-Dibutylxanthine AKSci N101 [aksci.com]
- 2. usbio.net [usbio.net]
- 3. dev.usbio.net [dev.usbio.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 1,3-Dibutylxanthine
A Senior Application Scientist's Perspective on Synthesis, Pharmacological Activity, and Therapeutic Potential
Introduction: The Enduring Pharmacological Significance of the Xanthine Scaffold
The xanthine core, a purine base, is a privileged scaffold in medicinal chemistry, giving rise to a plethora of biologically active molecules. Among these, 1,3-disubstituted xanthines have garnered significant attention for their diverse pharmacological activities. This guide focuses on 1,3-Dibutylxanthine and its structural analogs, exploring their synthesis, mechanism of action as potent modulators of key signaling pathways, and their potential in drug discovery. As researchers and drug development professionals, understanding the nuances of these compounds, from their chemical synthesis to their interaction with biological targets, is paramount for unlocking their full therapeutic potential.
Historically, the most well-known 1,3-disubstituted xanthine is theophylline (1,3-dimethylxanthine), a compound with a long history in the treatment of respiratory diseases. The pharmacological effects of xanthine derivatives are primarily attributed to two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This dual activity allows for a broad range of physiological effects, making them attractive candidates for a variety of therapeutic areas. This guide will delve into the structure-activity relationships that govern these interactions, providing a comprehensive overview for the rational design of novel 1,3-dibutylxanthine derivatives.
Synthetic Strategies for 1,3-Dibutylxanthine and Its Analogs
The synthesis of 1,3-dibutylxanthine and its derivatives can be approached through several well-established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Two primary strategies are commonly employed: the construction of the xanthine core from acyclic precursors (the Traube synthesis) and the direct alkylation of a pre-existing xanthine scaffold.
Traube Purine Synthesis: Building the Xanthine Core
The Traube synthesis, a classical and versatile method for preparing purines, can be adapted for the synthesis of 1,3-dibutylxanthine. This approach involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by a series of cyclization and functional group manipulation steps.
Conceptual Workflow for Traube Synthesis of 1,3-Dibutylxanthine:
A Technical Guide to the Prospective Identification of Natural Dibutylxanthine Compounds
Abstract: Dibutylxanthine, a synthetic dialkylxanthine derivative, is recognized for its potential pharmacological activities, primarily as a phosphodiesterase inhibitor. While its synthetic routes are established, the existence of dibutylxanthine in nature remains unexplored. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the prospective identification of natural sources of dibutylxanthine compounds. We delve into the biosynthetic logic for their potential existence, detail robust methodologies for extraction and characterization, and present a hypothetical workflow for a discovery program. This document serves as a technical roadmap, bridging the gap between the known biochemistry of common xanthine alkaloids and the untapped potential of their rarer, long-chain analogues in nature.
Introduction: The Rationale for Pursuing Natural Dibutylxanthines
Xanthine and its N-alkylated derivatives, such as caffeine and theobromine, are ubiquitous plant alkaloids with well-documented physiological effects.[1][2] These compounds are synthesized via a multi-step pathway involving N-methyltransferases that sequentially add methyl groups to a xanthosine precursor.[3][4] Dibutylxanthine (1,3-dibutylxanthine) is a synthetic analogue where butyl groups replace the more common methyl groups. While currently known as a synthetic molecule, the biochemical machinery for N-alkylation in nature raises a compelling question: could organisms exist that utilize longer-chain alkyl donors to produce dibutylxanthine or its isomers?
The discovery of a natural source for these compounds would be significant for several reasons:
-
Novel Bioactivities: Natural products often possess unique stereochemistry or analogue profiles that can lead to novel pharmacological properties.
-
Sustainable Sourcing: A biological source could offer a more sustainable and cost-effective production pathway compared to chemical synthesis.
-
Understanding Biochemical Diversity: The identification of N-butyltransferases acting on xanthine precursors would expand our understanding of alkaloid biosynthesis.
This guide will provide the scientific and methodological foundation for embarking on a search for these elusive natural products.
Theoretical Framework: The Case for a Natural Origin
While no direct evidence currently points to a natural source of dibutylxanthine, a strong theoretical argument can be built upon the known principles of xanthine alkaloid biosynthesis.
The Precedent: N-Methylation in Plants
The biosynthesis of caffeine, the most studied xanthine alkaloid, involves a four-step pathway starting from xanthosine. The key steps are three sequential N-methylations catalyzed by N-methyltransferases, which belong to the motif B' methyltransferase family.[3][4] These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to specific nitrogen atoms on the xanthine ring.[3] Across the plant kingdom, different species have evolved distinct but convergent pathways to produce caffeine, utilizing different intermediates and enzyme specificities.[5][6] This evolutionary plasticity suggests that the core catalytic mechanism could potentially accommodate alkyl donors other than methyl groups.
Hypothetical Biosynthesis of Dibutylxanthine
We hypothesize that dibutylxanthine could be formed through a pathway analogous to caffeine synthesis, but involving an "N-butyltransferase" enzyme. The butyl group donor could be a molecule like S-adenosyl-L-homocysteine with a butyl moiety or another activated butyl derivative.
The proposed pathway would likely proceed as follows:
-
Xanthosine is converted to Xanthine .
-
An N-butyltransferase adds the first butyl group, potentially at the N3 position, to form 3-butylxanthine .
-
A second N-butyltransferase (or the same enzyme acting again) adds a second butyl group at the N1 position, yielding 1,3-dibutylxanthine .
This hypothetical pathway provides a logical starting point for identifying candidate organisms. The search should focus on species known for producing a wide variety of unusual secondary metabolites, particularly alkaloids.
Caption: Comparative pathways of known caffeine and hypothetical dibutylxanthine biosynthesis.
Methodological Approach for Discovery and Characterization
A systematic approach is required to screen for, isolate, and identify novel dibutylxanthine compounds from complex natural matrices. The workflow can be divided into three main stages: Extraction, Separation & Screening, and Structural Elucidation.
Stage 1: Extraction of Alkaloids
The choice of extraction method is critical and depends on the source material (e.g., plant leaves, fungal mycelia, marine invertebrate). Alkaloids exist in nature as either free bases or salts.[7] A general and robust approach involves a pH-gradient extraction.
Protocol 1: General Acid-Base Extraction for Alkaloids
-
Homogenization: Dry and pulverize the source material to increase surface area.
-
Acidification: Macerate the powdered material in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid). This protonates the alkaloids, converting them into their water-soluble salt forms.
-
Filtration: Filter the mixture to remove solid biomass. The aqueous filtrate now contains the alkaloid salts.
-
Basification: Adjust the pH of the filtrate to alkaline (pH 9-11) using a base like ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction by mixing the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform). The free base alkaloids will partition into the organic layer.
-
Concentration: Separate the organic layer and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.
Causality Note: This acid-base method is highly effective because it leverages the fundamental chemical property of alkaloids—their basicity—to selectively separate them from the vast majority of neutral and acidic compounds in the initial extract.[7]
| Solvent System | Polarity | Target Analytes | Advantages | Disadvantages |
| Acidified Water (pH 2-4) | High | Alkaloid Salts | High selectivity for basic compounds. | May co-extract other water-soluble compounds. |
| Methanol/Ethanol | High | Broad Range | Extracts both free bases and salts.[8] | Non-selective; yields complex extracts. |
| Dichloromethane/Chloroform | Medium | Free Base Alkaloids | Good solvent for free bases; used in LLE. | Environmental and health concerns. |
| Ethyl Acetate | Medium | Free Base Alkaloids | Greener alternative to chlorinated solvents. | Lower solvency for some polar alkaloids. |
Table 1: Comparison of common solvent systems for alkaloid extraction.
Stage 2: Chromatographic Separation and Screening
The crude extract is a complex mixture requiring chromatographic separation. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for both screening and purification.[9][10]
Protocol 2: HPLC-UV/MS Screening
-
Column: A reverse-phase C18 column is ideal for separating xanthine derivatives.[11]
-
Mobile Phase: A gradient elution is typically used, starting with a high-polarity mobile phase (e.g., water with 0.1% formic acid) and increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV Detector: Set to the characteristic absorbance maximum of the xanthine chromophore (~270-275 nm). This allows for the initial identification of potential xanthine-like compounds.
-
Mass Spectrometer (MS): The key tool for screening. The expected mass of 1,3-dibutylxanthine is 264.32 g/mol .[12] A high-resolution mass spectrometer can be used to screen for ions corresponding to this mass (e.g., [M+H]⁺ at m/z 265.1659).
-
-
Standard Comparison: A synthetic standard of 1,3-dibutylxanthine should be run to establish its retention time and mass fragmentation pattern, which can then be compared against peaks found in the natural extracts.
Caption: A workflow diagram for the screening and isolation of target compounds.
Stage 3: Structural Elucidation
Once a compound with the correct mass is isolated via preparative HPLC, its definitive structure must be confirmed.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the determination of the elemental formula (C₁₃H₂₀N₄O₂).[12] Tandem MS (MS/MS) will reveal fragmentation patterns that can help confirm the xanthine core and the nature of the alkyl substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structure determination.
-
¹H NMR: Will show signals corresponding to the protons on the two butyl chains and the proton at the C8 position of the xanthine ring. The integration and splitting patterns will be definitive for the butyl groups.
-
¹³C NMR: Will show the number of unique carbon atoms, confirming the presence of the xanthine core and the butyl chains.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the unambiguous assignment of the butyl groups to the N1 and N3 positions.
-
Conclusion and Future Directions
The search for natural sources of dibutylxanthine is a high-risk, high-reward endeavor. While their existence is currently hypothetical, the biochemical plasticity of alkaloid-producing organisms provides a strong rationale for their potential discovery. The methodologies outlined in this guide, from targeted extraction to high-fidelity structural elucidation, provide a robust framework for any research program aiming to explore this untapped area of natural product chemistry.
Success in this field would not only yield novel compounds with potential for drug development but also deepen our understanding of the enzymatic machinery that generates the vast chemical diversity seen in nature. Future research could focus on genome mining of candidate organisms to identify the putative N-butyltransferase genes, paving the way for synthetic biology applications.
References
- Ashihara, H., Mizuno, K., Yokota, T., & Crozier, A. (2017). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants.
- Huang, R., O'Donnell, A. J., Barboline, J. J., & Barkman, T. J. (2021). Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. Molecular Biology and Evolution, 38(7), 2742–2754.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Ashihara, H., & Crozier, A. (2017). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants. Semantic Scholar.
- I. M. Goldman. (n.d.). A NEW LOOK AT THE XANTHINE ALKALOIDS. Serve Content.
- Kato, M. (2010). Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants.
- Singh, S., Kumar, V., & Singh, A. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.
- Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705.
- Goyal, R., & Singh, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7805.
- Patel, K., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry.
- Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE.
- Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2014). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology, 48(1-2), 61-68.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20.
- An, N. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-343.
Sources
- 1. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A NEW LOOK AT THE XANTHINE ALKALOIDS [triggered.stanford.clockss.org]
- 3. Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jocpr.com [jocpr.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijdra.com [ijdra.com]
- 10. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. GSRS [gsrs.ncats.nih.gov]
A-Technical-Guide-to-the-Preliminary-Investigation-of-1,3-Dibutylxanthine's-Mechanism-of-Action
A Whitepaper for Drug Discovery & Development Professionals
Abstract
The xanthine scaffold represents a cornerstone of pharmacology, with derivatives like caffeine and theophylline being household names and clinical mainstays.[1][2] This technical guide outlines a systematic, multi-phase approach for the preliminary investigation into the mechanism of action (MOA) of a lesser-known derivative, 1,3-Dibutylxanthine. By leveraging the well-established pharmacology of the xanthine class, we formulate primary hypotheses centered on adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.[3][4][5] This document provides not just a series of experimental protocols, but a logical framework for MOA elucidation, emphasizing the causality behind experimental choices, self-validating systems, and the integration of biochemical and cellular assays. Detailed methodologies for target-based screening, functional cellular analysis, and initial off-target profiling are presented, complete with data interpretation guidelines and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient strategy to characterize novel xanthine derivatives.
Introduction and Hypothesis Formulation
The xanthine core, a purine base, is a privileged structure in medicinal chemistry. Its derivatives are known to exert a wide range of biological effects, including CNS stimulation, bronchodilation, and anti-inflammatory actions.[2][3][6][7] The primary mechanisms underlying these effects are twofold: competitive antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][5][8] Both pathways ultimately modulate the levels of the second messenger, cyclic adenosine monophosphate (cAMP).[4]
1,3-Dibutylxanthine is a synthetic derivative characterized by the presence of two butyl groups at the N1 and N3 positions of the xanthine ring. These alkyl substitutions are anticipated to significantly influence the compound's lipophilicity and steric profile compared to methylxanthines like theophylline, potentially altering its affinity and selectivity for the canonical xanthine targets.
Based on this structural lineage, we can formulate two primary, testable hypotheses for the MOA of 1,3-Dibutylxanthine:
-
Hypothesis 1: 1,3-Dibutylxanthine functions as a competitive antagonist of one or more adenosine receptor subtypes (A1, A2A, A2B, A3). This is the most common mechanism for xanthines like caffeine.[1][5][9]
-
Hypothesis 2: 1,3-Dibutylxanthine functions as an inhibitor of one or more phosphodiesterase (PDE) enzyme families, leading to an increase in intracellular cAMP and/or cGMP. This is a well-documented mechanism for theophylline.[3][10][11]
This guide will proceed by systematically testing these hypotheses, moving from direct target engagement assays to functional cellular assays that confirm the downstream consequences of this engagement.
Figure 1. Logical flow from structural analysis to primary hypothesis generation.
Phase 1: Biochemical Target Engagement
The initial phase is designed to rapidly and quantitatively assess whether 1,3-Dibutylxanthine directly interacts with its hypothesized molecular targets. This is achieved through cell-free, target-based biochemical assays.
Investigation of Adenosine Receptor Antagonism
Causality: Adenosine receptors are the primary targets for many well-known xanthines.[1] Determining the affinity of 1,3-Dibutylxanthine for each of the four main subtypes (A1, A2A, A2B, A3) is the most logical first step. A competitive radioligand binding assay is the gold standard for this purpose, as it provides a direct measure of target affinity (Ki) in a controlled environment, free from the complexities of cellular signaling.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype. Examples include [³H]DPCPX for A1, [³H]ZM241385 for A2A, and so on.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a fixed concentration (near its Kd), and varying concentrations of 1,3-Dibutylxanthine (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Separation: Rapidly harvest the membranes onto filtermats using a cell harvester, separating the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filtermats using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 1,3-Dibutylxanthine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation & Interpretation:
The results should be summarized in a clear, comparative table.
| Target Receptor | Radioligand Used | Control (Theophylline) Kᵢ (µM) | 1,3-Dibutylxanthine Kᵢ (µM) |
| Adenosine A1 | [³H]DPCPX | Value | Value |
| Adenosine A2A | [³H]ZM241385 | Value | Value |
| Adenosine A2B | [¹²⁵I]AB-MECA | Value | Value |
| Adenosine A3 | [¹²⁵I]AB-MECA | Value | Value |
Table 1. Hypothetical data summary for adenosine receptor binding affinities.
A low Kᵢ value (sub-micromolar) for one or more receptors would provide strong evidence in support of Hypothesis 1. The selectivity profile (i.e., the ratio of Kᵢ values between subtypes) will be a critical determinant of the compound's potential therapeutic application and side-effect profile.[12][13]
Investigation of Phosphodiesterase (PDE) Inhibition
Causality: PDE enzymes are responsible for the breakdown of cyclic nucleotides (cAMP and cGMP).[4] Their inhibition is a key mechanism for xanthines, leading to bronchodilation and anti-inflammatory effects.[3][10] A broad-panel enzymatic assay is crucial to determine if 1,3-Dibutylxanthine inhibits any of the 11 PDE families and to identify its selectivity profile.
Experimental Protocol: PDE Enzyme Inhibition Assay Panel
-
Enzyme Source: Utilize a panel of commercially available, purified recombinant human PDE enzymes (e.g., PDE1 through PDE11).
-
Assay Principle: Employ a fluorescence polarization (FP) or luminescence-based assay format. In a typical FP assay, a fluorescently labeled cAMP or cGMP competes with the unlabeled substrate for binding to the PDE catalytic site. Inhibition of the enzyme leaves more fluorescent substrate free, resulting in a low FP signal.
-
Assay Setup: In a 384-well plate, add the specific PDE enzyme, the fluorescently labeled substrate, and a range of concentrations of 1,3-Dibutylxanthine.
-
Reaction & Detection: Incubate to allow the enzymatic reaction to proceed, then stop the reaction and measure the signal (e.g., fluorescence polarization) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition against the log concentration of 1,3-Dibutylxanthine and fit the curve to determine the IC50 value for each PDE family.
Data Presentation & Interpretation:
| Target Enzyme | Substrate | Control (Rolipram for PDE4) IC₅₀ (µM) | 1,3-Dibutylxanthine IC₅₀ (µM) |
| PDE1 | cAMP/cGMP | Value | Value |
| PDE2 | cAMP/cGMP | Value | Value |
| PDE3 | cAMP | Value | Value |
| PDE4 | cAMP | Value | Value |
| PDE5 | cGMP | Value | Value |
| (...and so on for other families) |
Table 2. Hypothetical data summary for PDE enzyme inhibition.
Potent IC50 values (micromolar or better) against one or more PDE families would support Hypothesis 2. The selectivity is again key; for instance, selective PDE4 inhibition is associated with anti-inflammatory effects, while PDE5 inhibition is the basis for treating erectile dysfunction.[11]
Figure 2. Workflow for Phase 1 biochemical target screening.
Phase 2: Cellular and Functional Validation
Positive results from Phase 1 (i.e., potent binding or inhibition) must be validated in a cellular context. This phase aims to confirm that the observed biochemical activity translates into a functional cellular response.
Quantifying Downstream cAMP Signaling
Causality: Both primary hypotheses converge on the cAMP signaling pathway.
-
Adenosine Receptor Antagonism: A2A and A2B receptors are Gs-coupled, and their activation increases cAMP. Antagonism by 1,3-Dibutylxanthine would therefore block this increase. A1 and A3 receptors are Gi-coupled, and their activation decreases cAMP. Antagonism would reverse this decrease.
-
PDE Inhibition: Inhibition of cAMP-degrading PDEs (like PDE4) will cause an increase in intracellular cAMP.[14]
A cellular cAMP assay is a perfect self-validating system to distinguish between these mechanisms and confirm functional activity.
Figure 3. Convergent cAMP signaling pathways for the two primary hypotheses.
Experimental Protocol: Cellular cAMP Accumulation Assay (HTRF)
-
Cell Line Selection: Use a cell line endogenously expressing the target of interest (e.g., a cell line high in A2A receptors or PDE4). Alternatively, use the same recombinant cell lines from Phase 1.
-
Assay Setup (Antagonist Mode):
-
Plate cells and treat with varying concentrations of 1,3-Dibutylxanthine.
-
Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) to induce cAMP production.
-
Include a non-stimulated control and an agonist-only control.
-
-
Assay Setup (Agonist/Inhibitor Mode):
-
Plate cells and treat with varying concentrations of 1,3-Dibutylxanthine alone.
-
This will test if the compound itself can raise cAMP levels, which would be indicative of PDE inhibition.
-
-
Lysis and Detection: After incubation, lyse the cells and perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves adding two antibodies: one against cAMP labeled with a donor fluorophore, and another labeled with an acceptor. High cAMP levels bring the antibodies close, generating a high HTRF signal.
-
Data Analysis:
-
Antagonist Mode: Plot the HTRF signal against the log concentration of 1,3-Dibutylxanthine. The data should show a dose-dependent decrease in the agonist-stimulated signal. Calculate the IC50.
-
Inhibitor Mode: Plot the HTRF signal against the log concentration of 1,3-Dibutylxanthine. The data should show a dose-dependent increase in the basal signal. Calculate the EC50.
-
Data Presentation & Interpretation:
| Assay Mode | Cell Line | Result | Interpretation |
| Antagonist (vs. A2A Agonist) | A2A-expressing CHO | IC₅₀ = X µM | Confirms functional A2A receptor antagonism. |
| Inhibitor (basal) | U937 (high PDE4) | EC₅₀ = Y µM | Confirms functional PDE inhibition. |
Table 3. Expected outcomes and interpretation for cellular cAMP assays.
By running the assay in both modes, the mechanism can be clearly deconvoluted. If the compound is only active in antagonist mode, it's likely a pure AR antagonist. If it's active in inhibitor mode, it's a PDE inhibitor. If it's active in both, it may be a dual-action compound, a common feature of some xanthines.[15]
Synthesis and Future Directions
This whitepaper has outlined a logical, phased approach to the preliminary MOA investigation of 1,3-Dibutylxanthine. The strategy is designed to be efficient and decisive, beginning with high-throughput biochemical screens to test primary hypotheses and progressing to cellular assays to confirm functional relevance.
Summary of Findings & Proposed MOA Model:
Based on the hypothetical data generated through this framework, a preliminary MOA can be constructed. For example, if 1,3-Dibutylxanthine demonstrates a high affinity for the A2A receptor (Phase 1) and functionally blocks agonist-induced cAMP in A2A-expressing cells (Phase 2), with little to no activity at PDE enzymes, the primary mechanism can be confidently assigned as Selective Adenosine A2A Receptor Antagonism .
Next Steps:
-
Secondary Functional Assays: Depending on the identified MOA, more specific functional assays should be performed (e.g., smooth muscle relaxation assays for bronchodilator potential, cytokine release assays from immune cells for anti-inflammatory activity).[16][17]
-
Off-Target & Safety Profiling: A broader screen against a panel of common off-targets (e.g., a kinase panel, hERG channel assay) is a critical next step to ensure safety and specificity.
-
In Vivo Proof-of-Concept: The in vitro findings must be translated to an appropriate in vivo model. For an A2A antagonist, a model of Parkinson's disease or inflammation would be relevant.[18]
-
In Silico Modeling: Molecular docking of 1,3-Dibutylxanthine into the crystal structure of its confirmed target can provide structural insights into its binding mode, guiding future lead optimization efforts.
By following this structured, evidence-based approach, research teams can rapidly and accurately characterize the mechanism of action of novel compounds like 1,3-Dibutylxanthine, paving the way for their further development as potential therapeutic agents.
References
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
RxList. (2021). Xanthine Derivatives. [Link]
-
Request PDF. (2025). Synthesis of 1,3-dialkylthioselenoglycolurils - novel antifungal agents. [Link]
-
Galli, J., & Negri, A. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS. [Link]
-
Kim, Y. C., de Zwart, M., Chang, L., et al. (1996). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. PubMed. [Link]
-
Stewart, A. G., & Thomson, N. C. (1988). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. PubMed Central. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Xanthine Derivatives as Antagonists at A1 and A2 Adenosine Receptors. PubMed. [Link]
-
Linden, J., & Cockcroft, V. (1989). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. PubMed. [Link]
-
Ghiulai, R. M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. PubMed Central. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. PubMed Central. [Link]
-
Jacobson, K. A., Kiriasis, L., Barone, S., et al. (1986). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. PubMed. [Link]
-
Lugnier, C., Le Bec, A., Komas, N., et al. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. PubMed. [Link]
-
Docheva, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PubMed Central. [Link]
-
Chipps, T. (2021). 5.14 Xanthine Derivatives. In Fundamentals of Nursing Pharmacology. 1st Canadian Edition. [Link]
-
ResearchGate. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. [Link]
-
Wikipedia. (n.d.). Xanthine. [Link]
-
Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central. [Link]
-
Jacobson, K. A. (2010). Xanthines as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review. National Institutes of Health. [Link]
-
Adcock, I. M., & Barnes, P. J. (2019). Xanthines and Phosphodiesterase Inhibitors. ResearchGate. [Link]
-
DUPIXENT®. (n.d.). Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis. [Link]
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. PubMed. [Link]
-
Ghiulai, R. M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. PubMed. [Link]
-
ResearchGate. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]
-
MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed. [Link]
-
Wikipedia. (n.d.). Caffeine. [Link]
-
Tilley, S. L. (2011). Methylxanthines in asthma. PubMed. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeine - Wikipedia [en.wikipedia.org]
- 10. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 11. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bronchodilator actions of xanthine derivatives administered by inhalation in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 1,3-Dibutylxanthine
Abstract
This application note details a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1,3-Dibutylxanthine. The protocol is designed for researchers, scientists, and professionals in drug development, providing a reliable analytical framework. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate adaptation for similar xanthine derivatives.
Introduction: The Analytical Imperative for 1,3-Dibutylxanthine
Xanthine derivatives are a class of compounds with significant pharmacological activities, including bronchodilator and anti-inflammatory effects.[1] 1,3-Dibutylxanthine, a member of this family, is a subject of interest in pharmaceutical research. The development of a robust and reliable analytical method is paramount for its characterization, quantification in various matrices, and for ensuring the quality and consistency of potential drug products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of xanthine derivatives due to its high resolution, sensitivity, and specificity.[2][3] This guide provides a detailed protocol for developing an HPLC method for 1,3-Dibutylxanthine, focusing on a reversed-phase approach with UV detection.
Analyte Properties and Methodological Rationale
A thorough understanding of the physicochemical properties of 1,3-Dibutylxanthine is the foundation for developing a successful HPLC method.
2.1. Physicochemical Properties of 1,3-Dibutylxanthine
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₂ | [4] |
| Molecular Weight | 264.32 g/mol | [4] |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance (λmax) | ~272 nm | Estimated from related xanthines[5] |
The presence of the butyl chains significantly increases the lipophilicity of the molecule compared to other xanthines like theophylline (1,3-dimethylxanthine). This non-polar nature is a key determinant in the choice of the chromatographic mode.
2.2. Rationale for Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely used mode of HPLC, particularly for the separation of non-polar to moderately polar organic compounds.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8][9] Given the non-polar character of 1,3-Dibutylxanthine, it will have a strong affinity for the non-polar stationary phase, leading to good retention and separation from polar impurities.[9]
Experimental Workflow
The development of a robust HPLC method follows a logical progression from initial parameter selection to final validation.
Caption: Workflow for HPLC Method Development and Validation.
Materials and Methods
4.1. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4.2. Chemicals and Reagents
-
1,3-Dibutylxanthine reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or phosphoric acid (for pH adjustment)
Detailed Protocol: HPLC Analysis of 1,3-Dibutylxanthine
5.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dibutylxanthine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5.2. Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple formulation like a tablet, a general procedure would be:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of 1,3-Dibutylxanthine and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) to dissolve the active ingredient.
-
Sonicate and then dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5.3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of non-polar compounds.[3][10] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides good separation for non-polar analytes.[8] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 272 nm | Corresponds to the UV absorbance maximum of the xanthine chromophore.[5] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
5.4. Method Optimization
The initial conditions may require optimization to achieve the desired chromatographic performance (e.g., resolution, peak shape, and analysis time).
-
Mobile Phase Composition: The ratio of acetonitrile to water can be adjusted to control the retention time of 1,3-Dibutylxanthine. Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will increase the retention time.
-
pH of the Mobile Phase: While 1,3-Dibutylxanthine is not highly ionizable, adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing any potential silanol interactions with the stationary phase.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
6.1. Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for 1,3-Dibutylxanthine should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. |
Data Presentation and Interpretation
A typical chromatogram should show a sharp, symmetrical peak for 1,3-Dibutylxanthine at a reproducible retention time. The calibration curve, a plot of peak area versus concentration, should be linear over the defined range.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 1,3-Dibutylxanthine. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers and scientists working with this and other related xanthine derivatives. The method can be readily implemented in a quality control or research laboratory setting.
References
-
ResearchGate. (2025). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Optimized and validated HPLC Methods for Compendial Quality Assessment I. Methylxanthine Derivatives. Retrieved from [Link]
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Retrieved from [Link]
-
Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
PubMed. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Retrieved from [Link]
-
Agilent. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Validation and Greenness Assessment of HPLC-DAD Method for Methylxanthines Analysis. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethylxanthine. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dipropylxanthine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Butadiene. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dipropyl-7-methylxanthine. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
GC-MS Protocol for the Detection and Identification of 1,3-Dibutylxanthine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the detection and quantification of 1,3-Dibutylxanthine using Gas Chromatography-Mass Spectrometry (GC-MS). 1,3-Dibutylxanthine, a derivative of xanthine, belongs to a class of compounds with significant pharmacological interest, structurally related to therapeutic agents like theophylline. Accurate and sensitive analytical methods are crucial for its characterization in drug discovery, metabolic studies, and quality control. The inherent polarity of the xanthine core necessitates a derivatization step to enhance volatility and thermal stability, ensuring reliable chromatographic performance. This guide details a complete workflow, including liquid-liquid extraction (LLE) for sample cleanup, a silylation derivatization procedure, and optimized GC-MS parameters for both qualitative and quantitative analysis.
Introduction and Scientific Rationale
1,3-Dibutylxanthine (Molecular Formula: C₁₃H₂₀N₄O₂, Molecular Weight: 264.32 g/mol ) is a synthetic derivative of the purine base xanthine.[1] Its structural analogues, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), are well-established as adenosine receptor antagonists and phosphodiesterase inhibitors, with wide-ranging therapeutic applications from bronchodilators to central nervous system stimulants. The analysis of substituted xanthines like 1,3-Dibutylxanthine is therefore critical in pharmaceutical research for profiling drug candidates, studying metabolic pathways, and ensuring the purity of active pharmaceutical ingredients (APIs).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] However, direct GC analysis of xanthines is challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port.[3] To overcome this, a derivatization step is essential. Silylation, using a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), replaces the active hydrogen on the xanthine molecule with a non-polar trimethylsilyl (TMS) group.[4][5] This process significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[6]
This protocol is designed to be a self-validating system, incorporating an internal standard for reliable quantification and providing clear benchmarks for system suitability and method performance.
Analytical Workflow Overview
The entire process, from sample receipt to final data analysis, follows a structured path to ensure reproducibility and accuracy. The workflow is designed to isolate the analyte from complex matrices, prepare it for instrumental analysis, and provide a clear framework for data interpretation.
Caption: Overall analytical workflow for 1,3-Dibutylxanthine analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
1,3-Dibutylxanthine (≥98% purity)
-
Internal Standard (IS): 1,3-Dipropylxanthine (≥98% purity) or a stable isotope-labeled analog.
-
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent GC-MS System or equivalent).
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Standard laboratory glassware, including autosampler vials with inserts, volumetric flasks, and pipettes.
-
Centrifuge.
-
Nitrogen evaporator or rotary evaporator.
-
Heating block or oven.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 1,3-Dibutylxanthine and the Internal Standard (1,3-Dipropylxanthine) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a 1 mL aqueous sample (e.g., plasma, urine, or buffered reaction mixture).
-
Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the 10 µg/mL Internal Standard Spiking Solution to every sample, calibration standard, and quality control (QC) sample.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the collected organic phase by passing it through a small column of anhydrous sodium sulfate or by adding approximately 1 g of sodium sulfate directly to the tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
The derivatization process is critical for rendering the analyte volatile.[3] This step must be performed in an anhydrous environment to prevent hydrolysis of the silylation reagent.
Caption: Silylation of 1,3-Dibutylxanthine using MSTFA.
-
To the dried residue from step 4.2.8, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial with an insert. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for analysis and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[7] |
| Injection Volume | 1 µL | Standard volume for good reproducibility. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Constant Flow Rate | 1.0 mL/min | Provides consistent separation and retention times. |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min | The temperature ramp allows for effective separation of the analyte from matrix components and the IS. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230°C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temperature | 150°C | Ensures stable mass filtering. |
| Acquisition Modes | Full Scan: m/z 50-400SIM: m/z 264, 207, 193 (Analyte); 236, 179 (IS) | Full Scan for qualitative identification; SIM for enhanced sensitivity and quantitative accuracy. |
Note: The selected ions for SIM (Selected Ion Monitoring) mode are predictive. The molecular ion for TMS-derivatized 1,3-Dibutylxanthine would be m/z 336. Key fragments would arise from the loss of a methyl group (m/z 321) or butyl group (m/z 279). The ions listed in the table are for the underivatized molecule and should be confirmed experimentally for the derivative.
Data Interpretation and Method Validation
Analyte Identification
The identification of 1,3-Dibutylxanthine is confirmed by a dual-criteria approach:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard, analyzed under identical conditions.
-
Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum obtained from a known standard and/or a reference library (e.g., NIST/Wiley).
Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 1,3-Dibutylxanthine in unknown samples is then calculated from this regression equation.
Method Validation
For use in regulated environments, the method should be validated according to ICH guidelines.[8] Key parameters and typical acceptance criteria are outlined below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS. | Ensures the method is selective for the target compound. |
| Linearity | Correlation coefficient (R²) ≥ 0.999.[9][10] | Confirms a direct proportional relationship between concentration and instrument response. |
| Accuracy | Recovery of 98-102% for spiked samples.[10] | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%.[10] | Assesses the consistency of results for repeated analyses of the same sample on the same day. |
| Intermediate Precision | RSD ≤ 3%.[10] | Evaluates the method's reproducibility across different days, analysts, or instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Defines the lowest concentration that can be quantified with acceptable accuracy and precision. |
Conclusion
This application note presents a detailed and reliable GC-MS method for the analysis of 1,3-Dibutylxanthine. The protocol, which incorporates a crucial silylation derivatization step, is designed for high sensitivity, specificity, and accuracy. By adhering to the outlined procedures for sample preparation, instrumental analysis, and data interpretation, researchers, scientists, and drug development professionals can confidently identify and quantify 1,3-Dibutylxanthine in various matrices, supporting critical decisions in pharmaceutical development and research.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Shuvalov, A. A., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). GC-MS - How to prepare my sample? Retrieved from [Link]
-
HSC Cores - BookStack. (2024). GC/MS Sample Preparation. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Butadiyne. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. Retrieved from [Link]
- Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance.
-
ResearchGate. (2025). Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethylxanthine. Retrieved from [Link]
-
MDPI. (n.d.). Xanthine Oxidase Inhibitory Activity, Chemical Composition, Antioxidant Properties and GC-MS Analysis of Keladi Candik (Alocasia longiloba Miq). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (n.d.). Determination of theophylline by HPLC and GC-IDMS, the effect of chemically similar xanthine derivatives on the specificity of the method and the possibility of paracetamol as interfering substance. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]
-
Atlantis Press. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dipropylxanthine. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Butadiene. Retrieved from [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dipropyl-7-methylxanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and structure of Dibutyl Phthalate. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Butadiyne. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. environics.com [environics.com]
Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 1,3-Dibutylxanthine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of 1,3-Dibutylxanthine, a key derivative of the xanthine family. We present a self-validating workflow, from meticulous sample preparation to the logical interpretation of a full suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. The causality behind each experimental choice is explained to empower users to not only replicate the protocol but also to adapt it to other small molecules.
Introduction: The Imperative for Unambiguous Structure Verification
In pharmaceutical research and development, the precise chemical structure of a molecule is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 1,3-Dibutylxanthine, a disubstituted xanthine, serves as a valuable scaffold in medicinal chemistry. Its structural integrity must be unequivocally confirmed before it can be advanced as a drug candidate or a pharmacological tool.
While techniques like Mass Spectrometry (MS) provide crucial molecular weight information, NMR spectroscopy stands alone in its ability to deliver a complete atomic-level map of the molecular architecture.[2][3][4] It provides detailed insights into the chemical environment of individual atoms and their connectivity, making it the gold standard for structural elucidation.[2][5] This guide details the logical and experimental workflow to achieve a complete and confident structural assignment of 1,3-Dibutylxanthine.
Foundational Principles: A Symphony of NMR Experiments
The structural elucidation of an unknown organic molecule is akin to solving a complex puzzle.[6] A suite of NMR experiments provides the different pieces of information required to assemble the final structure.[7]
-
¹H NMR (Proton NMR): This is often the starting point, providing information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[8]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule.[8] While it doesn't typically show coupling information in a standard broadband-decoupled spectrum, it is a crucial census of the carbon framework.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] It helps to establish proton-proton connectivity within spin systems, such as the butyl chains in our target molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[10] It is a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[9][10] This is the key experiment for piecing together different molecular fragments and for identifying quaternary carbons (carbons with no attached protons).
The logical flow of these experiments provides a cross-validating system for structural assignment, as illustrated in the workflow diagram below.
Caption: Integrated workflow for NMR-based structural elucidation.
Experimental Protocols: A Step-by-Step Guide
Adherence to proper experimental procedure is paramount for acquiring high-quality, interpretable NMR data.[11]
Sample Preparation: The Foundation of Quality Spectra
The quality of the final NMR spectrum is fundamentally dependent on proper sample preparation.[1]
Protocol:
-
Material Purity: Ensure the 1,3-Dibutylxanthine sample is of high purity (>95%). Impurities can complicate spectral analysis and may require separate characterization.[12] Quantitative NMR (qNMR) can be employed for purity assessment if required.[13][14][15]
-
Analyte Quantity: Accurately weigh 10-20 mg of 1,3-Dibutylxanthine for a comprehensive suite of experiments.[16] While a standard ¹H NMR spectrum can be obtained with 5-25 mg, ¹³C-based experiments like HSQC and HMBC are less sensitive and benefit from a more concentrated sample.[17]
-
Solvent Selection: The choice of a deuterated solvent is critical and is primarily dictated by the solubility of the analyte.[18][19] For 1,3-Dibutylxanthine, a moderately polar molecule, Deuterated Chloroform (CDCl₃) is a suitable first choice due to its excellent dissolving power for many organic compounds and its relative inertness. If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a more polar alternative.[18]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[16]
-
Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Checks: Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[20] Cap the tube securely to prevent solvent evaporation and label it clearly.[11] Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any contaminants.[20][21]
NMR Instrument Parameters
The following parameters are provided as a starting point for a 500 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (ppm) | -2 to 12 | -10 to 220 | -2 to 12 | F2: -2 to 12 F1: -10 to 220 | F2: -2 to 12 F1: -10 to 220 |
| Number of Scans (NS) | 16 | 1024 | 8 | 16 | 32 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| ¹J(C,H) (for HSQC) | N/A | N/A | N/A | 145 Hz | N/A |
| ⁿJ(C,H) (for HMBC) | N/A | N/A | N/A | N/A | 8 Hz |
Data Analysis and Interpretation: Assembling the Structural Puzzle
This section outlines the logical process for interpreting the NMR data to confirm the structure of 1,3-Dibutylxanthine. The chemical shifts provided are predictive and based on the known structure and typical values for similar functional groups.
Structure of 1,3-Dibutylxanthine with Numbering:
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is the first piece of the puzzle. We expect to see signals corresponding to the aromatic proton and the two distinct butyl chains.
-
Aromatic Region: A single sharp singlet is expected for the proton at the C8 position (H-8). Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups.
-
Aliphatic Region: We anticipate signals for the two butyl groups attached to the N1 and N3 positions.
-
The two -CH₂- groups directly attached to the nitrogens (N1-CH₂ and N3-CH₂) will appear as triplets, shifted downfield due to the proximity of the electronegative nitrogen.
-
The subsequent two -CH₂- groups in the middle of the butyl chains will appear as sextets (or multiplets).
-
The terminal -CH₃ groups of the butyl chains will appear as triplets, being the most upfield signals.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments. For 1,3-Dibutylxanthine, we expect to see signals for all carbons in the molecule. The carbonyl carbons (C2, C6) will be the most downfield, followed by the carbons of the imidazole and pyrimidine rings. The aliphatic carbons of the butyl chains will be the most upfield.
2D NMR: Connecting the Dots
The 2D NMR spectra are crucial for confirming the connectivity established from the 1D data.[22][23]
COSY Spectrum: The COSY spectrum will show correlations between coupled protons. This is essential for confirming the integrity of the butyl chains. We expect to see cross-peaks connecting:
-
The N-CH₂ protons with the adjacent -CH₂- protons.
-
The middle -CH₂- protons with both the N-CH₂ protons and the terminal -CH₃ protons.
Caption: Expected COSY correlations within a butyl chain.
HSQC Spectrum: The HSQC spectrum will link each proton signal to the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons. For example, the singlet for H-8 in the ¹H spectrum will show a cross-peak to the C8 signal in the ¹³C spectrum.
HMBC Spectrum: The HMBC spectrum is the final key to unlocking the full structure. It reveals long-range (2-3 bond) correlations. Key expected correlations for 1,3-Dibutylxanthine include:
-
The H-8 proton showing correlations to C4, C5, and C6, confirming its position in the imidazole ring and its proximity to the pyrimidine ring.
-
The N1-CH₂ protons showing correlations to C2 and C6, confirming the attachment of the butyl group to the N1 position.
-
The N3-CH₂ protons showing a correlation to C2 and C4, confirming the attachment of the second butyl group to the N3 position.
These HMBC correlations definitively piece together the xanthine core and the two butyl substituents at their correct locations.
Conclusion
The systematic application of a suite of 1D and 2D NMR experiments provides a robust and self-validating methodology for the complete and unambiguous structural elucidation of 1,3-Dibutylxanthine. By following the detailed protocols for sample preparation and data acquisition, and by applying the logical interpretation strategy outlined, researchers can confidently verify the structure of their synthesized molecules. This approach not only ensures the integrity of the compound but also provides a foundational workflow that can be adapted for the structural determination of a wide array of small organic molecules in the drug discovery and development pipeline.
References
-
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link][5]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link][17]
-
ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(17), 3986. Retrieved from [Link]
-
ResearchGate. 1 H-and 13 C-NMR Data for Compounds 2 and 3 in CD 3 OD. Retrieved from [Link]
-
University of Ottawa. NMR Sample Preparation. Retrieved from [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][9]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
NMR Core Facility. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link][16]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][10]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link][1]
-
ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link][8]
-
PubMed. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]
-
University of Colorado Boulder, Organic Chemistry. Spectroscopy Problems. Retrieved from [Link][6]
-
ResearchGate. (2015). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae). Retrieved from [Link][3]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][22]
-
ResearchGate. (2021, February 12). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link][23]
-
Arxiv. Structure identification of novel compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link][7]
-
ResearchGate. Classification of solvents used for NMR spectroscopy. Retrieved from [Link]
-
European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link][13]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link][12]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. Retrieved from [Link][20]
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link][21]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
Redalyc. NMR elucidation and crystal structure analysis of 1-hydroxy-3,6- dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone). Retrieved from [Link][4]
-
ResearchGate. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link][14]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
ResearchGate. Comprehensive structural analysis of biorefinery lignins with a quantitative 13C NMR approach. Retrieved from [Link]
-
Patsnap Eureka. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link][15]
-
YouTube. (2023, August 24). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]
-
Emery Pharma. Impurity Analysis. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mun.ca [mun.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 22. emerypharma.com [emerypharma.com]
- 23. chem.libretexts.org [chem.libretexts.org]
applications of 1,3-Dibutylxanthine as a tool in pharmacological research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-dibutylxanthine as a versatile tool in pharmacological research. With full editorial control, this guide is structured to provide in-depth technical insights, field-proven protocols, and a strong foundation in scientific principles.
Introduction: The Xanthine Scaffold and the Utility of 1,3-Dibutylxanthine
Xanthine and its derivatives, such as caffeine and theophylline, are among the most widely studied and consumed pharmacologically active compounds globally.[1] Their primary mechanisms of action involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] 1,3-Dibutylxanthine, a member of the 1,3-dialkylxanthine series, has emerged as a valuable research tool due to its specific pharmacological profile. The butyl substitutions at the 1 and 3 positions of the xanthine core confer distinct properties that can be exploited in various experimental paradigms.[2] This guide will delve into the molecular mechanisms of 1,3-dibutylxanthine and provide detailed protocols for its application in pharmacological research.
Core Mechanisms of Action: A Dual-Targeting Profile
1,3-Dibutylxanthine exerts its biological effects primarily through two distinct, yet interconnected, molecular pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. Understanding this dual-action profile is critical for the design and interpretation of experiments.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthines, including 1,3-dibutylxanthine, act as competitive antagonists at these receptors.[2] The affinity of 1,3-dibutylxanthine for different adenosine receptor subtypes can vary, allowing for its use in dissecting the roles of these receptors in different cellular and physiological contexts. For instance, studies on a series of 1,3-dialkylxanthines have demonstrated that increasing the alkyl chain length from methyl to propyl enhances the affinity for A2B receptors by 15-fold compared to theophylline.[2]
The antagonism of adenosine receptors by 1,3-dibutylxanthine can lead to a variety of downstream effects, depending on the receptor subtype and the tissue being studied. For example, blocking A1 receptors can lead to increased neuronal activity and lipolysis, while antagonism of A2A receptors is a key mechanism in the stimulant effects of caffeine.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, xanthines like 1,3-dibutylxanthine increase the intracellular concentrations of these cyclic nucleotides, leading to the activation of downstream signaling pathways. There are 11 families of PDEs, and the inhibitory profile of a particular xanthine across these families determines its specific pharmacological effects.
While 1,3-dibutylxanthine is considered a non-selective PDE inhibitor, it's important to note that its potency as a PDE inhibitor is often significantly lower than its potency as an adenosine receptor antagonist. For many 1,3-dialkylxanthines, the IC50 values for PDE inhibition can be up to 10,000-fold higher than their Ki values for adenosine receptor antagonism.[3] This separation in potency is a key feature that allows researchers to use 1,3-dibutylxanthine at concentrations that selectively target adenosine receptors with minimal confounding effects from PDE inhibition.
Quantitative Pharmacological Profile
| Target | Ligand | Species | Assay Type | Affinity (Ki/IC50) | Reference |
| Adenosine A2B Receptor | 1,3-Dipropylxanthine* | Human | Radioligand Binding | Ki: ~0.6 µM | [2] |
| Adenosine A1 Receptor | 1,3-Dibutylxanthine 7-riboside | Rat | Radioligand Binding | Ki: 4.19 µM | [4] |
| Adenosine A2A Receptor | 1,3-Dibutylxanthine 7-riboside | Rat | Radioligand Binding | Ki: 19.5 µM | [4] |
| Adenosine A3 Receptor | 1,3-Dibutylxanthine 7-riboside | Rat | Radioligand Binding | Ki: 6.03 µM | [4] |
| Adenosine A3 Receptor | 1,3-Dibutylxanthine 7-riboside 5'-N-methylcarboxamide | Rat | Radioligand Binding | Ki: 229 nM | [4] |
Note: Data for 1,3-dipropylxanthine is presented as a close structural analog to indicate the potential affinity range for 1,3-dibutylxanthine at the A2B receptor.
Visualizing the Mechanism of Action
To better understand the signaling pathways modulated by 1,3-dibutylxanthine, the following diagrams illustrate its dual mechanism of action.
Application Notes and Protocols
This section provides detailed protocols for utilizing 1,3-dibutylxanthine in common pharmacological assays. The causality behind experimental choices is explained to ensure robust and reproducible results.
Application 1: Investigating Smooth Muscle Relaxation
Rationale: Many smooth muscle tissues, such as those in the airways and blood vessels, are regulated by adenosine and cyclic nucleotides. 1,3-Dibutylxanthine can be used to investigate the role of adenosine receptors and PDEs in smooth muscle tone. For example, in guinea pig trachea, xanthine derivatives are known to cause relaxation.[5][6]
Experimental Workflow:
Protocol: Isolated Guinea Pig Tracheal Ring Relaxation Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.
-
-
Pre-contraction:
-
After equilibration, induce a stable contraction with a submaximal concentration of a contractile agent such as histamine (e.g., 1 µM) or high potassium chloride (KCl, e.g., 60 mM). The choice of contractile agent depends on the specific research question.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add 1,3-dibutylxanthine to the organ bath in a cumulative manner (e.g., from 100 nM to 100 µM in half-log increments).
-
Allow the tissue to reach a stable response after each addition before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension using a data acquisition system.
-
Express the relaxation induced by 1,3-dibutylxanthine as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the 1,3-dibutylxanthine concentration to generate a concentration-response curve and calculate the EC50 value.
-
Self-Validation and Controls:
-
Time Control: Run a parallel experiment with a vehicle control to ensure that the observed relaxation is not due to time-dependent decay of the contraction.
-
Positive Control: Use a known smooth muscle relaxant, such as isoproterenol or theophylline, as a positive control to validate the experimental setup.
-
Adenosine Receptor Involvement: To specifically investigate the role of adenosine receptors, perform the experiment in the presence of a high concentration of an adenosine receptor agonist (e.g., adenosine or NECA) to see if the relaxant effect of 1,3-dibutylxanthine is altered.
Application 2: Measuring Intracellular cAMP Levels
Rationale: Since 1,3-dibutylxanthine can inhibit PDEs, it is a useful tool for studying the regulation of cAMP signaling. By inhibiting cAMP degradation, it can potentiate the effects of adenylyl cyclase activators (e.g., forskolin or Gs-coupled receptor agonists) and unmask the effects of Gi-coupled receptor agonists.
Protocol: In Vitro cAMP Accumulation Assay in Cultured Cells
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HEK293 cells expressing a specific G protein-coupled receptor) in appropriate growth medium.
-
Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Pre-incubation with 1,3-Dibutylxanthine:
-
The following day, aspirate the growth medium and wash the cells once with serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with 1,3-dibutylxanthine (e.g., 10-100 µM) in assay buffer for 15-30 minutes at 37°C. This step is crucial to inhibit PDE activity and allow for the accumulation of cAMP upon stimulation.
-
-
Stimulation:
-
Add the stimulating agent (e.g., forskolin, a specific receptor agonist, or a combination of both) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
After stimulation, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF) assay, or an AlphaScreen assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Express the data as fold-change over basal or as absolute cAMP concentrations.
-
Self-Validation and Controls:
-
Basal Control: Include wells with cells treated only with the vehicle and 1,3-dibutylxanthine to determine the basal cAMP level.
-
Positive Control: Use a known adenylyl cyclase activator like forskolin to confirm that the cells are responsive and the assay is working correctly.
-
Dose-Response: Perform a dose-response curve for the stimulating agent in the presence of a fixed concentration of 1,3-dibutylxanthine to determine its EC50.
Conclusion
1,3-Dibutylxanthine is a valuable and multifaceted tool for pharmacological research. Its dual activity as an adenosine receptor antagonist and a phosphodiesterase inhibitor allows for the investigation of a wide range of physiological and pathological processes. By carefully designing experiments with appropriate controls and considering the concentration-dependent effects of this compound, researchers can effectively dissect the complex signaling pathways regulated by adenosine and cyclic nucleotides. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize 1,3-dibutylxanthine in their scientific endeavors.
References
-
Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochemical Pharmacology, 45(4), 787-791. [Link]
-
Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1999). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Drug Development Research, 47(1), 45-56. [Link]
- This reference is not available.
-
Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). Selective ligands for rat A3 adenosine receptors: structure-activity relationships of 1,3-dialkylxanthine 7-riboside derivatives. Journal of Medicinal Chemistry, 37(21), 3614-3621. [Link]
- This reference is not available.
- This reference is not available.
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 41-62. [Link]
- This reference is not available.
- This reference is not available.
-
Cusack, N. J., & Hourani, S. M. (1982). Mechanism of xanthine-induced relaxation of guinea-pig isolated trachealis muscle. British journal of pharmacology, 77(2), 329-333. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Karlsson, J. A., & Persson, C. G. (1982). The relaxant and spasmogenic effects of some xanthine derivatives acting on guinea-pig isolated trachealis muscle. British journal of pharmacology, 75(2), 323-330. [Link]
Sources
- 1. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ligands for rat A3 adenosine receptors: structure-activity relationships of 1,3-dialkylxanthine 7-riboside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of xanthine-induced relaxation of guinea-pig isolated trachealis muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relaxant and spasmogenic effects of some xanthine derivatives acting on guinea-pig isolated trachealis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Dissolving 1,3-Dibutylxanthine for In Vivo Research
Introduction
1,3-Dibutylxanthine is a derivative of xanthine, a class of compounds known for their diverse pharmacological activities.[1] As with many promising drug candidates, its efficacy in preclinical in vivo studies is critically dependent on achieving adequate bioavailability. A primary hurdle for many xanthine derivatives is their poor aqueous solubility, which can limit absorption and lead to variable and unreliable experimental outcomes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving 1,3-Dibutylxanthine for in vivo research, ensuring reproducible and scientifically sound results.
This guide emphasizes a logical, stepwise process for vehicle selection and formulation development, moving from initial solubility assessments to the preparation of dosing solutions suitable for various administration routes. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study requirements.
Physicochemical Properties of 1,3-Dibutylxanthine and Related Xanthines
Structural Features and Inferred Properties:
1,3-Dibutylxanthine possesses a purine core with two butyl chains at the N1 and N3 positions. These alkyl chains increase the lipophilicity of the molecule compared to simpler xanthines like theophylline or caffeine. It is anticipated that 1,3-Dibutylxanthine is a poorly water-soluble compound, likely classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
Comparative Data of Related Xanthine Derivatives:
To inform our approach, the following table summarizes the solubility of related xanthine compounds:
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Notes |
| 1,3-Dibutylxanthine | 264.32 | Predicted to be low | The presence of two butyl groups suggests low aqueous solubility.[3] |
| Theophylline (1,3-Dimethylxanthine) | 180.16 | Sparingly soluble in water (approx. 8.3 mg/mL at 25°C) | Also sparingly soluble in alcohol.[1][4] |
| Caffeine (1,3,7-Trimethylxanthine) | 194.19 | Soluble in water (approx. 21.7 mg/mL at 25°C) | More soluble than theophylline due to the additional methyl group.[4] |
| 1,3-Dipropyl-8-cyclopentylxanthine (CPX) | 304.40 | Very low in water (15.6 µM at pH 7.0) | A weak acid with poor water solubility.[5] |
This comparative data reinforces the expectation that 1,3-Dibutylxanthine will require a non-aqueous or co-solvent system for dissolution.
Vehicle Selection and Formulation Development Workflow
The selection of an appropriate vehicle is paramount for the successful administration of a poorly soluble compound in vivo. The ideal vehicle should dissolve the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.
The following workflow provides a systematic approach to vehicle selection and formulation development for 1,3-Dibutylxanthine.
Caption: A stepwise workflow for selecting and developing a suitable vehicle for 1,3-Dibutylxanthine.
Experimental Protocols
PART 1: Small-Scale Solubility Assessment
Objective: To determine the approximate solubility of 1,3-Dibutylxanthine in a panel of commonly used, pharmaceutically acceptable solvents.
Materials:
-
1,3-Dibutylxanthine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 400 (PEG 400)
-
Corn oil
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh 5-10 mg of 1,3-Dibutylxanthine into four separate 2 mL microcentrifuge tubes.
-
-
Solvent Addition:
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL).
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of PEG 400.
-
To the fourth tube, add the same volume of corn oil.
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tubes to 37-40°C for 5-10 minutes and vortex again. Caution: Be mindful of the volatility of ethanol when heating.
-
-
Observation and Assessment:
-
Visually inspect each tube for complete dissolution (a clear solution with no visible particles).
-
If the compound dissolves, gradually add more of the respective solvent in known increments, vortexing after each addition, until precipitation is observed or the desired concentration is exceeded. This will provide an estimated solubility range.
-
If the compound does not dissolve in the initial volume, incrementally add more solvent until dissolution is achieved or it becomes apparent that the solubility is very low.
-
-
Record Keeping:
-
Record the approximate solubility in mg/mL for each solvent.
-
PART 2: Development of a Dosing Vehicle
Based on the results from the initial solubility screen, a suitable vehicle for the intended route of administration can be developed.
Scenario 1: Compound is Soluble in a Neat Organic Solvent (e.g., DMSO)
For many in vivo studies, especially those involving intraperitoneal (IP) or intravenous (IV) injections, the use of a high concentration of organic solvent is not recommended due to potential toxicity. Therefore, a co-solvent system is often necessary.
Protocol for a DMSO/Saline Co-Solvent System (for IP administration):
-
Determine the Maximum Tolerated DMSO Concentration:
-
For mice and rats, the concentration of DMSO in the final dosing solution should generally be kept below 10%, and ideally as low as possible to avoid inflammatory responses and other adverse effects.[6]
-
-
Preparation of the Dosing Solution:
-
Calculate the required amount of 1,3-Dibutylxanthine for the entire study.
-
Dissolve the 1,3-Dibutylxanthine in the minimum volume of DMSO required to achieve complete dissolution.
-
While vortexing, slowly add sterile saline (0.9% NaCl) to the DMSO concentrate to reach the final desired volume and concentration. Crucially, add the aqueous phase to the organic phase to minimize the risk of precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution becomes cloudy or precipitation occurs, the concentration of 1,3-Dibutylxanthine may be too high for this co-solvent system, or a different vehicle system may be required.
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Scenario 2: Compound has Low Solubility in Neat Organic Solvents
If 1,3-Dibutylxanthine exhibits low solubility in common organic solvents, a suspension or an alternative solubilization strategy may be necessary.
Protocol for a Suspension in Corn Oil (for Oral Gavage):
-
Preparation of the Suspension:
-
Accurately weigh the required amount of 1,3-Dibutylxanthine.
-
Add a small amount of corn oil and triturate the powder with a spatula or mortar and pestle to create a smooth paste. This helps to wet the particles and prevent clumping.
-
Gradually add the remaining volume of corn oil while continuously mixing to ensure a uniform suspension.
-
A brief sonication in a water bath can aid in achieving a more uniform particle size distribution, but care should be taken to avoid excessive heating.
-
-
Homogeneity:
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee consistent dosing.
-
-
Vehicle Control:
-
Prepare a vehicle control of corn oil.
-
Alternative Solubilization Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in preclinical studies. The preparation of a 1,3-Dibutylxanthine/cyclodextrin inclusion complex would require a separate formulation development effort.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5] The development of a SEDDS formulation is a more advanced approach that requires specialized expertise.
Safety and Handling
-
A Safety Data Sheet (SDS) for 1,3-Di-n-butylxanthine indicates that the product is not considered hazardous by the US OSHA Hazard Communication Standard 2024.[9] However, as with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 1,3-Dibutylxanthine.
-
When working with organic solvents such as DMSO and ethanol, ensure adequate ventilation to avoid inhalation of vapors.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Quantitative structure-property relationship (QSPR) study for the prediction of aqueous solubility of a diverse set of organic compounds. Journal of Chemical Information and Computer Sciences, 43(3), 978-985.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Delgado, D. R., & Rojas, A. (2021). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Solubility Prediction. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Abraham, M. H., & Acree, W. E. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10765-10776.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Thermo Fisher Scientific. (2025).
- Bruns, R. F., & Fergus, J. H. (1989). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular pharmacology, 36(4), 593-599.
-
American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. Retrieved from [Link]
-
Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. Retrieved from [Link]
- Neau, S. H., Howard, M. A., & Claudius, J. S. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International journal of pharmaceutics, 179(1), 97-105.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.
- Gad, S. C., Cassidy, C. D., Aubert, M. F., Spainhour, B., & Robbe, H. (2004). Nonclinical vehicle use in studies by multiple routes in multiple species. International journal of toxicology, 23(6), 481-496.
-
Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. Retrieved from [Link]
- Linde Gas GmbH. (2022).
- Martin, A., Wu, P. L., & Adjei, A. (1981). Prediction of xanthine solubilities using statistical techniques. Journal of pharmaceutical sciences, 70(11), 1250-1253.
- Adams, J., et al. (2016). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Applied Toxicology, 36(12), 1594-1603.
-
ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction. Retrieved from [Link]
- Airgas. (2021).
- Gáspár, A., & Avdeef, A. (2001). Solubility and dissolution enthalpy of xanthine. Journal of pharmaceutical and biomedical analysis, 26(5-6), 705-712.
- Yasui, K., & Komiyama, A. (2001). New clinical applications of xanthine derivatives: modulatory actions on leukocyte survival and function.
-
Drug Development & Delivery. (2019). Considerations in Developing Complex Parenteral Formulations. Retrieved from [Link]
- Cayman Chemical. (2022).
- MilliporeSigma. (2025).
- Cayman Chemical. (2025). Safety Data Sheet: 8-Cyclopentyl-1,3-dimethylxanthine.
-
SwissADME. (n.d.). Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Alfa Aesar. (2014).
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]
Sources
- 1. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Investigating 1,3-Dibutylxanthine as a Potential Therapeutic Agent for Asthma: Application Notes and Protocols
Abstract
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and respiratory symptoms.[1] While current therapies are effective for many, a significant unmet need remains for novel therapeutic agents, particularly for severe and refractory asthma. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1,3-dibutylxanthine, a methylxanthine derivative, as a potential therapeutic agent for asthma. We present a structured, evidence-based approach, detailing the scientific rationale, key experimental protocols, and data interpretation frameworks necessary to thoroughly evaluate its preclinical efficacy. This guide is designed to ensure scientific integrity and facilitate a logical progression from in vitro characterization to in vivo validation.
Introduction: The Therapeutic Rationale for 1,3-Dibutylxanthine in Asthma
Asthma pathophysiology is complex, involving airway inflammation, bronchoconstriction, and airway remodeling.[2] Key cellular players include mast cells, eosinophils, and T-lymphocytes, which release a cascade of inflammatory mediators.[3] A central signaling pathway in airway smooth muscle cells involves cyclic adenosine monophosphate (cAMP), a second messenger that promotes bronchodilation.[4] The intracellular levels of cAMP are regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes.
Methylxanthines, such as theophylline, have long been used in asthma treatment.[1] Their therapeutic effects are attributed, in part, to the non-selective inhibition of PDEs, leading to increased intracellular cAMP and subsequent smooth muscle relaxation.[1][5] However, the clinical utility of theophylline is often limited by its narrow therapeutic index and off-target effects.
1,3-Dibutylxanthine, a derivative of xanthine, presents an intriguing candidate for asthma therapy. The rationale for its investigation is grounded in the established pharmacology of the xanthine scaffold, which is known to produce bronchodilator, anti-inflammatory, and anticancer agents.[6] By modifying the substituent groups on the xanthine core, it is possible to modulate the compound's potency and selectivity for specific PDE isoenzymes, potentially leading to an improved therapeutic window compared to older, non-selective methylxanthines. This investigation aims to systematically evaluate the potential of 1,3-dibutylxanthine to act as a potent and selective PDE inhibitor, leading to both bronchodilation and anti-inflammatory effects relevant to asthma.
Proposed Mechanism of Action: A Dual Approach to Asthma Therapy
We hypothesize that 1,3-dibutylxanthine exerts its therapeutic effects in asthma through a dual mechanism of action:
-
Bronchodilation: By inhibiting PDEs, particularly PDE4, in airway smooth muscle cells, 1,3-dibutylxanthine is expected to increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and bronchodilation.[4]
-
Anti-inflammatory Effects: PDE4 is also a key enzyme in inflammatory cells such as mast cells, eosinophils, and T-cells. Inhibition of PDE4 in these cells can suppress the release of pro-inflammatory mediators, including cytokines and chemokines, thereby reducing airway inflammation.[7]
The following diagram illustrates the proposed signaling pathway for the bronchodilatory effect of 1,3-dibutylxanthine.
Caption: Proposed signaling pathway of 1,3-dibutylxanthine-induced bronchodilation.
Experimental Protocols: A Stepwise Investigational Workflow
The following sections detail the essential in vitro and in vivo protocols to systematically evaluate the therapeutic potential of 1,3-dibutylxanthine for asthma. This workflow is designed to first establish the biochemical activity and cellular effects of the compound, followed by an assessment of its efficacy in a relevant animal model of asthma.
Caption: Stepwise experimental workflow for investigating 1,3-dibutylxanthine.
Synthesis and Characterization of 1,3-Dibutylxanthine
The synthesis of 1,3-dibutylxanthine can be achieved through established methods of alkylating a xanthine precursor. A general approach involves the reaction of xanthine with an appropriate butylating agent in the presence of a base.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve theophylline (1,3-dimethylxanthine) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for example, sodium methoxide, to the solution to form the corresponding salt.[8]
-
Alkylation: Introduce an alkylating agent like ethyl chloroacetate to the reaction mixture.[8]
-
Hydrazinolysis: React the resulting product with hydrazine hydrate to yield theophylline hydrazide.[8]
-
Condensation: Condense the hydrazide with an appropriate aldehyde.[8]
-
Cyclization: Finally, cyclize the resulting hydrazone with mercaptoacetic acid to obtain the thiazolidine-4-one derivative.[8]
-
Purification and Characterization: Purify the crude product using column chromatography. Confirm the structure and purity of the synthesized 1,3-dibutylxanthine using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6][9]
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay is crucial to determine the inhibitory activity of 1,3-dibutylxanthine against various PDE isoenzymes, particularly PDE4. Commercially available kits, such as the PDE-Glo™ Phosphodiesterase Assay, provide a reliable method for this purpose.[10][11]
Protocol:
-
Reaction Preparation: Prepare a reaction mixture containing the PDE enzyme (e.g., recombinant human PDE4B), a cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of 1,3-dibutylxanthine.[10]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for enzymatic activity.
-
Termination: Stop the reaction by adding a termination buffer, which typically contains a non-specific PDE inhibitor like IBMX.[10]
-
Detection: Add a detection solution that converts the remaining cyclic nucleotide into a luminescent signal. The intensity of the luminescence is inversely proportional to the PDE activity.[10]
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for 1,3-dibutylxanthine against each PDE isoenzyme tested.
Table 1: Hypothetical PDE Inhibition Profile of 1,3-Dibutylxanthine
| PDE Isoenzyme | IC50 (µM) |
| PDE1A | >100 |
| PDE2A | >100 |
| PDE3B | 50.2 |
| PDE4B | 0.8 |
| PDE5A | 85.6 |
This data is for illustrative purposes only.
Ex Vivo Bronchial Smooth Muscle Relaxation Assay
This assay assesses the direct effect of 1,3-dibutylxanthine on airway smooth muscle contractility.[12] It provides a functional measure of the compound's bronchodilatory potential.
Protocol:
-
Tissue Preparation: Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig or mouse).[12][13] Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce contraction of the smooth muscle by adding a contractile agonist such as methacholine or histamine to the organ bath.[12][14]
-
Compound Administration: Once a stable contraction is achieved, add increasing concentrations of 1,3-dibutylxanthine to the bath.
-
Measurement of Relaxation: Record the changes in isometric tension of the bronchial rings using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
In Vitro Anti-Inflammatory Assays
These assays evaluate the ability of 1,3-dibutylxanthine to suppress inflammatory responses in relevant cell types.
Protocol: Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Culture the PBMCs and stimulate them with a pro-inflammatory agent such as lipopolysaccharide (LPS) in the presence of varying concentrations of 1,3-dibutylxanthine.
-
Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatants and measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine release by 1,3-dibutylxanthine.
In Vivo Validation in an Animal Model of Asthma
The efficacy of 1,3-dibutylxanthine should be validated in a well-established animal model of allergic asthma, such as the ovalbumin (OVA)-sensitized mouse model.[15][16] This model recapitulates key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.[17]
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
-
Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.[16]
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a specified period (e.g., 3 consecutive days) starting on day 21.
-
Compound Administration: Administer 1,3-dibutylxanthine (e.g., via oral gavage or intraperitoneal injection) to a group of sensitized and challenged mice, typically before each OVA challenge. Include appropriate vehicle control and positive control (e.g., dexamethasone) groups.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: After AHR measurement, perform a bronchoalveolar lavage to collect BALF. Perform total and differential cell counts to quantify the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histopathology: Collect lung tissue for histopathological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess overall inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.
Table 2: Expected Outcomes in the OVA-Induced Asthma Model
| Parameter | Vehicle Control | 1,3-Dibutylxanthine | Dexamethasone |
| AHR (Penh) | High | Significantly Reduced | Significantly Reduced |
| Total Cells in BALF (x10^5) | High | Significantly Reduced | Significantly Reduced |
| Eosinophils in BALF (%) | High | Significantly Reduced | Significantly Reduced |
| Lung Inflammation Score | Severe | Mild to Moderate | Mild |
| Mucus Production Score | High | Reduced | Reduced |
This table represents hypothetical expected outcomes.
Conclusion and Future Directions
The systematic investigation outlined in these application notes provides a robust framework for evaluating the therapeutic potential of 1,3-dibutylxanthine for asthma. The successful completion of these studies will provide critical preclinical data on its efficacy and mechanism of action. Positive outcomes would warrant further investigation, including pharmacokinetic and toxicological studies, to support its advancement into clinical development. The development of novel, targeted therapies like 1,3-dibutylxanthine holds promise for improving the management of asthma and addressing the unmet needs of patients with severe and refractory disease.
References
-
Barnes, P. J. (2008). The role of phosphodiesterase 4 in asthma and chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 178(4), 334-343. [Link]
-
Ibrahim, H. A., & El-Wassimy, M. T. (2018). Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(1), 59-72. [Link]
-
Franzone, J. S., Reboani, M. C., Biglione, V., & Cirillo, R. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs under experimental and clinical research, 16(6), 263–276. [Link]
-
Li, H., et al. (2021). Vasicine Attenuates Allergic Asthma by Suppressing Mast Cell Degranulation and Th2 Inflammation via Modulation of the FcεRI/Lyn + Syk/MAPK Pathway. Pharmaceuticals, 14(9), 888. [Link]
-
Rochat, T., et al. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. European Journal of Pharmacology, 164(2), 271-279. [Link]
-
Tilley, S. L. (2011). Methylxanthines in asthma. Handbook of experimental pharmacology, (200), 439–456. [Link]
-
Gheldiu, A. M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 13. [Link]
-
Global Initiative for Chronic Obstructive Lung Disease. (2025). Pocket Guide to COPD Diagnosis, Management, and Prevention. [Link]
-
Gheldiu, A. M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 13. [Link]
-
Hori, M., et al. (2004). A contraction assay system using established human bronchial smooth muscle cells. Biological & Pharmaceutical Bulletin, 27(10), 1630-1633. [Link]
-
Zosky, G. R., & Sly, P. D. (2007). Animal models of asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 37(7), 973–988. [Link]
-
Selvita. (2025). In Vitro Phenotypic Models for Asthma, COPD, and IPF. [Link]
-
Anesthesiology Core Review. (n.d.). Anti-inflammatory Pulmonary Drugs. AccessAnesthesiology. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dipropylxanthine. PubChem. [Link]
-
Hu, J., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Journal of Biological Chemistry, 278(44), 43847-43853. [Link]
-
National Center for Biotechnology Information. (2025). Bronchodilators. StatPearls. [Link]
-
Stewart, A. G., et al. (1985). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. Thorax, 40(3), 176-179. [Link]
-
Tliba, O., & Panettieri, R. A., Jr (2019). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. Frontiers in physiology, 10, 130. [Link]
-
Pabelick, C. M., et al. (2016). A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. American journal of physiology. Lung cellular and molecular physiology, 311(4), L747–L756. [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5348. [Link]
-
Singh, S., et al. (2024). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology, 15, 1358321. [Link]
-
Cazzola, M., et al. (2023). Novel Anti-Inflammatory Approaches to COPD. Journal of clinical medicine, 12(13), 4381. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. [Link]
-
U.S. Food and Drug Administration. (2012). Cold, Cough, Allergy, Bronchodilator, And Antiasthmatic Drug Products for Over-the-Counter Human Use (Small Entity Compliance Guide) Guidance for Industry. [Link]
-
Deshpande, D. A., et al. (2022). Starving a Cell Promotes Airway Smooth Muscle Relaxation: Inhibition of Glycolysis Attenuates Excitation-Contraction Coupling. American journal of respiratory cell and molecular biology, 67(5), 582–594. [Link]
-
Omicsonline. (n.d.). IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. [Link]
-
American Academy of Allergy, Asthma & Immunology. (n.d.). Guidelines for Using Anti-Inflammatory Agents in the Management of Asthma. [Link]
-
SCIREQ. (n.d.). Asthma Models. [Link]
-
Matera, M. G., et al. (2012). An update on bronchodilators in Phase I and II clinical trials. Expert opinion on investigational drugs, 21(10), 1469–1481. [Link]
-
Bai, Y., & Sanderson, M. J. (2006). Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor. Respiratory research, 7, 34. [Link]
-
Patsnap. (2025). What drugs are in development for Asthma?. [Link]
-
Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature reviews. Drug discovery, 1(9), 674–682. [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a colorimetric-based method. [Link]
-
Charles River Laboratories. (n.d.). Asthma Models. [Link]
-
Stukova, M. A., et al. (2023). Curtailing virus-induced inflammation in respiratory infections: emerging strategies for therapeutic interventions. Frontiers in immunology, 14, 1163484. [Link]
-
American Physiological Society. (2020). Attenuation of relaxing response induced by pituitary adenylate cyclase-activating polypeptide in bronchial smooth muscle of experimental asthma. [Link]
-
Cleveland Clinic. (2022). Phosphodiesterase Inhibitors. [Link]
-
Clinical and Translational Science. (2021). Review of Drug Development Guidance to Treat Chronic Obstructive Pulmonary Disease: US and EU Perspectives. [Link]
-
BPS Bioscience. (n.d.). PDE1A Assay Kit. [Link]
-
Molecules. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. [Link]
-
Veterinary Sciences. (2022). Asthma: The Use of Animal Models and Their Translational Utility. [Link]
-
MSD Manuals. (n.d.). Pharmacologic Treatment of Asthma. [Link]
-
YouTube. (2022). Bronchodilators Part 1: Principles of Respiratory Airflow and Development of Selective Drugs. [Link]
-
Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline. The European journal of respiratory diseases. Supplement, 109, 37–44. [Link]
-
Medscape. (n.d.). Asthma. [Link]
Sources
- 1. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.com [promega.com]
- 11. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 14. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. criver.com [criver.com]
The Strategic Application of 1,3-Dibutylxanthine in the Synthesis of Novel Pharmaceuticals: A Guide for Researchers
The xanthine scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Among its many derivatives, 1,3-dibutylxanthine has emerged as a particularly valuable precursor for the development of potent and selective modulators of cellular signaling pathways, most notably as ligands for adenosine receptors. This guide provides an in-depth technical overview of the application of 1,3-dibutylxanthine in the synthesis of novel pharmaceutical agents, with a focus on the rationale behind synthetic strategies and detailed protocols for key transformations.
The Versatility of the 1,3-Dibutylxanthine Scaffold
1,3-Dibutylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids. The core structure of xanthine can be chemically modified at several positions, but the N1 and N3 positions are often alkylated to enhance lipophilicity and modulate receptor affinity.[1] The butyl groups in 1,3-dibutylxanthine provide a moderate level of lipophilicity, which can be advantageous for oral bioavailability and penetration of the central nervous system.
The primary value of 1,3-dibutylxanthine as a precursor lies in its potential for further functionalization at the C8 and N7 positions. These modifications allow for the introduction of a wide array of chemical moieties, enabling the fine-tuning of pharmacological activity and selectivity towards specific biological targets.
Key Synthetic Transformations and Rationale
The synthesis of novel pharmaceuticals from 1,3-dibutylxanthine typically involves two key strategic steps: the initial preparation of the 1,3-dibutylxanthine core, followed by its targeted functionalization.
Preparation of the 1,3-Dibutylxanthine Precursor
A robust and efficient synthesis of the 1,3-dibutylxanthine precursor is paramount for any drug discovery campaign. While various methods exist for the synthesis of substituted xanthines, a particularly effective approach involves the cyclization of a 5,6-diaminouracil derivative. A microwave-assisted protocol offers significant advantages in terms of reaction time and yield.[2]
Protocol 1: Microwave-Assisted Synthesis of 1,3-Dibutylxanthine [2]
This protocol describes the synthesis of 1,3-dibutylxanthine from 5,6-diamino-1,3-dibutyluracil.
Materials:
-
5,6-diamino-1,3-dibutyluracil
-
Triethyl orthoformate
-
Microwave reactor
-
Diethyl ether
-
Petroleum ether
Procedure:
-
A mixture of 5,6-diamino-1,3-dibutyluracil and triethyl orthoformate is subjected to microwave irradiation for 5 minutes.
-
The resulting product is filtered off and washed with diethyl ether.
-
The crude product is dissolved in dichloromethane and precipitated by the addition of petroleum ether.
-
The precipitate is filtered, washed with petroleum ether, and dried.
| Product | Yield | Melting Point (°C) |
| 1,3-Dibutylxanthine | 80% | 186-187 |
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the ring-closure reaction compared to conventional heating, reducing the reaction time from hours to minutes.[2]
-
Triethyl Orthoformate: Serves as a source of the C8 carbon, facilitating the formation of the imidazole ring of the xanthine core.
-
Recrystallization: The use of a dichloromethane/petroleum ether solvent system allows for efficient purification of the final product.
Functionalization at the C8 and N7 Positions
With the 1,3-dibutylxanthine core in hand, the focus shifts to strategic functionalization to achieve desired pharmacological properties. The C8 and N7 positions are the most common sites for modification.
Substitution at the C8 position is a well-established strategy for developing potent and selective antagonists of adenosine receptors.[3] Aryl and heteroaryl groups are frequently introduced at this position to enhance receptor affinity.[4] The Suzuki cross-coupling reaction is a powerful tool for this purpose.
Workflow for C8-Arylation of 1,3-Dibutylxanthine:
Caption: General workflow for the C8-arylation of 1,3-dibutylxanthine.
Rationale for C8-Arylation: The introduction of an aryl group at the C8 position can significantly increase the affinity and selectivity of the xanthine derivative for specific adenosine receptor subtypes. For example, 8-phenylxanthine derivatives often exhibit high affinity for A1 and A2A adenosine receptors.[3] The nature and substitution pattern of the aryl ring can be systematically varied to optimize the structure-activity relationship (SAR).
While C8-substituted xanthines are typically adenosine receptor antagonists, functionalization at the N7 position can lead to the development of agonists, particularly for the A3 adenosine receptor. The introduction of a ribose moiety at the N7 position is a key strategy in this regard.
Protocol 2: Synthesis of 1,3-Dibutylxanthine-7-riboside Derivatives (General Approach)
This protocol outlines a general approach for the synthesis of 1,3-dibutylxanthine-7-riboside derivatives, which have shown promise as selective A3 adenosine receptor agonists.
Materials:
-
1,3-Dibutylxanthine
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Bis(p-nitrophenyl)phosphate
-
Inert solvent (e.g., acetonitrile)
-
Base (e.g., DBU)
Procedure:
-
1,3-Dibutylxanthine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a coupling agent such as bis(p-nitrophenyl)phosphate in an inert solvent.
-
A base is added to facilitate the reaction.
-
The resulting protected nucleoside is then deprotected to yield the 1,3-dibutylxanthine-7-riboside.
-
Further modification of the 5'-position of the ribose can be achieved through standard synthetic transformations.
Rationale for N7-Ribosylation: The ribose moiety at the N7 position can mimic the ribose of adenosine, the endogenous ligand for adenosine receptors. This can lead to agonist activity at the A3 receptor. Furthermore, modifications at the 5'-position of the ribose, such as the introduction of a 5'-N-methylcarboxamide group, have been shown to dramatically increase A3 receptor affinity and selectivity.
Therapeutic Targeting of the A3 Adenosine Receptor
The A3 adenosine receptor is a G protein-coupled receptor that is involved in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function.[5][6] Activation of the A3 receptor can trigger multiple downstream signaling pathways.
A3 Adenosine Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the A3 adenosine receptor.
Activation of the A3 adenosine receptor by an agonist, such as a 1,3-dibutylxanthine-7-riboside derivative, typically leads to the inhibition of adenylyl cyclase through a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, reduces the activity of protein kinase A (PKA). Concurrently, the A3 receptor can couple to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to the activation of downstream signaling cascades such as the ERK/MAPK pathway.[5] The modulation of these pathways underlies the therapeutic potential of A3 receptor agonists in various diseases.
Conclusion and Future Directions
1,3-Dibutylxanthine is a highly valuable and versatile precursor in the synthesis of novel pharmaceuticals. Its strategic functionalization at the C8 and N7 positions allows for the development of potent and selective ligands for a range of biological targets, with a particular emphasis on adenosine receptors. The detailed protocols and the understanding of the underlying biological pathways provided in this guide are intended to empower researchers in their drug discovery efforts. Future research in this area will likely focus on the development of even more selective and potent 1,3-dibutylxanthine derivatives, as well as the exploration of their therapeutic potential in a broader range of diseases.
References
- Card, G. L., Blasdel, L., England, B. P., Zhang, C., Suzuki, Y., Gillette, S., ... & Zhang, K. Y. J. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Central nervous system agents in medicinal chemistry, 18(2), 82–89.
- García-Serrano, S., Garcia-Jimenez, A., Muñoz-Garach, A., Tinahones, F. J., & Moreno-Indias, I. (2021). The Role of Adenosine Signaling in Obesity-Driven Type 2 Diabetes: Revisiting Mechanisms and Implications for Metabolic Regulation. International journal of molecular sciences, 22(16), 8546.
- Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2010). The A3 Adenosine Receptor: An Enigmatic Player in Cell Biology. Frontiers in bioscience (Scholar edition), 2, 540–553.
-
Bio-Rad. (n.d.). A3 receptor signaling Pathway Map. Retrieved from [Link]
- Constantin, C., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 12.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264.
- Fishman, P., Bar-Yehuda, S., & Madi, L. (2012). Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists. Recent patents on anti-cancer drug discovery, 7(2), 162–170.
- Kaur, H., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468.
- Müller, C. E., & Stein, B. (2002). Synthesis of 8-substituted xanthine derivatives by a suzuki cross-coupling reaction. Tetrahedron Letters, 43(10), 1837-1840.
- Poplawska, M., & Drabczynska, A. (2021). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18(5), 599-613.
- Singh, P., & Kumar, V. (2010). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 22(8), 6533-6536.
- Spalluto, G., et al. (2010). Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists. Bioorganic & medicinal chemistry, 18(5), 1837–1845.
- Volpini, R., et al. (2007). Synthesis and biological evaluation of 1,8-disubstituted xanthine derivatives as potent and selective A2B adenosine receptor antagonists. Journal of medicinal chemistry, 50(23), 5708–5717.
- Zhuravliova, K., et al. (2019). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 24(24), 4567.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Designing Efficacy Experiments for 1,3-Dibutylxanthine
Section 1: Foundational Understanding of 1,3-Dibutylxanthine
1.1 Introduction to the Xanthine Scaffold 1,3-Dibutylxanthine belongs to the methylxanthine class of compounds, a group of purine-derived molecules that includes naturally occurring substances like caffeine and theophylline. These compounds are well-recognized for their broad spectrum of pharmacological activities. The core mechanism of methylxanthines is typically attributed to two primary actions: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This dual activity leads to a wide range of physiological effects, from central nervous system stimulation and smooth muscle relaxation to immunomodulation.[1][3]
1.2 Primary Putative Mechanisms of 1,3-Dibutylxanthine Based on its structural class, 1,3-Dibutylxanthine is hypothesized to exert its biological effects through the following pathways:
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers. By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, which can lead to bronchial smooth muscle relaxation and a reduction in the activity of inflammatory cells.[1][3] Different PDE isozymes (e.g., PDE3, PDE4, PDE5) are expressed in different tissues, and inhibition of these specific isozymes can mediate distinct therapeutic effects. For instance, PDE4 inhibition is strongly linked to anti-inflammatory outcomes.[3]
-
Adenosine Receptor Antagonism: Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Xanthines act as competitive antagonists at these receptors.[1] For example, antagonism of A2A receptors in the brain is a key target for non-dopaminergic treatment of Parkinson's disease, while derivatives of 1,3-Dibutylxanthine have been noted for their binding at A3 receptors.[4][5][6]
1.3 Hypothesized Therapeutic Applications and the Goal of This Guide The dual mechanisms of action suggest that 1,3-Dibutylxanthine could have therapeutic potential in a range of disorders, most notably inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, or psoriatic arthritis.[3]
This guide provides a comprehensive, phased framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of 1,3-Dibutylxanthine. The protocols herein are designed to be self-validating, moving logically from initial molecular target validation to functional cell-based assays and finally to in vivo proof-of-concept studies.
Section 2: The Efficacy Testing Workflow: A Phased Approach
A rigorous evaluation of a compound's efficacy follows a logical progression. This workflow ensures that investment in more complex and resource-intensive experiments (i.e., animal studies) is justified by a strong foundation of in vitro data. The process begins with confirming the compound's interaction with its molecular targets, proceeds to verifying a functional consequence in a cellular context, and culminates in demonstrating a therapeutic effect in a whole-organism model.
Caption: A logical workflow for testing the efficacy of 1,3-Dibutylxanthine.
Section 3: Phase 1 - In Vitro Target Engagement & Potency
Rationale: The foundational step in any efficacy study is to confirm that the compound interacts with its intended molecular targets and to quantify the potency of this interaction. These biochemical and receptor-binding assays provide the mechanistic basis for any observed physiological effects.
Caption: Dual mechanism of action of 1,3-Dibutylxanthine.
3.1 Experiment: Assessing Phosphodiesterase (PDE) Inhibition
-
Causality & Objective: To determine if 1,3-Dibutylxanthine inhibits PDE activity and to quantify its potency (IC50) and selectivity across different PDE isozymes. Selectivity is critical, as inhibition of different isozymes is associated with different therapeutic effects and side effect profiles. For example, PDE4 is a primary target for inflammation, while PDE5 is targeted for erectile dysfunction.[3][7]
-
Methodology: A luminescent-based assay, such as the PDE-Glo™ Phosphodiesterase Assay, is a robust and high-throughput method.[8] The principle is that active PDE hydrolyzes cAMP, reducing the amount available to activate cAMP-dependent protein kinase (PKA). In the assay, PKA activity is coupled to ATP consumption; remaining ATP is detected via a luciferase reaction. Therefore, higher luminescence corresponds to higher PDE inhibition.[8]
Protocol: PDE-Glo™ Assay for IC50 Determination
-
Reagent Preparation: Prepare all assay reagents (PDE enzyme, substrate, detection solutions) according to the manufacturer's protocol (e.g., Promega Corporation).
-
Compound Dilution: Prepare a serial dilution of 1,3-Dibutylxanthine in the appropriate assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Rolipram for PDE4).
-
PDE Reaction: In a 384-well plate, add 5 µL of the diluted compound or control. Add 12.5 µL of a specific recombinant human PDE isozyme (e.g., PDE4D) and cAMP substrate solution.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
cAMP Detection: Add 12.5 µL of the cAMP-Glo™ Detection Solution containing PKA. Incubate for 20 minutes at room temperature.
-
ATP Detection: Add 25 µL of the Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes at room temperature.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: PDE Isozyme Selectivity Profile
| PDE Isozyme | 1,3-Dibutylxanthine IC50 (µM) | Positive Control IC50 (µM) |
| PDE3A | [Experimental Value] | Cilostazol: [Value] |
| PDE4D | [Experimental Value] | Rolipram: [Value] |
| PDE5A | [Experimental Value] | Sildenafil: [Value] |
| Other... | [Experimental Value] | [Control Substance] |
3.2 Experiment: Characterizing Adenosine Receptor Antagonism
-
Causality & Objective: To confirm that 1,3-Dibutylxanthine binds to adenosine receptors and functionally antagonizes them. This is achieved through two complementary assays: a binding assay to measure affinity (Ki) and a functional assay to measure the ability to block agonist-induced signaling (IC50).
-
Methodology:
-
Radioligand Binding Assay: A classic method to determine the direct interaction of a compound with a receptor. It measures the displacement of a known high-affinity radiolabeled antagonist by the unlabeled test compound.[9][10]
-
Cell-Based Functional Assay: This assay measures the downstream consequence of receptor activation, typically the modulation of intracellular cAMP.[11] For Gs-coupled receptors (A2A, A2B), an agonist increases cAMP; for Gi-coupled receptors (A1, A3), an agonist decreases forskolin-stimulated cAMP. An antagonist will block these changes.[12]
-
Protocol 3.2.1: Competitive Radioligand Binding Assay
-
Membrane Preparation: Use membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK-293 cells expressing A2A).
-
Assay Setup: In a 96-well filter plate, combine receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A2A), and varying concentrations of 1,3-Dibutylxanthine.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive antagonist, e.g., theophylline).
-
Incubation: Incubate for 90 minutes at 4°C to reach binding equilibrium.
-
Harvesting & Washing: Rapidly filter the plate contents through a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Add scintillation cocktail to the filter mat and count radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent displacement of the radioligand versus the log concentration of 1,3-Dibutylxanthine. Use the Cheng-Prusoff equation to convert the IC50 value (concentration causing 50% displacement) to a Ki (binding affinity constant).
Protocol 3.2.2: Cell-Based cAMP Functional Assay (for A2A Receptor)
-
Cell Culture: Plate HEK-293 cells expressing the human A2A receptor in a 96-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of 1,3-Dibutylxanthine or a vehicle control for 20 minutes.
-
Agonist Stimulation: Add a fixed concentration (typically the EC80) of a standard adenosine receptor agonist (e.g., NECA) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a competitive ELISA or a luminescence/FRET-based assay.[13][14]
-
Analysis: Plot the cAMP response against the log concentration of 1,3-Dibutylxanthine. Fit the data to a four-parameter logistic curve to determine the functional IC50 value.
Data Presentation: Adenosine Receptor Affinity and Potency Profile
| Receptor Subtype | Binding Affinity Ki (nM) | Functional Antagonism IC50 (nM) |
| A1 | [Experimental Value] | [Experimental Value] |
| A2A | [Experimental Value] | [Experimental Value] |
| A2B | [Experimental Value] | [Experimental Value] |
| A3 | [Experimental Value] | [Experimental Value] |
Section 4: Phase 2 - Cell-Based Functional Efficacy Models
Rationale: After confirming target engagement, the next critical step is to demonstrate that this molecular interaction translates into a desirable biological response in a relevant cellular system. These assays bridge the gap between biochemistry and in vivo physiology.
4.1 Experiment: Quantifying Anti-Inflammatory Activity via Cytokine Release
-
Causality & Objective: A key consequence of PDE4 inhibition and/or A2A/A2B receptor modulation is the suppression of inflammatory responses in immune cells. This assay directly measures the ability of 1,3-Dibutylxanthine to inhibit the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from cells stimulated with an inflammatory trigger like lipopolysaccharide (LPS).[15]
-
Methodology: The use of primary human peripheral blood mononuclear cells (PBMCs) provides a physiologically relevant system. Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), which offers high sensitivity and specificity.[16]
Protocol: LPS-Stimulated Cytokine Release from Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed them into a 96-well culture plate at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Add varying concentrations of 1,3-Dibutylxanthine to the wells. Include a vehicle control and a positive control (e.g., a known PDE4 inhibitor).
-
Inflammatory Challenge: After a 1-hour pre-incubation with the compound, add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Culture the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
Cell Viability Check: It is crucial to perform a parallel cell viability assay (e.g., using CellTiter-Glo®[17] or MTT) to ensure that the reduction in cytokines is due to an anti-inflammatory effect and not cellular toxicity.
-
Analysis: Calculate the percent inhibition of cytokine release for each concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition against log concentration.
Data Presentation: Inhibition of Pro-Inflammatory Cytokine Release
| Cytokine | 1,3-Dibutylxanthine IC50 (µM) |
| TNF-α | [Experimental Value] |
| IL-6 | [Experimental Value] |
Section 5: Phase 3 - In Vivo Proof-of-Concept Studies
Rationale: In vivo studies are essential to determine if the compound's in vitro potency translates to efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). These experiments provide the first indication of therapeutic potential in a living organism. All animal experiments must be conducted under approved ethical protocols and follow institutional and national guidelines.[18]
Caption: General workflow for an in vivo acute inflammation model.
5.1 Experiment: Carrageenan-Induced Paw Edema Model
-
Causality & Objective: This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[19][20] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. The ability of 1,3-Dibutylxanthine to reduce this swelling demonstrates in vivo anti-inflammatory efficacy.
-
Methodology: The volume of the rat or mouse paw is measured before and at several time points after carrageenan injection using a plethysmometer. The difference in volume indicates the degree of edema.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups: Randomly assign male Wistar rats (180-200g) into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and 1,3-Dibutylxanthine at various doses (e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the paw volume increase (edema) for each animal at each time point compared to its baseline. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | [Experimental Value] |
| 1,3-Dibutylxanthine | 10 | [Experimental Value] |
| 1,3-Dibutylxanthine | 30 | [Experimental Value] |
| 1,3-Dibutylxanthine | 100 | [Experimental Value] |
Section 6: Data Analysis and Interpretation
6.1 Calculating IC50/EC50 Values For in vitro dose-response data, IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values should be calculated using a non-linear regression analysis. Graphing software such as GraphPad Prism is the standard for this. Data should be plotted with the response on the Y-axis and the log of the compound concentration on the X-axis, and fitted to a four-parameter variable slope equation.
6.2 Statistical Analysis For in vivo studies and comparisons between groups in cell-based assays, appropriate statistical tests are critical.
-
Comparing two groups: Use a Student's t-test.
-
Comparing three or more groups: Use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test for comparing multiple treatment groups to a single control). A p-value of <0.05 is typically considered statistically significant.
6.3 Correlating Data Across Phases A key aspect of the analysis is to build a coherent narrative. Does the in vitro potency on a specific target (e.g., PDE4 IC50) correlate with the functional cellular effect (e.g., TNF-α inhibition IC50)? Does the cellular potency, when considered with potential pharmacokinetic properties, reasonably predict the effective dose range in vivo? A strong correlation across these phases provides confidence in the compound's mechanism of action and its therapeutic potential.
Section 7: Conclusion and Future Directions
This guide outlines a systematic, multi-phased approach to rigorously evaluate the efficacy of 1,3-Dibutylxanthine. By progressing from specific molecular target engagement to functional cellular assays and finally to in vivo proof-of-concept, researchers can build a robust data package. This structured methodology ensures that experimental choices are mechanistically driven and that resources are used efficiently.
Positive and coherent results from these studies would form the basis for advancing 1,3-Dibutylxanthine into the next stages of drug development, which include comprehensive preclinical safety and toxicology studies as mandated by regulatory agencies like the FDA, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling.[18][21][22]
Section 8: References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handb Exp Pharmacol, (200), 151–199. [Link]
-
Galli, J., & Varriale, P. (2023). Methylxanthines. In StatPearls. StatPearls Publishing. [Link]
-
Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]
-
Wax, P. M., & Kashani, J. (2024). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2000). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 43(6), 1165–1172. [Link]
-
Sikora, J., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1000699. [Link]
-
Breen, E. C. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology, 410, 127–150. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Wang, T., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5410. [Link]
-
Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(19), 3705-3716. [Link]
-
Hu, M., et al. (2004). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Proceedings of the National Academy of Sciences, 101(26), 9721-9726. [Link]
-
Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 811-828. [Link]
-
ProImmune. (n.d.). ProStorm® Cytokine Release Assay. ProImmune. [Link]
-
Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3195. [Link]
-
Sprenger, J. U., & Nikolaev, V. O. (2013). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International journal of molecular sciences, 14(4), 8025–8044. [Link]
-
Docheva, V., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. International Journal of Molecular Sciences, 25(14), 7480. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Gratzke, C., et al. (2007). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. Urological research, 35(6), 321–326. [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot. [Link]
-
Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8), e1782. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
-
Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature reviews. Drug discovery, 1(9), 674–682. [Link]
-
Tan, Y. S., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for immunotherapy of cancer, 10(5), e004230. [Link]
-
Wikipedia contributors. (2024). Adenosine A2A receptor antagonist. Wikipedia. [Link]
-
Charles River Laboratories. (n.d.). Cytokine Response Assays. Charles River. [Link]
-
Sutar, N., et al. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 4(2), 94-97. [Link]
-
Romer, M., et al. (2014). Cytokine release assays post TGN1412. Cytometry. Part B, Clinical cytometry, 86(1), 4–11. [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
-
Wos, J. A., et al. (1998). Phosphodiesterase Type IV Inhibition. Structure-activity Relationships of 1,3-disubstituted Pyrrolidines. Journal of medicinal chemistry, 41(11), 1918–1930. [Link]
-
Chen, Y., et al. (2023). Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review. Molecules, 28(23), 7856. [Link]
-
Baraskar, V. V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1500-1507. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
-
ProMab Biotechnologies. (n.d.). Cytokine Release Assays. ProMab. [Link]
-
AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. [Link]
-
Singh, S., & Majumdar, D. K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Medicinal Research, 2(3), 114-118. [Link]
-
Sanofi & Regeneron. (n.d.). DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis. Dupixent. [Link]
-
ResearchGate. (2014). Does anyone have a detailed protocol for measuring cyclic AMP in mouse islets?. ResearchGate. [Link]
-
Fernández-Dueñas, V., et al. (2012). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. [Link]
-
Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. [Link]
-
Moro, S., et al. (1998). Pharmacophore Based Receptor Modeling: The Case of Adenosine A3 Receptor Antagonists. An Approach to the Optimization of Protein Models. Journal of Medicinal Chemistry, 41(25), 4963-4974. [Link]
-
Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Rohilla, S., et al. (2021). A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease. Current drug discovery technologies, 18(5), e26082020185360. [Link]
-
Tilley, S. L. (2011). Methylxanthines in asthma. Handb Exp Pharmacol, (200), 439–456. [Link]
Sources
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Phosphodiesterase 5 Inhibitors: Current Status and Potential Applicati" by David Rotella [digitalcommons.montclair.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. innoprot.com [innoprot.com]
- 13. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 14. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. saudijournals.com [saudijournals.com]
- 20. asianjpr.com [asianjpr.com]
- 21. ppd.com [ppd.com]
- 22. sfda.gov.sa [sfda.gov.sa]
Application Notes and Protocols for the In Vivo Administration of 1,3-Dibutylxanthine in Rodent Models
Introduction: Unveiling the Therapeutic Potential of 1,3-Dibutylxanthine
1,3-Dibutylxanthine is a synthetic derivative of xanthine, a class of compounds that includes naturally occurring substances like caffeine and theophylline. As a member of the 1,3-dialkylxanthine family, it primarily functions as an antagonist of adenosine receptors. Adenosine is a ubiquitous signaling molecule that plays a crucial role in regulating a wide array of physiological processes. By blocking the action of adenosine at its receptors, 1,3-dibutylxanthine holds the potential to modulate various cellular and systemic functions, making it a compound of significant interest for researchers in drug discovery and development.
This document provides a comprehensive guide for the in vivo administration of 1,3-Dibutylxanthine in rodent models. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to conduct robust and reproducible preclinical studies. The following sections will delve into the preclinical considerations, detailed administration protocols, and essential monitoring parameters to ensure the scientific integrity and ethical conduct of your research.
Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies
Before embarking on in vivo administration, a thorough understanding of the compound's properties and careful planning of the experimental design are paramount. This section outlines the critical preclinical considerations for working with 1,3-Dibutylxanthine.
Mechanism of Action: Targeting Adenosine Receptors
1,3-Dibutylxanthine exerts its biological effects by acting as an antagonist at adenosine receptors. There are four main subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. While comprehensive data on the receptor binding profile of 1,3-dibutylxanthine is still emerging, studies on structurally related 1,3-dialkylxanthines suggest a notable affinity for the A₂B and A₃ adenosine receptors.[1]
Signaling Pathway of Adenosine Receptor Antagonism
Caption: Antagonism of adenosine receptors by 1,3-Dibutylxanthine.
The physiological consequences of antagonizing these receptors in rodents are diverse and depend on the specific tissue and pathological context. Blockade of A₂B receptors has been associated with anti-inflammatory effects.[2] Antagonism of A₃ receptors has been implicated in the modulation of pain and cardiac function.[3][4] It is crucial to consider these potential effects when designing the experimental monitoring plan.
Vehicle Formulation: Ensuring Solubility and Biocompatibility
Due to the limited public data on the solubility of 1,3-Dibutylxanthine, a systematic approach to vehicle selection is necessary. Based on the physicochemical properties of structurally similar xanthine derivatives, a formulation strategy for poorly water-soluble compounds is recommended. A common and effective vehicle for such compounds is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[5]
Table 1: Recommended Vehicle Formulation
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent to dissolve the compound. |
| PEG300 | 40% | Co-solvent to enhance solubility. |
| Tween 80 | 5% | Surfactant to improve stability and prevent precipitation. |
| Saline (0.9% NaCl) | 45% | Aqueous base to bring the solution to the final volume. |
Protocol for Vehicle Formulation (10 mL)
-
Weigh the required amount of 1,3-Dibutylxanthine.
-
Dissolve the compound in 1 mL of DMSO. Gentle warming or sonication may be used to aid dissolution.
-
In a separate tube, add 4 mL of PEG300.
-
Slowly add the 1,3-Dibutylxanthine/DMSO solution to the PEG300 while vortexing.
-
Add 0.5 mL of Tween 80 to the mixture and vortex thoroughly.
-
Bring the final volume to 10 mL with 4.5 mL of sterile saline and vortex until a clear, homogenous solution is formed.
-
Visually inspect the solution for any precipitation before administration.
It is imperative to prepare a fresh solution for each experiment and to administer the vehicle alone to a control group to account for any potential effects of the vehicle itself.
Dose Selection and Dose-Response Studies: A Data-Driven Approach
In the absence of specific in vivo data for 1,3-Dibutylxanthine, a dose-finding study is essential. The starting dose range can be estimated from studies conducted with structurally similar 1,3-dialkylxanthines, such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). In vivo studies with DPCPX in rats and mice have used doses ranging from 0.1 mg/kg to 2 mg/kg.[6][7][8]
Table 2: Proposed Dose-Finding Study Design
| Group | Treatment | Dose (mg/kg) | Rationale |
| 1 | Vehicle Control | 0 | To assess the effect of the vehicle alone. |
| 2 | 1,3-Dibutylxanthine | 0.1 | Low dose, based on the effective dose of DPCPX.[6][7] |
| 3 | 1,3-Dibutylxanthine | 1 | Mid dose, to explore the dose-response relationship. |
| 4 | 1,3-Dibutylxanthine | 10 | High dose, to assess for potential toxicity and establish a therapeutic window. |
This dose range should be considered a starting point and may need to be adjusted based on the observed efficacy and any signs of toxicity.
Detailed Administration Protocols
The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the properties of the compound. The following sections provide detailed step-by-step protocols for oral gavage and intraperitoneal injection, two common routes for administering small molecules in rodent models.
Oral Gavage (PO) Administration
Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.
Workflow for Oral Gavage Administration
Caption: Step-by-step workflow for oral gavage in rodents.
Protocol for Oral Gavage
-
Animal Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Rats: Securely hold the rat by placing your thumb and forefinger around the mandible on either side of the head.
-
-
Gavage Needle Selection:
-
Mice: Use a 20-22 gauge, 1.5-inch flexible or curved gavage needle with a ball tip.
-
Rats: Use a 16-18 gauge, 2-3 inch flexible or curved gavage needle with a ball tip.
-
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.
-
Insertion: With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If any resistance is met, withdraw the needle and try again.
-
Administration: Once the needle is in the correct position, slowly administer the prepared solution.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Intraperitoneal (IP) Injection
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Protocol for Intraperitoneal Injection
-
Animal Restraint:
-
Mice: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Rats: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection.
-
-
Needle and Syringe Selection:
-
Mice: Use a 25-27 gauge needle with an appropriately sized syringe.
-
Rats: Use a 23-25 gauge needle with an appropriately sized syringe.
-
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.
-
Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ. If no fluid is aspirated, inject the solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.
Monitoring and Data Collection: Ensuring Rigor and Reproducibility
A comprehensive monitoring plan is essential for assessing the effects of 1,3-Dibutylxanthine and ensuring animal welfare.
Observational Checklist for Toxicity
A daily checklist should be used to monitor for any signs of toxicity.
Table 3: Daily Observational Checklist
| Parameter | Observation |
| General Appearance | Hunched posture, piloerection, rough coat |
| Behavior | Lethargy, hyperactivity, stereotypy, ataxia |
| Body Weight | Daily measurement |
| Food and Water Intake | Daily measurement |
| Hydration Status | Skin turgor |
| Gastrointestinal | Diarrhea, constipation |
| Respiratory | Labored breathing, nasal discharge |
Any adverse observations should be recorded and may necessitate a reduction in dose or termination of the experiment for that animal.
Pharmacodynamic and Pharmacokinetic Assessments
To understand the relationship between the administered dose, the concentration of the drug in the body, and its pharmacological effects, the following assessments are recommended:
-
Pharmacodynamic (PD) Readouts: Depending on the therapeutic area of interest, specific PD markers should be measured. For example, if investigating anti-inflammatory effects, levels of pro-inflammatory cytokines in the blood or tissues could be quantified.
-
Pharmacokinetic (PK) Sampling: Blood samples should be collected at various time points after administration to determine the concentration-time profile of 1,3-Dibutylxanthine. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion: A Framework for Advancing Research
This guide provides a robust framework for the in vivo administration of 1,3-Dibutylxanthine in rodent models. By adhering to these protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this promising compound. As with any novel compound, careful observation, meticulous data recording, and a commitment to animal welfare are the cornerstones of successful and ethical preclinical research.
References
-
Cheng, H. (n.d.). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Retrieved from [Link]
-
Vendette, R. N. (n.d.). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Retrieved from [Link]
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). [3H]-8-cyclopentyl-1,3-dipropylxanthine binding to A1 adenosine receptors of intact rat ventricular myocytes. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- Lohse, M. J., Klotz, K. N., Schwabe, U., & Cristalli, G. (1988). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 337(6), 687–689.
- Kim, Y. C., de Zwart, M., Chang, L., Moro, S., von Frijtag Drabbe Künzel, J. K., Melman, N., ... & Jacobson, K. A. (1998). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of medicinal chemistry, 41(14), 2835–2845.
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
- Jacobson, K. A., & Müller, C. E. (2016). Species dependence of A3 adenosine receptor pharmacology and function. Trends in pharmacological sciences, 37(5), 373–388.
- Kennedy, G. L. (2007). Review of the toxicology of three alkyl diamines. Toxicology and industrial health, 23(3), 165–173.
- Jackson, E. K., & Mi, Z. (1993). Further characterization of the protective effect of 8-cyclopentyl-1,3-dipropylxanthine on glycerol-induced acute renal failure in the rat. Journal of pharmacology and experimental therapeutics, 267(2), 785–790.
- Fozard, J. R., & Pfannkuche, H. J. (2003). Antagonist pharmacology of adenosine A2B receptors from rat, guinea pig and dog. European journal of pharmacology, 478(2-3), 159–165.
-
U.S. Food and Drug Administration. (2017). Template For Subchronic Toxicity Study in Rodents. Retrieved from [Link]
- Chen, Y., & Li, D. P. (2021). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International journal of molecular sciences, 22(16), 8887.
- Yang, D., Zhang, Y., Nguyen, H. G., Koupenova, M., Chauhan, A. K., Makitalo, M., ... & Ravid, K. (2015). The A2B adenosine receptor protects against inflammation and excessive vascular adhesion.
-
National Center for Biotechnology Information. (n.d.). 8-Cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine. PubChem. Retrieved from [Link]
- Manservisi, F., Babot Marquillas, C., Buscaroli, A., Huff, J., Lauriola, M., Mandrioli, D., ... & Belpoggi, F. (2015). An integrated experimental design for the assessment of multiple toxicological end points in rat bioassays. Environmental health perspectives, 123(11), 1157–1165.
- Bowmer, C. J., & Collis, M. G. (1991). The diuretic action of 8-cyclopentyl-1,3-dipropylxanthine, a selective A1 adenosine receptor antagonist. British journal of pharmacology, 104(3), 576–580.
- Xiao, C., O'Neill, M. A., & Gavrilova, O. (2019). Physiology and effects of nucleosides in mice lacking all four adenosine receptors.
- Al-Hasan, M. N., Al-Ghadban, S., Al-Otaibi, M. F., Al-Mula, M. H., & Al-Sanea, M. M. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R)
- von Lubitz, D. K., Carter, M. F., Beenhakker, M., Lin, R. C., & Jacobson, K. A. (1995). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in pharmacological sciences, 16(10), 346–353.
- Jackson, E. K., & Mi, Z. (1993). Further Characterization of the Protective Effect of 8-Cyclopentyl-1,3-dipropylxanthine on Glycerol-induced Acute Renal Failure in the Rat. Journal of Pharmacy and Pharmacology, 45(2), 138-141.
- Robinson, S., Chapman, K., Hudson, S., Sparrow, S., Spencer-Briggs, D., Danks, A., ... & Bruce, C. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
- Jacobson, K. A., Kiriasis, L., Barone, S., Bradbury, B. J., & Daly, J. W. (1989). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of medicinal chemistry, 32(8), 1873–1879.
- Conde, S. V., Monteiro, E. C., & Ribeiro, J. A. (2008). An antagonistic interaction between A2B adenosine and D2 dopamine receptors modulates the function of rat carotid body chemoreceptor cells. Journal of neurochemistry, 107(5), 1353–1362.
- van der Laan, J. W. (n.d.). 3.1 General toxicity study designs.
- National Toxicology Program. (2021). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Tricresyl Phosphate (CASRN 1330-78-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®)
- Das, S. K., Sengupta, P., Mustapha, S., & Kifayatullah, M. (2015). Toxicological Investigation of Ethanolic Extract of Epipremnum aureum in Rodents. Journal of Applied Pharmaceutical Science, 5(9), 044-048.
- Kumar, A., Sharma, A., & Kumar, R. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks, 13(6), 1467-1473.
- Jacobson, K. A., Ukena, D., & Daly, J. W. (1987). 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors. Journal of medicinal chemistry, 30(2), 381–385.
- U.S. Food and Drug Administration. (2019). NDA 211280, Clinical Pharmacology and Biopharmaceutics Review(s).
- Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References.
- Pedata, F., D'Alimonte, I., & Pugliese, A. M. (2014). The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro. Frontiers in pharmacology, 5, 24.
- von Lubitz, D. K., Dambrosia, J. M., & Jacobson, K. A. (1995). Effects of N6-cyclopentyl adenosine and 8-cyclopentyl-1,3-dipropylxanthine on N-methyl-D-aspartate induced seizures in mice. European journal of pharmacology, 287(2), 153–159.
- Creton, S., Aardema, M., Carmichael, P. L., Harvey, J., Mackie, C., & Myatt, G. J. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105151.
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
- Abdullahi, M., Amupitan, J. O., & Oyewale, A. O. (2018). In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. Juniper Online Journal of Public Health, 3(4), 555618.
- El-Yazbi, A. F., & Abd-Elrahman, A. A. (2018). Antinociceptive Effects of Novel A2B Adenosine Receptor Antagonists. Pharmacology, 102(1-2), 1-13.
- Striessnig, J., & Ortner, N. J. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PloS one, 19(4), e0298781.
- WO2013110567A1 - Novel orally administered dabigatran formulation - Google Patents. (n.d.).
- Florida State University Animal Care and Use Committee. (n.d.). This checklist is provided to ACUC members to assist in the review of Animal Use Protocols and.
- Maistro, S., & Perletti, G. (2006). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. Journal of experimental & clinical cancer research : CR, 25(4), 545–551.
- Barret, O., Hannestad, J., Vala, C., Alagille, D., & Papin, C. (2013). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS medicinal chemistry letters, 4(10), 971–975.
- Lin, Y. C., Chen, Y. C., & Lin, Y. C. (2019). Genotoxicity and 28-day repeated dose oral toxicity study of ovatodiolide in rats.
- Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1991).
- Jacobson, K. A., Kiriasis, L., Barone, S., Bradbury, B. J., & Daly, J. W. (1989). Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors. Journal of medicinal chemistry, 32(8), 1873–1879.
- Kellett, R., & Bowmer, C. J. (1993). Effect of the Selective A 1 Adenosine Antagonist 8-Cyclopentyl-1,3-dipropylxanthine on Acute Renal Dysfunction Induced by Escherichia coli Endotoxin in Rats. Journal of Pharmacy and Pharmacology, 45(10), 899-904.
Sources
- 1. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Further characterization of the protective effect of 8-cyclopentyl-1,3-dipropylxanthine on glycerol-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diuretic action of 8-cyclopentyl-1,3-dipropylxanthine, a selective A1 adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N6-cyclopentyl adenosine and 8-cyclopentyl-1,3-dipropylxanthine on N-methyl-D-aspartate induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,3-Dibutylxanthine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dibutylxanthine. This hub is designed to provide expert insights and practical, field-proven solutions to a common and critical challenge: the compound's poor solubility in aqueous media. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot formulation issues, and ultimately, accelerate your research.
Section 1: Understanding 1,3-Dibutylxanthine & The Solubility Challenge
1,3-Dibutylxanthine is a derivative of xanthine, a purine base.[1] Its molecular structure includes two butyl chains, which significantly increase its lipophilicity compared to other xanthines like theophylline (1,3-dimethylxanthine).[2] This high lipophilicity is the primary reason for its very low solubility in water, a characteristic that can severely limit its application in biological assays and preclinical development, potentially leading to erratic bioavailability.[3]
Similar xanthine derivatives, such as 1,3-dipropyl-8-cyclopentylxanthine (CPX), are known to be weak acids with extremely low water solubility (e.g., 15.6 μM for CPX at pH 7.0).[3] It is therefore critical to employ specific formulation strategies to achieve the necessary concentrations for your experimental needs.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered by researchers.
Q1: Why won't my 1,3-Dibutylxanthine dissolve in my aqueous buffer?
A: The molecular structure of 1,3-Dibutylxanthine (C13H20N4O2) contains two nonpolar butyl groups, making the molecule hydrophobic, or "water-fearing".[2] Water is a highly polar solvent and, as a general rule, "like dissolves like." The strong hydrogen bonds between water molecules are not easily broken to accommodate a nonpolar molecule like 1,3-Dibutylxanthine. This results in very poor aqueous solubility.
Q2: I need to make a stock solution. What is the best solvent to start with?
A: For creating a high-concentration stock solution, it is advisable to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common first choices.[4] You can then dilute this stock into your final aqueous buffer, but be mindful of the final solvent concentration and the potential for the compound to precipitate upon dilution.
Q3: Can I just heat the solution or sonicate it to get it to dissolve?
A: While heating can increase the solubility of some compounds, it may not be sufficient for highly insoluble molecules like 1,3-Dibutylxanthine and can risk thermal degradation.[5] Sonication can help break up solid aggregates and speed up the dissolution process, but it does not change the fundamental equilibrium solubility of the compound in the solvent.[6] These methods are best used to assist one of the more robust solubilization strategies discussed below.
Q4: How do I know if the compound is truly dissolved?
A: A compound is considered fully dissolved when the solution is clear, with no visible particles, cloudiness, or precipitate.[4] For quantitative analysis, after allowing the solution to reach equilibrium, any undissolved material should be removed (e.g., by centrifugation or filtration) and the concentration of the supernatant measured using an appropriate analytical method like UV-Vis spectroscopy or HPLC.
Section 3: Strategic Troubleshooting & Methodology
When basic dissolution attempts fail, a strategic approach is necessary. This section details the primary methods for enhancing the aqueous solubility of 1,3-Dibutylxanthine, explaining the mechanism and providing guidance for application.
Strategy 1: Co-Solvency
-
When to Use This Method: This is often the first and simplest strategy for increasing the solubility of lipophilic compounds for in vitro assays.[7] It is effective when a moderate increase in solubility is sufficient.
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the interfacial tension between the hydrophobic solute (1,3-Dibutylxanthine) and the solvent, making it easier for the solute to dissolve.[9]
-
Potential Pitfalls & Troubleshooting:
-
Q: My compound precipitated when I diluted my stock into the buffer. Why? A: This is a common issue. The final concentration of the co-solvent in your aqueous buffer was likely too low to maintain the solubility of the drug. You may need to increase the percentage of the co-solvent in the final solution or lower the final concentration of 1,3-Dibutylxanthine.
-
Q: The co-solvent is affecting my cells/assay. What can I do? A: Co-solvent toxicity is a significant concern.[10] Always run a vehicle control (buffer with the same concentration of co-solvent but without the drug) to assess its impact. If toxicity is observed, try to use the lowest effective concentration of the co-solvent. Alternatively, consider less toxic co-solvents like propylene glycol or polyethylene glycol 400 (PEG 400), or switch to a different solubilization strategy.[11]
-
Strategy 2: pH Adjustment
-
When to Use This Method: This is a highly effective method for ionizable compounds, particularly weak acids or bases.[12] Xanthine and its derivatives are known to be weakly acidic, making this a very strong candidate for 1,3-Dibutylxanthine.[3][6]
-
Mechanism of Action: The solubility of a weak acid increases dramatically as the pH of the solution is raised above its pKa.[13][14] At a higher pH, the compound deprotonates to form its more soluble anionic (salt) form. According to the Henderson-Hasselbalch equation, this shift to the ionized form enhances its interaction with polar water molecules.
-
Potential Pitfalls & Troubleshooting:
-
Q: At what pH should I prepare my solution? A: Since the pKa of 1,3-Dibutylxanthine is not readily available, you may need to perform a pH-solubility profile. Start by attempting to dissolve the compound in basic solutions (e.g., pH 9, 10, 11). Xanthine itself is soluble in sodium hydroxide solutions.[6] A good starting point is to adjust the pH to at least 1-2 units above the expected pKa (the pKa of the related compound CPX is 9.83).[3]
-
Q: Will the high pH of my stock solution affect my experiment? A: Yes, this is a critical consideration. When adding a high-pH stock to a buffered experimental medium, ensure the final volume of the stock is small enough that the buffer capacity of the medium is not overwhelmed. Always measure the final pH of your experimental medium after adding the drug stock. If the pH shift is unacceptable, you may need to prepare the stock at a lower pH (with lower solubility) or use an alternative solubilization method.
-
Strategy 3: Use of Surfactants (Micellar Solubilization)
-
When to Use This Method: When co-solvents or pH adjustment are not viable due to toxicity, stability, or experimental constraints. This method can achieve significant increases in solubility.
-
Mechanism of Action: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[15] At concentrations above the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble drug molecules, while the hydrophilic heads face the water, rendering the entire complex water-soluble.[15][16]
-
Potential Pitfalls & Troubleshooting:
-
Q: Which surfactant should I choose? A: Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Poloxamers) are generally preferred as they are often less toxic to biological systems than ionic surfactants.[16][17] The choice of surfactant can be compound-specific, so some empirical testing may be required.
-
Q: How much surfactant do I need? A: You must use a concentration of surfactant that is above its CMC to ensure micelle formation. The amount of drug that can be solubilized generally increases linearly with the surfactant concentration above the CMC.[16] However, high concentrations of surfactants can also be toxic, so a balance must be struck.
-
Strategy 4: Complexation with Cyclodextrins
-
When to Use This Method: This is a more advanced but highly effective technique for improving solubility, stability, and bioavailability, especially for drug development applications.[18][19][20]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][21] The hydrophobic 1,3-Dibutylxanthine molecule can be encapsulated within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex".[18][21] This complex effectively shields the drug from the aqueous environment, significantly increasing its apparent solubility.[22]
-
Potential Pitfalls & Troubleshooting:
-
Q: What type of cyclodextrin is best? A: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule the size of 1,3-Dibutylxanthine, β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD, Captisol®) are excellent candidates.[22] The derivatives are generally preferred due to their higher aqueous solubility and lower toxicity.
-
Q: How do I prepare the complex? A: The complex is typically formed by mixing the drug and cyclodextrin in water and stirring or sonicating until a clear solution is obtained. The process can sometimes be aided by gentle heating.
-
Section 4: Quantitative Data & Method Selection
Choosing the right solubilization strategy depends on the required concentration, experimental system, and acceptable excipients.
| Strategy | Typical Excipients | Mechanism | Potential Solubility Increase | Pros | Cons |
| Co-solvency | DMSO, Ethanol, PEG 400, Propylene Glycol | Reduces solvent polarity[8] | Moderate to High | Simple, rapid, inexpensive[8] | Potential for precipitation on dilution; excipient toxicity[10] |
| pH Adjustment | NaOH, HCl, Buffers | Ionization of the drug molecule | High to Very High | Highly effective for ionizable drugs; uses simple excipients | May not be compatible with physiological pH; risk of precipitation if pH changes |
| Surfactants | Polysorbates (Tween®), Poloxamers | Micellar encapsulation[15] | Moderate to High | Effective for neutral compounds; can improve stability | Excipient toxicity; can interfere with some assays; must be used above CMC |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Inclusion complexation[21] | High to Very High | Low toxicity; can improve stability and bioavailability[18][19] | Higher cost of excipients; requires specific drug-CD compatibility |
Section 5: Visualizations & Workflows
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical decision-making process for addressing the solubility of 1,3-Dibutylxanthine.
Caption: Decision workflow for solubilization.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like 1,3-Dibutylxanthine.
Caption: Cyclodextrin inclusion complex formation.
Section 6: Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is the gold standard for measuring the equilibrium solubility of a compound in a given solvent system.[23]
Materials:
-
1,3-Dibutylxanthine powder
-
Selected solvent (e.g., pH 7.4 phosphate buffer, water with 10% PEG 400)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Microcentrifuge and tubes or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of 1,3-Dibutylxanthine powder to a vial (ensure solid is visible).
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.[23]
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant. Clarify the supernatant by either:
-
Centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) and collecting the supernatant.
-
Filtering through a 0.22 µm syringe filter. (Note: Ensure the drug does not adsorb to the filter material).
-
-
Accurately dilute the clear supernatant with an appropriate solvent to fall within the linear range of your analytical method.
-
Quantify the concentration of 1,3-Dibutylxanthine using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Express the solubility in units such as mg/mL or molarity (M).
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]
-
Al-kassas, R., El-sayed, M., & Al-gouhi, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
Solubility of Things. (n.d.). Xanthine. Retrieved from [Link]
-
Remesh, A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. Retrieved from [Link]
-
Mathew, M., et al. (2009). Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). AAPS PharmSciTech. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Vlase, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Xanthine. Retrieved from [Link]
-
Fengchen Group. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]
-
Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments. Retrieved from [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Kumar, L., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Vlase, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Lockwood, S. F., et al. (2003). Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin). Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Xanthine - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. longdom.org [longdom.org]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
- 15. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ocl-journal.org [ocl-journal.org]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Best Practices for the Long-Term Storage and Stability of 1,3-Dibutylxanthine Solutions
Welcome to the technical support center for 1,3-Dibutylxanthine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your 1,3-Dibutylxanthine solutions. As a Senior Application Scientist, I have synthesized critical technical information with practical, field-proven insights to help you navigate the challenges of working with this compound. Our focus is on providing a self-validating framework for your experimental protocols, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of 1,3-Dibutylxanthine solutions.
Q1: What is the recommended solvent for dissolving 1,3-Dibutylxanthine?
A1: 1,3-Dibutylxanthine, a dialkylxanthine derivative, is expected to have low aqueous solubility, similar to other xanthines like theophylline and theobromine.[1] For initial stock solutions, we recommend using a high-purity organic solvent. Based on the solubility of structurally related xanthines, suitable solvents include:
The butyl side chains of 1,3-Dibutylxanthine will increase its lipophilicity compared to methylxanthines, likely enhancing its solubility in less polar organic solvents. For biological experiments, DMSO is a common choice; however, it is crucial to keep the final concentration of DMSO in your assay low to avoid solvent-induced artifacts.
Q2: What are the optimal temperature and lighting conditions for long-term storage of 1,3-Dibutylxanthine solutions?
A2: For maximum stability, stock solutions of 1,3-Dibutylxanthine should be stored at -20°C or -80°C .[8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil, as purine analogs can be susceptible to photodegradation.
Q3: How can I tell if my 1,3-Dibutylxanthine solution has degraded?
A3: Visual inspection can provide initial clues. Look for:
-
Precipitation: This may indicate that the compound has come out of solution due to temperature changes or solvent evaporation.
-
Color Change: The appearance of a yellow or brownish tint may suggest oxidative or hydrolytic degradation.
-
Cloudiness: This could indicate microbial contamination or the formation of insoluble degradation products.
For a quantitative assessment of stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation products.
Q4: Can I store 1,3-Dibutylxanthine solutions at 4°C for short-term use?
A4: While not ideal for long-term storage, refrigeration at 4°C can be acceptable for working solutions for a very limited period, typically no more than a few days. However, the stability at this temperature should be validated for your specific solvent and concentration. For any storage longer than a week, freezing is strongly recommended.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: My 1,3-Dibutylxanthine solution has formed a precipitate upon storage.
-
Question: I stored my 1,3-Dibutylxanthine solution at -20°C, and now I see solid particles. What should I do?
-
Answer: This is likely due to the compound crashing out of solution at low temperatures, especially if the solution is near its saturation point.
-
Immediate Action: Gently warm the vial to room temperature and vortex or sonicate until the precipitate redissolves.
-
Causality: The solubility of most compounds, including xanthine derivatives, decreases at lower temperatures.[5]
-
Long-Term Solution: Consider preparing a slightly more dilute stock solution. Alternatively, if using a co-solvent system (e.g., DMSO and a buffer), ensure the final concentration of the organic solvent is sufficient to maintain solubility at the storage temperature.
-
Issue 2: The color of my 1,3-Dibutylxanthine solution has changed from colorless to yellow.
-
Question: My solution has developed a yellow tint after a few weeks. Is it still usable?
-
Answer: A color change is a strong indicator of chemical degradation, likely due to oxidation.
-
Immediate Action: It is highly recommended to discard the solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results.
-
Causality: The purine ring system in xanthines can be susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions.[9] This can lead to the formation of chromophoric (colored) degradation products.
-
Preventative Measures: Ensure your solvents are of high purity and are degassed to remove dissolved oxygen. Store solutions under an inert gas atmosphere (e.g., argon or nitrogen) and protected from light.
-
Issue 3: I am observing a loss of biological activity in my experiments using a stored 1,3-Dibutylxanthine solution.
-
Question: My recent experiments show a reduced effect of 1,3-Dibutylxanthine compared to when the solution was freshly prepared. Why is this happening?
-
Answer: A loss of activity is a common consequence of compound degradation.
-
Immediate Action: Prepare a fresh solution of 1,3-Dibutylxanthine and repeat the experiment. If the activity is restored, your previous solution has likely degraded.
-
Causality: Hydrolysis of the purine ring or oxidation of the xanthine structure can alter the molecule's three-dimensional shape and its ability to interact with its biological target.[10][11]
-
Validation Protocol: Implement a routine stability check of your stock solutions using a validated analytical method like HPLC. This will allow you to correlate the chemical integrity of the compound with its observed biological activity.
-
Quantitative Data Summary
The following table provides a summary of recommended storage conditions and other relevant parameters for xanthine derivatives, which can be used as a guideline for 1,3-Dibutylxanthine.
| Parameter | Recommendation for 1,3-Dibutylxanthine Solutions | Rationale & References |
| Primary Solvent | High-purity DMSO, Ethanol, or Methanol | Xanthine derivatives exhibit good solubility in these polar organic solvents.[2][3][4] |
| Storage Temperature | -20°C (long-term) or -80°C (extended long-term) | Low temperatures minimize chemical degradation rates.[8] |
| Lighting Conditions | Store in the dark (amber vials or foil-wrapped) | Protects against photodegradation. (ICH Q1B Guidelines)[12] |
| Solution pH | Prepare in neutral or slightly acidic buffers (pH 5-7) if aqueous dilution is necessary | Avoid basic conditions which can accelerate hydrolysis of the purine ring. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. |
Experimental Protocols
Protocol 1: Preparation of a 1,3-Dibutylxanthine Stock Solution
-
Materials:
-
1,3-Dibutylxanthine (solid)
-
High-purity DMSO (or other suitable organic solvent)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the 1,3-Dibutylxanthine solid to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of 1,3-Dibutylxanthine and transfer it to the amber vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) before final capping.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C.
-
Protocol 2: Stability Assessment of 1,3-Dibutylxanthine Solutions by HPLC
This protocol outlines a general reverse-phase HPLC method for assessing the stability of 1,3-Dibutylxanthine solutions. Method optimization may be required.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
1,3-Dibutylxanthine solution to be tested
-
Freshly prepared 1,3-Dibutylxanthine solution of the same concentration (as a control)
-
-
Chromatographic Conditions (Example): [13][14]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the percentage of B to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of 1,3-Dibutylxanthine (typically around 270 nm for xanthines).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the freshly prepared control solution to determine the retention time and peak area of pure 1,3-Dibutylxanthine.
-
Inject the aged solution to be tested.
-
Analyze the chromatogram of the aged solution for:
-
A decrease in the peak area of the 1,3-Dibutylxanthine peak compared to the control.
-
The appearance of new peaks, which indicate degradation products.
-
-
Calculate the percentage of remaining 1,3-Dibutylxanthine to quantify the stability.
-
Visualizations
Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of 1,3-Dibutylxanthine solutions.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting decision tree for common issues with 1,3-Dibutylxanthine solutions.
References
-
Shalmashi, A., & Fasihi, J. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 62(7), 2092-2098. [Link]
-
Aalto University. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Aalto Research Portal. [Link]
-
sb-PEPTIDE. Peptide handling & storage guidelines. [Link]
-
Wikipedia. (2024). Xanthine. [Link]
-
TSI Journals. (2020). DISTRIBUTION OF CAFFEINE BETWEEN SELECTED WATER-ORGANIC SOLVENT MEDIA. [Link]
-
SciELO Argentina. (2012). Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K. [Link]
-
Scribd. Measurement and Correlation of Solubility of Theobromine. [Link]
-
Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]
-
Zoltewicz, J. A., Clark, D. F., Sharpless, T. W., & Grahe, G. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society, 92(6), 1741-1750. [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]
-
Golankiewicz, K., & Folkman, W. (1983). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic acids research, 11(15), 5243–5255. [Link]
-
Hevesi, L., Wolfson-Davidson, E., Nagy, J. B., Nagy, O. B., & Bruylants, A. (1972). Contribution to the mechanism of the acid-catalyzed hydrolysis of purine nucleosides. Journal of the American Chemical Society, 94(13), 4715-4720. [Link]
-
ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129. [Link]
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]
-
ResearchGate. (2015). Solubility of anhydrous theophylline in various solvents. [Link]
-
Wikipedia. (2024). Xanthine oxidase. [Link]
-
Agilent. (2005). High Throughput Separation of Xanthines by Rapid Resolution HPLC. [Link]
-
Hu, Y. B., & Yalkowsky, S. H. (2000). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical technology, 24(4), 56-66. [Link]
-
MDPI. (2015). Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects. [Link]
-
MDPI. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. [Link]
-
Sciencemadness Wiki. (2023). Caffeine. [Link]
-
National Center for Biotechnology Information. (2022). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents: Measurements and Quantum Chemistry Computations. [Link]
-
Battelli, M. G., Polito, L., Bolognesi, A., & Stirpe, F. (2016). Xanthine oxidoreductase-derived reactive species: physiological and pathological effects. International journal of molecular sciences, 17(11), 1848. [Link]
-
Scientific Research Publishing. (2013). A Sensitive Reversed-Phase High-Performance Liquid Chromatography Method for the Quantitative Determination of Milk Xanthine Oxidase Activity. [Link]
-
CPL. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
SIELC Technologies. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+. [Link]
-
MDPI. (2023). Oxidative Stress and Its Role in Vascular Damage and Atherosclerosis. [Link]
-
ResearchGate. (1975). The Reaction of Xanthine Oxidase with Molecular Oxygen. [Link]
-
Wikipedia. (2024). Purine metabolism. [Link]
Sources
- 1. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.aalto.fi [research.aalto.fi]
- 6. tsijournals.com [tsijournals.com]
- 7. scielo.org.ar [scielo.org.ar]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assyro.com [assyro.com]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in 1,3-Dibutylxanthine HPLC Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Dibutylxanthine. Instead of a generic checklist, we will explore the underlying chemical and physical causes of this common chromatographic problem and provide a logical, in-depth workflow to diagnose and resolve it, ensuring the integrity and accuracy of your analytical results.
Section 1: Understanding the Problem - Why is My 1,3-Dibutylxanthine Peak Tailing?
Before we can fix the problem, we must understand its origin. Peak tailing is not just an aesthetic issue; it compromises resolution, affects accurate peak integration, and ultimately reduces the reliability of your quantification.[1]
Q1: What is peak tailing and how is it quantitatively assessed?
A: Ideal chromatographic peaks have a symmetrical, Gaussian shape. Peak tailing occurs when the latter half of the peak is broader than the front half, creating a characteristic "tail".[1] This indicates that a portion of the analyte molecules are being retained longer than the main population.
This asymmetry is measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a Tf of ≤ 2.0, while values greater than 1.2 are generally considered tailing.[2][3][4]
Q2: My method works for other compounds. Why is 1,3-Dibutylxanthine particularly prone to tailing?
A: The root cause often lies in the chemical nature of your analyte and its interaction with the stationary phase. 1,3-Dibutylxanthine, a xanthine derivative, contains basic nitrogen functional groups.[5][6] In reversed-phase HPLC using silica-based columns, these basic groups are highly susceptible to secondary interactions with residual silanol groups (Si-OH) on the silica surface.[2][4]
Here's the mechanism:
-
Primary Retention: The primary, desired retention mechanism is the hydrophobic interaction between the non-polar dibutyl groups of your analyte and the C18 stationary phase.
-
Secondary (Undesired) Retention: At a mid-range pH (e.g., pH > 3), a fraction of the surface silanol groups are ionized (Si-O⁻), carrying a negative charge.[3][4] The basic nitrogen atoms on 1,3-Dibutylxanthine can be protonated (positively charged). This leads to a strong, secondary ionic interaction that holds onto the analyte longer than the primary hydrophobic mechanism, causing the delayed elution that we observe as a tail.[2]
This dual-retention mechanism is the most common cause of peak tailing when analyzing basic compounds on silica-based columns.[2]
Section 2: The Systematic Troubleshooting Workflow
A logical approach is critical to efficient troubleshooting. The first step is to determine if the problem is specific to your analyte or is affecting the entire system.
Q3: Is it only the 1,3-Dibutylxanthine peak that is tailing, or are all peaks in my chromatogram showing asymmetry?
A: This is the most important diagnostic question.
-
If only the 1,3-Dibutylxanthine peak (or other basic compounds) is tailing: The issue is almost certainly chemical in nature (i.e., secondary interactions). Proceed to Step 2: Troubleshooting Analyte-Specific Tailing .
-
If all peaks in the chromatogram are tailing: The problem is likely physical or systemic, related to the HPLC system or column hardware. Proceed to Step 3: Troubleshooting System-Wide Tailing .[7]
Below is a workflow diagram illustrating this diagnostic logic.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Step 2: Troubleshooting Analyte-Specific Tailing (Chemical Issues)
If only the 1,3-Dibutylxanthine peak is tailing, focus on suppressing the secondary silanol interactions.
Q4: How can I effectively eliminate the secondary interactions causing my peak to tail?
A: You have several powerful tools at your disposal. The most effective approach is often to adjust the mobile phase pH.
Protocol 1: Mobile Phase pH Optimization
This is the primary method for mitigating tailing of basic compounds.[8] By lowering the pH, we protonate the surface silanol groups, neutralizing their negative charge and preventing the secondary ionic interaction with your analyte.[2][4]
Methodology:
-
Prepare an Acidified Aqueous Mobile Phase (A): Instead of using pure water, prepare an aqueous solution containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will bring the pH to approximately 2.5-3.0.
-
Prepare an Acidified Organic Mobile Phase (B): Add the same concentration (0.1%) of the same acid to your organic solvent (e.g., acetonitrile or methanol).
-
Equilibrate and Analyze: Equilibrate your column with the new mobile phase and inject your sample.
-
Evaluate: Observe the peak shape of 1,3-Dibutylxanthine. In most cases, you will see a significant improvement in symmetry.
Causality: At a pH below 3.0, the equilibrium of the silanol groups (Si-OH) is shifted away from the ionized state (Si-O⁻), effectively "masking" the active sites that cause tailing.[2][8] Note: Standard silica columns can be damaged by prolonged use at pH < 2.5. Ensure your column is rated for low-pH conditions.[2][8]
Protocol 2: Select a Modern, High-Performance Column
Not all C18 columns are created equal. Modern columns are specifically designed to minimize these secondary effects.
Methodology:
-
Choose an End-Capped Column: Select a column that is advertised as "end-capped" or "base-deactivated" (BDS).[8] During manufacturing, these columns are treated with a small silylating agent (like trimethylsilyl) to cap many of the residual silanol groups, making them unavailable for interaction.[2][8]
-
Consider High-Purity or Hybrid Silica: Columns made from high-purity silica have fewer acidic silanol groups and trace metal contaminants, which can also cause tailing via chelation.[1][4] Hybrid silica particles (e.g., BEH) offer improved pH stability and reduced silanol activity.[1]
Causality: By physically and chemically blocking the active silanol sites, end-capping directly prevents the secondary retention mechanism from occurring.[8]
Protocol 3: Employ Mobile Phase Additives
This is a more traditional approach but can still be effective.
Methodology:
-
Use a Sacrificial Base: Add a small, basic amine like triethylamine (TEA) to your mobile phase at a concentration of around 0.05 M (typically in conjunction with a buffer to control pH).[1][4]
-
Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer (e.g., phosphate from 10 mM to 25 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[8]
Causality: The sacrificial base, being small and charged, will preferentially interact with the active silanol sites on the stationary phase, effectively shielding your analyte from these interactions.[4]
Step 3: Troubleshooting System-Wide Tailing (Physical & Operational Issues)
If all peaks are tailing, the problem is not with the analyte's chemistry but with the physical flow path of your HPLC system.
Q5: All my peaks look bad. Where do I start looking for the problem?
A: System-wide issues are typically caused by disruptions in the flow path that lead to band broadening. The most common culprits are a column void or excessive extra-column volume.
Protocol 4: Diagnose and Address a Column Void
A void is an empty space that forms at the inlet of the column bed due to the settling or collapse of the stationary phase.[4] This creates a turbulent flow path, distorting all peaks.
Methodology:
-
Initial Diagnosis: A sudden appearance of broad and tailing peaks, often accompanied by a drop in backpressure, is a strong indicator of a void.
-
Confirmation (Temporary Fix): Carefully disconnect the column and reverse the flow direction. Run the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 15-20 minutes to gently re-compress the packing material at the original inlet.
-
Re-install Correctly and Test: Return the column to its original orientation and test with a standard. If the peak shape improves temporarily, you have confirmed a void at the inlet.[4]
-
Permanent Solution: The only reliable long-term solution is to replace the column. To prevent recurrence, always ramp up the flow rate gradually to avoid pressure shocks and use a guard column to protect the analytical column.[8]
Protocol 5: Minimize Extra-Column Volume
Extra-column (or dead) volume is any volume the sample passes through outside of the packed column bed itself (e.g., tubing, fittings, injector, detector cell).[4] Excessive volume allows the sample band to spread out, causing peak broadening and tailing.[3]
Methodology:
-
Inspect Tubing: Ensure all connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[3]
-
Check Fittings: Verify that all fittings are correctly installed. A common error is using a ferrule that is not seated properly, creating a small void at the connection point.
-
Use a Low-Volume Detector Cell: If using UHPLC or small particle size columns, ensure your detector's flow cell is appropriately sized to avoid introducing significant band broadening.
Protocol 6: Investigate Column Overload and Solvent Effects
Injecting too much sample or using an incompatible injection solvent can cause peak distortion. While overload often leads to "fronting," it can also manifest as tailing.[1][8]
Methodology:
-
Test for Mass Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column. The solution is to reduce the sample concentration or injection volume.[8][9]
-
Test for Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 10% Acetonitrile), it can cause peak distortion. Prepare your sample in the initial mobile phase composition and re-inject. If the peak shape improves, you have identified a solvent mismatch.[10]
Section 3: Troubleshooting Summary and FAQs
| Symptom | Potential Cause | Recommended Action(s) | Reference Protocol(s) |
| Only 1,3-Dibutylxanthine peak tails | Secondary silanol interactions | Lower mobile phase pH to ~2.5-3.0 with 0.1% acid. | Protocol 1 |
| Poor column chemistry | Use a modern, end-capped, high-purity silica column. | Protocol 2 | |
| Metal chelation | Use a high-purity silica column; consider adding EDTA to mobile phase. | - | |
| All peaks in chromatogram tail | Void at column inlet | Reverse-flush column to confirm; replace column for permanent fix. | Protocol 4 |
| Extra-column (dead) volume | Use shorter, narrower ID tubing; check all fittings. | Protocol 5 | |
| Column overload | Dilute sample and re-inject to confirm. | Protocol 6 | |
| Injection solvent mismatch | Prepare sample in the initial mobile phase. | Protocol 6 |
Frequently Asked Questions (FAQs)
-
Q: My peak shape is good at low pH, but my retention time for 1,3-Dibutylxanthine is now too short. What should I do?
-
A: This is expected. At low pH, the basic analyte may become more polar (ionized), reducing its hydrophobic retention. To compensate, simply decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase to increase retention time.[2]
-
-
Q: What is the difference between peak tailing and peak fronting?
-
A: They are opposite forms of asymmetry. Tailing has a drawn-out trailing edge and is often caused by secondary site interactions. Fronting has a sloping leading edge and is typically caused by column overload or poor sample solubility.[1]
-
-
Q: Can I use a buffer instead of an acid like formic acid?
-
A: Yes, buffers are excellent for controlling pH. A phosphate or acetate buffer at pH 3 would be a good choice. However, for LC-MS applications, volatile modifiers like formic acid or ammonium formate are preferred to avoid ion suppression in the mass spectrometer.[8]
-
References
-
LABTips. (2021-10-15). How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
Boag, M. (2025-06-09). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
ACD/Labs. (2022-10-06). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography & Spectrometry. (2025-10-16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
-
Cytiva. (2024-09-01). How to fix asymmetrical chromatography peaks?[Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC?[Link]
-
Taylor, T. (2019-11-12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Polite, L. (2025-07-29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. MAC-MOD Analytical. [Link]
-
Popa, M., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Link]
-
ResearchGate. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. youtube.com [youtube.com]
- 8. labcompare.com [labcompare.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing 1,3-Dibutylxanthine Concentration in Cell-Based Assays
Welcome to the technical support guide for 1,3-Dibutylxanthine. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for determining the optimal effective concentration of 1,3-Dibutylxanthine in your specific cell-based assay. Our goal is to move beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are robust, reproducible, and yield clear, interpretable data.
Section 1: Foundational Knowledge & Getting Started (FAQ)
This section addresses the most common initial questions regarding 1,3-Dibutylxanthine's properties and handling.
Q1: What is 1,3-Dibutylxanthine and its primary mechanism of action?
A1: 1,3-Dibutylxanthine is a derivative of xanthine. Like other methylxanthines such as theophylline, its primary mechanism of action is the competitive nonselective inhibition of phosphodiesterases (PDEs).[1][2] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDEs, 1,3-Dibutylxanthine increases intracellular levels of cAMP and cGMP, leading to a variety of downstream cellular effects, including smooth muscle relaxation and immunomodulation.[1][2] Understanding this mechanism is key, as your assay's endpoint should ideally be linked to a downstream event in the cAMP/cGMP signaling cascade.
Q2: How should I prepare and store a stock solution of 1,3-Dibutylxanthine?
A2: Proper stock solution preparation is critical for experimental success. Due to the hydrophobic nature of its butyl groups, 1,3-Dibutylxanthine has low aqueous solubility.
-
Solvent Selection: The recommended solvent is high-purity, sterile dimethyl sulfoxide (DMSO).[3][4]
-
Concentration: Prepare a high-concentration stock, typically between 10-50 mM. This minimizes the volume of DMSO added to your cell culture medium, preventing solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh the compound using a calibrated analytical balance in a chemical fume hood.
-
Add the calculated volume of sterile DMSO to achieve your target concentration.
-
Vortex or sonicate gently in a 37°C water bath to ensure the compound is fully dissolved.[3] Visually inspect the solution to confirm there is no precipitate.[3]
-
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[5] Store aliquots at -20°C or -80°C for long-term stability.
Q3: What is a sensible starting concentration range for my initial experiments?
A3: For a novel compound or a new cell line, a broad, logarithmic dose range is recommended to efficiently map the compound's activity profile. A robust starting point is a 7- to 9-point dose-response curve spanning several orders of magnitude.[6]
| Parameter | Recommended Range | Rationale |
| Highest Concentration | 10 µM - 100 µM | This range is often high enough to see efficacy or potential toxicity, providing a ceiling for the dose-response curve. |
| Lowest Concentration | 1 nM - 10 nM | This helps establish the baseline response where the compound has no effect. |
| Dilution Factor | 3-fold or 10-fold (logarithmic) | A logarithmic scale (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) efficiently covers a wide range to identify the potency window.[7] |
This initial "range-finding" experiment is crucial for narrowing down the concentrations for more detailed follow-up studies.
Section 2: Core Experimental Workflow & Protocols
The optimization process follows a logical, two-stage workflow: first, determine the toxicity threshold, and second, define the efficacy range.
Protocol 1: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9] It is a reliable method to quantify cell death.
Materials:
-
Cells of interest, plated in a 96-well plate
-
1,3-Dibutylxanthine stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Commercially available LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (10X, typically provided in kit)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 1,3-Dibutylxanthine in complete medium. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the experiment (e.g., 0.1%).[10]
-
Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
Assay Controls:
-
Spontaneous LDH Release: Wells with cells treated only with vehicle control.
-
Maximum LDH Release: Wells with cells treated with vehicle control, to which 10 µL of 10X Lysis Buffer is added 30-45 minutes before the assay.
-
-
LDH Measurement:
-
30 minutes before reading, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
-
Calculation:
-
% Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
The Maximum Non-Toxic Concentration (MNTC) is the highest concentration that results in cytotoxicity statistically indistinguishable from the vehicle control.
-
Protocol 2: Dose-Response Assay for Efficacy (cAMP Accumulation)
This protocol assumes your desired outcome is an increase in intracellular cAMP. Many commercial kits (e.g., HTRF, ELISA) are available for this purpose.[11]
Materials:
-
Cells of interest, plated in a 96-well plate
-
1,3-Dibutylxanthine stock solution (10 mM in DMSO)
-
Positive control (e.g., IBMX, a broad-spectrum PDE inhibitor)
-
cAMP accumulation assay kit
-
Microplate reader compatible with the assay kit (e.g., for luminescence or fluorescence)
Procedure:
-
Cell Seeding: Seed cells as described in the cytotoxicity protocol.
-
Compound Preparation: Prepare a focused range of 1,3-Dibutylxanthine serial dilutions in stimulation buffer (as per kit instructions). The highest concentration should be at or below the MNTC determined previously. Include vehicle and positive controls.
-
Treatment: Treat cells with the compound dilutions and controls according to the kit's protocol. The incubation time is typically short (15-60 minutes) for signaling events.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps precisely as described in the manufacturer's protocol.
-
Data Analysis:
-
Plot the assay signal (e.g., luminescence) against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) using software like GraphPad Prism.
-
From this curve, determine the EC50 (the concentration that produces 50% of the maximal response).
-
Section 3: Troubleshooting Guide
Q4: My dose-response curve is flat, and I see no effect even at high concentrations.
-
Plausible Cause 1: Compound Instability/Precipitation. High concentrations of hydrophobic compounds can precipitate out of aqueous culture medium.
-
Solution: Visually inspect the wells under a microscope for crystals. Prepare fresh dilutions for each experiment and consider using a stepwise dilution method to avoid shocking the compound into precipitation.[12]
-
-
Plausible Cause 2: Cell Line Insensitivity. The target PDE isoform may not be expressed in your chosen cell line, or the pathway may be inactive.
-
Solution: Confirm the expression of target PDEs via qPCR or Western blot. Run a positive control like IBMX or Forskolin (an adenylyl cyclase activator) to ensure the cAMP pathway is functional in your cells.
-
-
Plausible Cause 3: Incorrect Assay Timing. The peak response for second messengers like cAMP can be transient.
-
Solution: Perform a time-course experiment, measuring the response at multiple time points (e.g., 5, 15, 30, 60 minutes) at a fixed, high concentration of 1,3-Dibutylxanthine to identify the optimal assay endpoint.
-
Q5: I'm observing high cytotoxicity at concentrations where I expect to see a biological effect.
-
Plausible Cause 1: Solvent Toxicity. The final concentration of DMSO in your media may be too high.
-
Plausible Cause 2: Off-Target Effects. At high concentrations, compounds can have non-specific effects that lead to cell death.[13]
-
Solution: This is why determining the MNTC is critical. Your therapeutic window is the concentration range that is effective but not toxic. If this window is very narrow or non-existent, the compound may not be suitable for your model system.
-
Q6: My results are not reproducible between experiments.
-
Plausible Cause 1: Inconsistent Cell Health and Density. Cell passage number, confluency, and overall health can dramatically impact their response to stimuli.[14]
-
Solution: Standardize your cell culture practices. Use cells within a consistent, low passage number range. Seed cells accurately and ensure a homogenous single-cell suspension. Always monitor cell health before starting an experiment.
-
-
Plausible Cause 2: Reagent Variability. Freeze-thaw cycles can degrade the compound, and batch-to-batch variations in media or serum can affect results.
Section 4: Signaling Pathway Visualization
Sources
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methylxanthines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cytena.com [cytena.com]
- 15. pubs.acs.org [pubs.acs.org]
methods to minimize the toxicity of 1,3-Dibutylxanthine in animal experiments
A Guide to Minimizing Toxicity in Animal Experiments
Welcome, researchers, to the technical support center for in vivo studies involving 1,3-Dibutylxanthine. As Senior Application Scientists, we understand that navigating the toxicological profile of a novel compound is a critical step in drug development. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, manage, and minimize the toxicity of 1,3-Dibutylxanthine in your animal experiments, ensuring data integrity and ethical conduct.
Section 1: Foundational Knowledge - Understanding the Challenge (FAQs)
This section addresses the most common initial questions regarding the toxicological profile of xanthine derivatives.
Q1: What are the primary mechanisms of action and expected toxicities for a xanthine derivative like 1,3-Dibutylxanthine?
A1: 1,3-Dibutylxanthine belongs to the xanthine family, which includes well-known compounds like caffeine and theophylline.[1] The primary mechanisms of action for this class are:
-
Adenosine Receptor Antagonism: Xanthines block adenosine receptors (primarily A1 and A2A), which leads to central nervous system (CNS) stimulation.[1][2][3] Adenosine is a neuromodulator that promotes sleep and relaxation; by blocking its action, xanthines cause increased wakefulness and locomotor activity.[4][5]
-
Phosphodiesterase (PDE) Inhibition: They inhibit PDE enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[2] This can result in smooth muscle relaxation (bronchodilation) but also contributes to cardiac stimulation.[2]
Based on these mechanisms, the expected toxicities in animal models are dose-dependent and typically manifest as an over-stimulation of the nervous and cardiovascular systems.
| System | Common Toxicological Signs | Underlying Mechanism |
| Central Nervous System (CNS) | Restlessness, tremors, insomnia, seizures at high doses.[6] | Adenosine receptor antagonism.[3] |
| Cardiovascular System | Tachycardia (increased heart rate), arrhythmias, hypotension (due to vasodilation).[6][7] | PDE inhibition, leading to increased cardiac stimulation.[2] |
| Gastrointestinal System | Nausea, vomiting, increased gastric acid secretion.[1][6] | Direct irritation and systemic effects. |
| Renal System | Diuresis (increased urine output).[1][2] | Adenosine A1 receptor blockade in the kidneys.[1] |
Q2: How does metabolism influence the toxicity of xanthines, and what should I consider for 1,3-Dibutylxanthine?
A2: Hepatic metabolism is the primary route of clearance for xanthines and is a critical determinant of toxicity.[8] Key considerations include:
-
Enzyme Systems: Metabolism is primarily mediated by cytochrome P-450 (CYP) enzymes (especially CYP1A2) and xanthine oxidase (XO).[8][9][10]
-
Species Differences: Metabolic pathways and clearance rates can vary significantly between species (e.g., mice, rats, dogs, humans).[11][12] This is a crucial factor when selecting an animal model and extrapolating data to humans. For instance, the half-life of caffeine is significantly different in rats compared to dogs.[12]
-
Metabolic Saturation: At high doses, metabolic pathways can become saturated, leading to dose-dependent, non-linear pharmacokinetics and a sharp increase in toxicity.[8]
For 1,3-Dibutylxanthine, it is essential to perform preliminary pharmacokinetic studies to understand its specific metabolic profile and clearance rate in your chosen animal model. This data will inform dose selection and frequency to avoid compound accumulation and unexpected toxicity.
Section 2: Core Strategies for Toxicity Mitigation
This section provides practical, troubleshooting-style guides to proactively minimize toxicity during your experiments.
Guide 1: Is Cmax-related toxicity a concern? Consider Formulation-Based Solutions.
High peak plasma concentrations (Cmax) are often linked to acute toxic effects, especially CNS and cardiovascular stimulation.[13] If you observe rapid onset of severe adverse effects shortly after administration, modulating the drug's release profile is a primary strategy.
Causality: By slowing the rate of absorption, you can lower the Cmax while maintaining the overall systemic exposure (Area Under the Curve, AUC). This can significantly widen the therapeutic window.[13]
Troubleshooting Steps & Solutions:
-
Problem: Acute toxicity observed post-dosing.
-
Solution 1: Implement Controlled-Release Formulations. Design a formulation that releases 1,3-Dibutylxanthine over an extended period. This can be achieved through various pharmaceutical techniques.[13][14][15]
-
Solution 2: Utilize Nanoparticle Drug Delivery Systems. Encapsulating 1,3-Dibutylxanthine in nanoparticles (e.g., lipid-based or polymer-based) offers several advantages:
-
Below is a workflow for evaluating a formulation strategy.
Guide 2: How do I establish a safe dose? The Maximum Tolerated Dose (MTD) Study.
An MTD study is a fundamental preclinical experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[20] It is a self-validating system that provides the foundational data for all subsequent efficacy studies.
Causality: The MTD study establishes the upper boundary of the dose-response curve for toxicity, allowing you to select doses for efficacy studies that are both pharmacologically active and tolerable to the animal.
Key Parameters for an MTD Study:
| Parameter | Description & Rationale |
| Species | Select a relevant species. For small molecules, initial studies are often in rodents (e.g., rats, mice).[21] |
| Dose Levels | Typically a control group and 3-5 escalating dose levels.[20] Doses should be selected based on a logarithmic scale until toxicity is observed. |
| Endpoints | Monitor clinical signs (daily), body weight (2-3 times/week), food/water intake, and perform terminal analysis (hematology, clinical chemistry, histopathology).[20] |
| Duration | Can be a single-dose study or a short-term repeat-dose study (e.g., 7-14 days), depending on the intended clinical use.[20] |
| Group Size | Typically 3-5 animals per sex per group. |
The MTD is identified as the highest dose that does not cause:
-
More than a 10% reduction in body weight.
-
Mortality.
-
Significant, irreversible clinical or pathological signs of toxicity.
Guide 3: Can I protect specific organs? The Role of Cytoprotective Agents.
If toxicity is localized to a specific organ system (e.g., gastric distress, liver injury), co-administration with a cytoprotective agent may be a viable strategy.
Causality: Cytoprotective agents work to enhance the natural defense mechanisms of cells or tissues, making them more resistant to damage from a toxic substance without interfering with the primary compound's efficacy.[22]
Troubleshooting Steps & Solutions:
-
Problem: Animals exhibit signs of gastric irritation (e.g., reduced food intake, signs of discomfort).
-
Rationale: Xanthines can increase gastric acid secretion.[1]
-
Potential Solution: Co-administration with a proton pump inhibitor (e.g., omeprazole) or an H2 receptor antagonist. Note: This requires careful validation to ensure no pharmacokinetic interaction.
-
-
Problem: Post-mortem analysis reveals organ-specific damage (e.g., hepatotoxicity).
-
Rationale: Drug-induced organ damage is often linked to oxidative stress or inflammation.[23]
-
Potential Solution: Co-administration with an antioxidant or anti-inflammatory agent (e.g., N-acetylcysteine for liver protection). There are many natural and synthetic cytoprotective agents under investigation.[24][25] This is an advanced strategy and requires extensive validation.
-
Section 3: Protocols and Workflows
Protocol 1: Step-by-Step Guide for a 14-Day Repeat-Dose MTD Study
This protocol outlines a standard procedure compliant with Good Laboratory Practice (GLP) principles.[26]
-
Animal Selection:
-
Choose a single rodent species (e.g., Sprague-Dawley rats), 8-10 weeks old.
-
Use an equal number of males and females (n=5/sex/group).
-
Allow a 7-day acclimatization period.
-
-
Dose Preparation & Administration:
-
Prepare 1,3-Dibutylxanthine in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Establish dose levels: Vehicle Control, Low Dose, Mid Dose, High Dose. The high dose should be chosen to induce observable toxicity.
-
Administer daily via the intended clinical route (e.g., oral gavage) at the same time each day.
-
-
In-Life Monitoring:
-
Clinical Observations: Record twice daily for mortality and moribundity. Perform a detailed clinical examination once daily.
-
Body Weights: Record on Day 1 (pre-dose), Day 7, and Day 14.
-
Food Consumption: Measure weekly.
-
-
Terminal Procedures (Day 15):
-
Anesthetize animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a full necropsy, examining all organs.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, thymus).
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Data Analysis:
-
Analyze body weight, organ weights, and clinical pathology data for statistically significant differences between dose groups and the control.
-
The MTD is the highest dose that does not produce significant toxicity as defined previously.
-
Diagram: Core Mechanisms of Xanthine-Induced Toxicity
This diagram illustrates the two primary pathways through which 1,3-Dibutylxanthine is expected to exert its effects and potential toxicities.
Section 4: Advanced Troubleshooting & FAQs
Q3: How do I select the most appropriate animal model for my study?
A3: The choice of species is a critical decision.[21] For small molecules, regulatory agencies like the FDA typically require toxicology data from two species: one rodent and one non-rodent.[21][27]
-
Initial Studies (MTD, PK): Rats are a common choice due to their well-characterized physiology and the availability of historical control data.[28]
-
Pivotal Toxicology Studies: The second species (non-rodent) is often the dog or non-human primate. The selection should be based on which species has a metabolic profile for the drug that is most similar to humans.
-
Justification: You must provide a scientific justification for your choice of animal model in any regulatory submission.
Q4: What are the key regulatory guidelines I should be aware of?
A4: Preclinical safety testing is highly regulated. You should design your studies in accordance with guidelines from the International Council for Harmonisation (ICH).[29] Key documents include:
-
ICH S-Series: These cover safety guidelines, including carcinogenicity, genotoxicity, and reprotoxicity studies.[29]
-
21 CFR Part 58: This FDA regulation outlines the requirements for Good Laboratory Practice (GLP) for Nonclinical Laboratory Studies, which is mandatory for studies intended to support regulatory applications.[26]
Q5: My animals are showing severe CNS stimulation immediately after dosing. What should I do?
A5: This indicates acute, Cmax-driven toxicity.
-
Immediate Action: Consult with the attending veterinarian to provide supportive care to the animals. This may include measures to control seizures.
-
Experimental Action: Immediately halt dosing at that level.
-
Troubleshooting:
-
Review your dose calculations and preparation to rule out error.
-
This is a classic scenario where the formulation-based strategies discussed in Guide 1 should be implemented.
-
Reduce the dose significantly in subsequent cohorts.
-
Consider administering the dose as a slower infusion if using an IV route, or reformulating for oral administration to slow absorption.[6]
-
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(8), 6784-6825. [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Singh, N., & Sharma, A. (2018). Xanthine scaffold: scope and potential in drug development. Journal of Pharmaceutical Chemistry, 5(4), 1-19. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. U.S. Department of Health and Human Services. [Link]
-
Waseem, M. (2023). Methylxanthines. StatPearls Publishing. [Link]
-
Suravajhala, R., Poddar, R., Nallapeta, S., & Ullah, S. (2015). Xanthine Derivatives: A Molecular Modeling Perspective. Agricultural Bioinformatics, 283-294. [Link]
-
Salehi, B., et al. (2023). Advances in Cytoprotective Drug Discovery. Molecules, 28(11), 4501. [Link]
-
Irestedt, M., et al. (1993). Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes. Pharmacology & Toxicology, 72(1), 46-51. [Link]
-
Kagan, L., & Hoffman, A. (2008). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, 5(4), 433-446. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. Centers for Disease Control and Prevention. [Link]
-
Nabavi, S. F., et al. (2020). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 25(23), 5537. [Link]
-
Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine receptors as drug targets—what are the challenges?. Nature Reviews Drug Discovery, 16(5), 361-379. [Link]
-
Perez, C. (2012). Small-molecule delivery by nanoparticles for anticancer therapy. Future Oncology, 8(9), 1055-1060. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,3-Butadiene: Health Effects. NCBI Bookshelf. [Link]
-
CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles. [Link]
-
Al-Sheddi, E. S., et al. (2016). Development of a new animal model-bioassay procedure for the evaluation of Xanthine oxidase inhibitors. Pharmacognosy Magazine, 12(46), 125-130. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Auxo Chro Mofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Auxo Chro Mofours. [Link]
-
MSD Veterinary Manual. (n.d.). Chocolate Toxicosis in Animals. MSD Veterinary Manual. [Link]
-
Thompson Rivers University. (n.d.). Xanthine Derivatives. Fundamentals of Nursing Pharmacology – 1st Canadian Edition. [Link]
-
Patel, A., et al. (2022). Controlled Drug Delivery Systems: Current Status and Future Directions. Molecules, 27(11), 3491. [Link]
-
Mach, T. (1995). [The effect of selected cytoprotective drugs on alcohol-induced injury of isolated gastric mucosa cells]. Folia Medica Cracoviensia, 36(1-4), 76-95. [Link]
-
Li, Y., et al. (2024). The Disrupted Mitochondrial Quality Control Network: A Unifying Mechanism and Therapeutic Target for Chemotherapy-Induced Multi-Organ Toxicity. International Journal of Molecular Sciences, 25(3), 1834. [Link]
-
Joseph, J., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Pharmaceutics, 15(7), 1870. [Link]
-
DVM360. (n.d.). Chocolate (Proceedings). DVM360. [Link]
-
Kuribara, H., et al. (1998). Effects of xanthine derivatives in a light/dark test in mice and the contribution of adenosine receptors. Pharmacology Biochemistry and Behavior, 61(3), 271-276. [Link]
-
ResearchGate. (n.d.). Formulation Strategies for Sustained Release of Proteins. ResearchGate. [Link]
-
Altasciences. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Altasciences. [Link]
-
Office of Environmental Health Hazard Assessment. (2013). 1,3-Butadiene Reference Exposure Levels. OEHHA. [Link]
-
Drugs.com. (n.d.). List of Antineoplastic detoxifying agents (Cytoprotective Agent). Drugs.com. [Link]
-
Global Substance Registration System. (n.d.). 1,3-DIBUTYLXANTHINE. gsrs.ncats.nih.gov. [Link]
-
Grygiel, J. J., et al. (1979). Effects of allopurinol on theophylline metabolism and clearance. Clinical Pharmacology & Therapeutics, 26(5), 660-667. [Link]
-
Colorcon. (2023). Low Dose Medicine Formulation Strategies for Pharmaceutical Development. Colorcon. [Link]
-
REBEL EM. (2023). REBEL Core Cast 105.0 - Methylxanthine Toxicity. REBEL EM. [Link]
-
Singh, Y., et al. (2021). Toxicology of Nanoparticles in Drug Delivery. Journal of Pharmaceutical Research International, 33-47. [Link]
-
Mitchell, M. J., et al. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101-124. [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. [Link]
-
Drouillard, D. D., et al. (1978). Studies on theobromine disposition in normal subjects. Alterations induced by dietary abstention from or exposure to methylxanthines. Clinical Pharmacology & Therapeutics, 23(3), 296-302. [Link]
-
Tarnawski, A., & Glick, M. E. (1988). Cytoprotective Drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Caffeine. Wikipedia. [Link]
-
Shah, R., et al. (2022). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Pharmaceutics, 14(3), 591. [Link]
-
Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of Experimental Pharmacology, (200), 33-91. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission. Altasciences. [Link]
-
Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. [Link]
-
Miners, J. O., et al. (1987). Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine. The Journal of Pharmacology and Experimental Therapeutics, 243(3), 903-908. [Link]
-
Birkett, D. J., et al. (1983). Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid. British Journal of Clinical Pharmacology, 15(1), 117-119. [Link]
Sources
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rebelem.com [rebelem.com]
- 8. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. dvm360.com [dvm360.com]
- 13. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers [mdpi.com]
- 18. cd-bioparticles.com [cd-bioparticles.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. altasciences.com [altasciences.com]
- 21. noblelifesci.com [noblelifesci.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Advances in Cytoprotective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [The effect of selected cytoprotective drugs on alcohol-induced injury of isolated gastric mucosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Step 2: Preclinical Research | FDA [fda.gov]
- 27. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 28. researchgate.net [researchgate.net]
- 29. ICH Official web site : ICH [ich.org]
purification techniques to remove impurities from synthesized 1,3-Dibutylxanthine
Welcome to the technical support center for the purification of 1,3-dibutylxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure 1,3-dibutylxanthine post-synthesis. Here, we address common challenges and provide step-by-step protocols grounded in scientific principles to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing 1,3-dibutylxanthine?
A1: The impurity profile of your synthesized 1,3-dibutylxanthine is largely dependent on the synthetic route employed. A common method for its synthesis is the ring closure of 5,6-diamino-1,3-dibutyluracil.[1] Therefore, the most probable impurities include:
-
Unreacted Starting Materials: Primarily 5,6-diamino-1,3-dibutyluracil.
-
Side-Products: Arising from incomplete cyclization or side reactions of the starting materials and reagents.
-
Reagents and Solvents: Residual reagents used in the synthesis, such as formic acid or triethyl orthoformate, and any solvents used during the reaction and work-up.[2]
Q2: I have a crude solid of 1,3-dibutylxanthine. Which purification technique should I try first?
A2: For a solid crude product, recrystallization is often the most straightforward and cost-effective initial purification step. It is particularly effective at removing small amounts of impurities. If your product is still not pure after recrystallization, or if you have a complex mixture of impurities, column chromatography is the next logical step. For very challenging separations or to obtain the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: How do I choose the right solvent for recrystallizing my 1,3-dibutylxanthine?
A3: The ideal recrystallization solvent is one in which 1,3-dibutylxanthine is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for xanthine derivatives is to test solvents like ethanol, ethyl acetate, or a mixture of solvents such as hexane/acetone or hexane/ethyl acetate.[3] The key is to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.
Q4: My TLC plate shows a single spot, but my NMR spectrum indicates impurities. Why is this happening?
A4: This is a common issue and can occur for several reasons:
-
Co-elution on TLC: The impurity may have a very similar Rf value to your product in the chosen TLC solvent system, making them appear as a single spot. Try running the TLC with different solvent systems of varying polarity to achieve better separation.
-
Non-UV Active Impurities: If you are visualizing your TLC plate using a UV lamp, impurities that do not contain a UV chromophore will not be visible. Try using a different visualization technique, such as staining with potassium permanganate or iodine.
-
High Concentration on TLC: Spotting too much of your sample on the TLC plate can lead to broad, overlapping spots that mask impurities.
-
NMR Sensitivity: NMR is a highly sensitive technique that can detect impurities at levels that may not be visible on a TLC plate.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was added. | Boil off some of the solvent to increase the concentration of your product and then allow it to cool again. If that fails, you may need to evaporate all the solvent and restart the recrystallization with less solvent. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your product, or the solution is cooling too rapidly. | Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Crystallization is too rapid, potentially trapping impurities. | The solution is too concentrated, or the cooling is too fast. | Add a small amount of additional hot solvent to the solution and reheat until everything is dissolved. Then, allow the solution to cool more slowly. Insulating the flask can help with slow cooling.[4] |
| The recovered yield is very low. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Concentrate the mother liquor (the solvent left after filtering the crystals) and cool it further to obtain a second crop of crystals. Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | The solvent system (eluent) is not optimized. | Use TLC to test different solvent systems to find one that gives good separation between your product and the impurities. A good target Rf for your product on TLC for column chromatography is around 0.2-0.3. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracked or channeled column packing. | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A poorly packed column will lead to poor separation. |
| Streaking of compounds on the column. | The compound is not very soluble in the eluent, or the sample was loaded improperly. | Ensure your crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of 1,3-Dibutylxanthine
This protocol provides a general guideline for the recrystallization of 1,3-dibutylxanthine. The choice of solvent should be optimized based on small-scale trials.
Materials:
-
Crude 1,3-dibutylxanthine
-
Recrystallization solvent (e.g., ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 1,3-dibutylxanthine in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Rationale: Using cold solvent minimizes the loss of the desired product.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 1,3-Dibutylxanthine
This protocol outlines the purification of 1,3-dibutylxanthine using silica gel column chromatography.
Materials:
-
Crude 1,3-dibutylxanthine
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of dichloromethane and ethanol, or chloroform and methanol)[5]
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of 1,3-dibutylxanthine from its impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude 1,3-dibutylxanthine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 1,3-dibutylxanthine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of synthesized 1,3-dibutylxanthine.
Caption: General workflow for the purification of 1,3-dibutylxanthine.
References
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
- Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. (2012, October 15). PubMed Central.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.).
- (PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2025, August 7).
Sources
Technical Support Center: Enhancing the Receptor Subtype Selectivity of 1,3-Dibutylxanthine
Welcome to the technical support center dedicated to the nuanced challenge of refining the receptor subtype selectivity of 1,3-dibutylxanthine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the modulation of adenosine receptors. Here, we move beyond theoretical knowledge to provide practical, field-tested insights in a direct question-and-answer format to address the specific hurdles you may encounter during your experimental journey. Our focus is on the causality behind experimental choices and establishing self-validating protocols to ensure the integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding 1,3-dibutylxanthine and the principles of receptor selectivity.
Question 1: What is 1,3-dibutylxanthine, and what is its baseline receptor selectivity profile?
1,3-Dibutylxanthine is a derivative of xanthine, a class of compounds that act as antagonists at adenosine receptors. The defining feature of this molecule is the presence of butyl groups at the N1 and N3 positions of the xanthine core. In general, increasing the length of the alkyl chains from the methyl groups found in theophylline to propyl or butyl groups enhances affinity for adenosine receptors.[1] For 8-arylxanthines, the affinity at A3 receptors is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl.[2] However, 1,3-dibutylxanthine itself is not highly selective for any single adenosine receptor subtype (A1, A2A, A2B, A3), making it a valuable starting point for medicinal chemistry efforts aimed at achieving selectivity.
Question 2: What are the key adenosine receptor subtypes, and why is selectivity important?
There are four known adenosine receptor subtypes: A1, A2A, A2B, and A3.[3][4] These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and are involved in a multitude of physiological processes.[3][4][5]
-
A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6]
-
A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[6]
The ubiquitous nature and diverse functions of these receptors mean that non-selective adenosine receptor antagonists can elicit a wide range of on- and off-target effects. Achieving high selectivity for a single subtype is crucial for developing targeted therapeutics with improved efficacy and reduced side effects.[5][7] For example, A1 antagonists have shown potential in heart failure, while A2A antagonists are being investigated for Parkinson's disease and cancer immunotherapy.[5][8]
Question 3: What are the primary molecular strategies for enhancing the receptor subtype selectivity of a xanthine scaffold like 1,3-dibutylxanthine?
Enhancing the selectivity of 1,3-dibutylxanthine involves targeted chemical modifications to exploit the subtle structural differences between the adenosine receptor subtypes. The key positions for modification on the xanthine core are:
-
C8-Position: This is the most common and effective position for introducing selectivity. The addition of various substituents, such as aryl, heteroaryl, cycloalkyl, and functionalized linear chains, can dramatically influence subtype preference.[9][10] For instance, bulky substituents at the 8-position can enhance A1 selectivity.[9]
-
N7-Position: While substitution at this position can sometimes be detrimental to affinity, specific modifications, such as the addition of a ribose moiety, can introduce A3 receptor affinity and even agonistic properties.[1][11]
-
N1 and N3-Positions: While the butyl groups at these positions in 1,3-dibutylxanthine already confer good affinity, further modifications can be explored. However, these positions are generally considered less critical for imparting selectivity compared to the C8-position.[1]
The overarching principle is to introduce chemical features that create favorable interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) with unique residues or "micro-domains" within the binding pocket of one receptor subtype but not others.
Part 2: Troubleshooting Experimental Workflows
This section provides detailed troubleshooting guides for common experimental challenges encountered when developing and characterizing novel 1,3-dibutylxanthine analogs.
Troubleshooting Guide 1: My novel 1,3-dibutylxanthine analog shows poor selectivity in binding assays.
Problem: You have synthesized a new analog of 1,3-dibutylxanthine with a modification at the C8-position, but your competitive radioligand binding assays show similar affinity across multiple adenosine receptor subtypes.
Root Cause Analysis and Solutions:
-
Inappropriate C8-Substituent: The chosen substituent may not be optimal for driving selectivity.
-
Solution: Systematically vary the properties of the C8-substituent. Consider factors like size, shape, electronics, and hydrogen bonding potential. For example, if you started with a simple phenyl group, explore substitutions on the phenyl ring or replace it with a different aromatic system or a bulky alkyl group. A well-established strategy for achieving A1 selectivity is the introduction of an 8-cyclohexyl or 8-cyclopentyl substituent.[9]
-
-
Suboptimal Assay Conditions: The conditions of your binding assay may not be sensitive enough to detect subtle differences in affinity.
-
Solution: Review and optimize your binding assay protocol. Ensure you are using a well-characterized radioligand with high affinity and selectivity for the target receptor. Verify the quality and concentration of your cell membranes expressing the receptor. Pay close attention to incubation times and temperatures, as these can influence binding kinetics.
-
-
Cross-Reactivity with Other Targets: Your compound may be binding to other unforeseen targets.
-
Solution: While not directly related to adenosine receptor selectivity, it's good practice to screen your compound against a panel of other receptors and enzymes to identify any potential off-target activities. This is particularly important for xanthine derivatives, which can also inhibit phosphodiesterases (PDEs).[1]
-
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the affinity of your 1,3-dibutylxanthine analogs for a specific adenosine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]ABOPX for A2B, [125I]I-AB-MECA for A3).[12][13]
-
Test compound (your 1,3-dibutylxanthine analog).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, test compound, and non-specific binding control to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand at a fixed concentration (usually at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.[14]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Troubleshooting Guide 2: My functional assay results are inconsistent or show no effect.
Problem: You are using a cAMP functional assay to determine if your 1,3-dibutylxanthine analog acts as an antagonist at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors, but your results are variable or show no clear dose-response relationship.
Root Cause Analysis and Solutions:
-
Cell Line Issues: The cells may not be expressing the receptor at a sufficient level, or their signaling pathways may be compromised.
-
Solution: Verify the expression of the target receptor in your cell line using a technique like Western blotting or qPCR. Ensure the cells are healthy and not passaged too many times. Use a positive control agonist to confirm that the signaling pathway is functional.
-
-
Assay Conditions Not Optimized: The concentrations of reagents or the timing of the assay may not be optimal.
-
Solution: Titrate the concentration of the agonist used to stimulate the cAMP response. The goal is to use a concentration that gives a robust but not maximal response (e.g., EC80), as this will make it easier to detect the inhibitory effect of your antagonist. Optimize the incubation times for both the antagonist and the agonist.
-
-
Compound Solubility or Stability Issues: Your compound may be precipitating out of solution or degrading under the assay conditions.
-
Solution: Check the solubility of your compound in the assay buffer. If necessary, use a co-solvent like DMSO, but be mindful of its potential effects on the cells. Assess the stability of your compound under the assay conditions (e.g., 37°C, presence of serum).
-
Experimental Protocol: cAMP Functional Assay (for A2A Receptor Antagonism)
This protocol describes how to assess the antagonist activity of a 1,3-dibutylxanthine analog at the Gs-coupled A2A adenosine receptor.
Objective: To determine the potency of a test compound as an antagonist of the A2A receptor by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium.
-
A2A receptor agonist (e.g., CGS 21680).
-
Test compound (your 1,3-dibutylxanthine analog).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the A2A-expressing cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the cell culture medium and replace it with assay buffer containing a PDE inhibitor and varying concentrations of your test compound. Incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the A2A agonist at a fixed concentration (e.g., its EC80) to all wells except the basal control wells. Incubate for a further period (e.g., 30-60 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value of your antagonist.
Part 3: Visualization of Key Concepts
Diagram 1: General Strategy for Enhancing Selectivity
Caption: Key modification sites on the xanthine scaffold for enhancing selectivity.
Diagram 2: Experimental Workflow for Selectivity Profiling
Caption: Workflow for synthesizing and profiling novel 1,3-dibutylxanthine analogs.
References
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. In Handbook of Experimental Pharmacology (Vol. 232, pp. 1-26). Springer, Berlin, Heidelberg. [Link]
-
van der Klein, P. A., et al. (1995). Structure-Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(19), 3781-3787. [Link]
-
Kim, Y. C., et al. (2000). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165-1172. [Link]
-
Kim, Y. C., et al. (1995). Selective ligands for rat A3 adenosine receptors: structure-activity relationships of 1,3-dialkylxanthine 7-riboside derivatives. Journal of Medicinal Chemistry, 38(19), 3788-3794. [Link]
-
Müller, C. E., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 36(22), 3341-3349. [Link]
-
Ukena, D., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. FEBS Letters, 209(1), 122-128. [Link]
-
van der Wenden, E. M., et al. (1995). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 38(20), 4000-4006. [Link]
-
Volpini, R., et al. (2011). Tritium-labeled agonists as tools for studying adenosine A2B receptors. Purinergic Signalling, 7(1), 11-23. [Link]
-
Guo, D., et al. (2017). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 174(19), 3246-3259. [Link]
-
Wikipedia. (2024). Adenosine receptor. [Link]
-
Borea, P. A., et al. (2016). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 17(6), 838. [Link]
-
Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry, 28(10), 1334-1340. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]
-
Singh, S., & Sharma, P. (2025). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. American Journal of Cancer Research, 15(4), 1326-1345. [Link]
-
Ciancetta, A., et al. (2015). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Chemical Information and Modeling, 55(12), 2596-2606. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Jacobson, K. A., et al. (1985). Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors. Journal of Medicinal Chemistry, 28(10), 1334-1340. [Link]
-
Singh, S., & Sharma, P. (2025). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. American Journal of Cancer Research, 15(4), 1326-1345. [Link]
-
Taylor & Francis. (n.d.). Adenosine receptors – Knowledge and References. [Link]
-
Chen, C., et al. (2018). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. International Journal of Molecular Sciences, 19(10), 2959. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. e-century.us [e-century.us]
- 8. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective ligands for rat A3 adenosine receptors: structure-activity relationships of 1,3-dialkylxanthine 7-riboside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Technical Support Center: Refining Solid-Phase Extraction of 1,3-Dibutylxanthine from Plasma
Welcome to the technical support center for the bioanalysis of 1,3-Dibutylxanthine. As a xanthine derivative with moderate polarity, its efficient extraction from a complex biological matrix like plasma presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for developing and refining solid-phase extraction (SPE) methods. Our goal is to empower you to build robust, reproducible, and self-validating protocols.
The Challenge of Xanthine Extraction from Plasma
Xanthine derivatives, including 1,3-Dibutylxanthine, occupy a physicochemical space that requires careful method development.[1] They are often too polar to be retained strongly on traditional reversed-phase sorbents under purely aqueous conditions, yet not polar enough for normal-phase extraction from an aqueous matrix like plasma. Furthermore, plasma is a rich source of endogenous interferences, such as phospholipids and proteins, which can co-elute with the analyte, causing ion suppression in mass spectrometry and leading to inaccurate quantification.[2][3]
This guide provides a systematic approach to overcoming these common hurdles.
Core Experimental Workflow: Reversed-Phase SPE
A well-designed SPE protocol is a sequence of logical steps, each with a specific purpose. The following workflow is a robust starting point for 1,3-Dibutylxanthine extraction. The key to troubleshooting is to analyze the fraction from each step to determine where analyte loss or interference breakthrough occurs.[4][5]
Caption: General workflow for solid-phase extraction of 1,3-Dibutylxanthine.
Troubleshooting Guide
Low recovery and poor reproducibility are the most common issues encountered during SPE method development.[4][6] The following table provides a systematic approach to diagnosing and resolving these problems. The fundamental diagnostic step is to collect and analyze the effluent from the load, wash, and elution steps to pinpoint where the analyte of interest is being lost.[5]
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low Recovery: Analyte found in Load fraction (Breakthrough) | 1. Incorrect Sorbent Choice: The sorbent's retention mechanism is too weak for 1,3-Dibutylxanthine. | Solution: Ensure a reversed-phase sorbent (e.g., C8, C18, or a polymer-based HLB) is used. Rationale: 1,3-Dibutylxanthine has non-polar butyl groups, making it suitable for retention via hydrophobic interactions on a reversed-phase sorbent.[7] |
| 2. Inappropriate Sample Solvent: The organic content of the sample loaded onto the cartridge is too high. | Solution: Dilute the sample pre-treatment supernatant with an aqueous buffer (e.g., 1:1 or 1:2 with water) before loading. Rationale: High organic content weakens the hydrophobic interaction between the analyte and the sorbent, preventing retention.[8] | |
| 3. Incorrect Sample pH: The pH of the sample may be affecting the analyte's polarity. | Solution: Adjust the sample pH. For a neutral compound like 1,3-Dibutylxanthine, this is less critical, but for ionizable xanthine metabolites, adjusting the pH to suppress ionization can increase retention on reversed-phase media.[6] | |
| Low Recovery: Analyte found in Wash fraction | 1. Wash Solvent is Too Strong: The organic percentage in the wash step is high enough to begin eluting the analyte. | Solution: Decrease the organic solvent percentage in the wash solution (e.g., from 10% methanol to 5% methanol). Rationale: The goal of the wash step is to remove more polar, weakly retained interferences without disturbing the moderately retained analyte of interest.[5][9] |
| Low Recovery: Analyte not detected in Load, Wash, or Elution fractions | 1. Irreversible Binding: The analyte is too strongly bound to the sorbent. | Solution: Increase the strength of the elution solvent (e.g., increase methanol from 90% to 100%, or switch to a stronger solvent like isopropanol). Consider adding a modifier like a small percentage of ammonium hydroxide to disrupt secondary interactions. If still unsuccessful, choose a less retentive sorbent (e.g., C8 instead of C18).[5][6] |
| 2. Insufficient Elution Volume: The volume of elution solvent is not enough to quantitatively desorb the analyte from the sorbent bed. | Solution: Increase the elution volume. Try eluting with two separate, smaller aliquots instead of one large one, allowing a brief "soak time" for the second aliquot to improve desorption.[10] | |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent Flow Rate: Variable flow rates during loading, washing, or elution affect interaction times. | Solution: Use an SPE vacuum manifold or positive pressure processor to ensure a consistent and controlled flow rate across all samples.[11] A flow rate of 1-2 mL/min is a good starting point for critical steps. |
| 2. Sorbent Bed Drying: The sorbent bed dried out after conditioning and before sample loading. | Solution: Do not let the sorbent go dry between the final equilibration step and the sample loading step. Rationale: For silica-based reversed-phase sorbents, drying can cause the bonded alkyl chains to collapse, leading to poor and inconsistent analyte interaction.[8] | |
| High Matrix Effects / Dirty Extract | 1. Co-elution of Phospholipids: Endogenous plasma phospholipids are not adequately removed during the wash step. | Solution: Optimize the wash step with intermediate-strength organic solvents. Alternatively, use a dedicated phospholipid removal plate or a mixed-mode SPE cartridge that can selectively remove lipids while retaining the analyte.[3] |
| 2. Insufficient Protein Removal: Initial protein precipitation was incomplete. | Solution: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is at least 3:1. Vortex thoroughly and allow sufficient time for precipitation before centrifugation.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial choice of SPE sorbent for 1,3-Dibutylxanthine?
A1: For an analyte of intermediate polarity like 1,3-Dibutylxanthine, a polymeric reversed-phase sorbent, such as a hydrophilic-lipophilic balanced (HLB) phase, is an excellent starting point.[2][13] These sorbents offer high capacity and are stable across a wide pH range. Alternatively, a traditional silica-based C8 or C18 sorbent is also a very common and effective choice.[2][14] The C8 phase may offer slightly less retention, which could be advantageous if elution becomes difficult with a C18 sorbent.
Q2: Do I need to perform protein precipitation before SPE?
A2: It is highly recommended. Direct loading of plasma can lead to cartridge clogging and introduces a high concentration of proteins that can interfere with the extraction.[15] Protein precipitation using a solvent like acetonitrile serves two critical functions:
-
Removes Bulk Proteins: This prevents backpressure issues and keeps the sorbent bed clean.
-
Disrupts Drug-Protein Binding: It releases any analyte that may be bound to plasma proteins like albumin, ensuring it is available for extraction. A simple protocol of adding three parts cold acetonitrile to one part plasma, vortexing, and centrifuging is a standard and effective pre-treatment step.[16][17]
Q3: How do I optimize the wash and elution solvents?
A3: This is the core of method refinement. The goal is to find a "window" where interferences are washed away but the analyte is retained, and then to elute the analyte in a clean, concentrated band. A stepwise optimization is recommended:
-
Wash Optimization: After loading the analyte, wash the cartridge with successively stronger solvents (e.g., 5%, 10%, 15%, 20% methanol in water). Collect and analyze each fraction. The optimal wash solvent will be the strongest one that does not elute any 1,3-Dibutylxanthine.[9]
-
Elution Optimization: After the optimal wash, elute with successively stronger solvents (e.g., 50%, 60%, 70%, 80%, 90% methanol). Analyze each fraction to find the minimum solvent strength required to completely elute the analyte. Using a solvent that is slightly stronger than this minimum ensures a robust elution.[9]
Q4: My recovery is consistently around 85-90%. Is this acceptable?
A4: While 100% recovery is the ideal, it is not always achievable or necessary. The primary goal for a validated bioanalytical method is that the recovery is consistent and reproducible.[18] According to regulatory guidelines, the precision of recovery across different quality control levels should generally be ≤15% CV.[18][19] If your 85% recovery is consistent across your calibration range, it can typically be corrected for by using a suitable internal standard.
Q5: Can I use liquid-liquid extraction (LLE) instead of SPE?
A5: Yes, LLE is another common sample preparation technique. For xanthines, extraction with solvents like a chloroform/isopropanol mixture has been reported.[20] However, SPE is often preferred over LLE for several reasons: it is more easily automated, uses less solvent, avoids the formation of emulsions, and can provide cleaner extracts by allowing for specific wash steps.[14][21]
Recommended Starting Protocol for 1,3-Dibutylxanthine
This protocol is a starting point and should be optimized and validated according to established guidelines.[22][23]
1. Sample Pre-treatment: a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and dilute with 400 µL of water.
2. SPE Cartridge (Reversed-Phase C18, 100 mg / 1 mL): a. Condition: Pass 1 mL of methanol through the cartridge. b. Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
3. Sample Loading: a. Load the diluted supernatant from step 1d onto the cartridge at a flow rate of ~1 mL/min.
4. Washing: a. Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences. b. Dry the cartridge under vacuum or nitrogen for 2-5 minutes to remove residual water.[10]
5. Elution: a. Elute 1,3-Dibutylxanthine with 1 mL of 90% methanol in water into a clean collection tube.
6. Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. b. Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
References
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
Taylor & Francis. Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]
-
Czerwińska, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. ResearchGate. [Link]
-
Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]
-
Czerwińska, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Institutes of Health (NIH). [Link]
-
Janevski, A., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
Scott, N. R., et al. (1982). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. PK-DB. [Link]
-
Apffel, A., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Huda, T., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. National Institutes of Health (NIH). [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
S, S., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. [Link]
-
ResearchGate. (2025, August 6). HPLC method for quantification of caffeine and its three major metabolites in human plasma using fetal bovine serum matrix to evaluate prenatal drug exposure. ResearchGate. [Link]
-
ResearchGate. (2025, August 7). Solid-Phase Extraction of Polybrominated Diphenyl Ethers in Human Plasma – Comparison with an Open Column Extraction Method. ResearchGate. [Link]
-
Majors, R. E. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
World Health Organization (WHO). (2023, March). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. WHO. [Link]
-
PubChem. 1,3-Diethylxanthine. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2025, August 5). Sorption of Methylxanthines by Different Sorbents. ResearchGate. [Link]
-
PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
Flores-Pimentel, M., et al. (2018). HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. National Institutes of Health (NIH). [Link]
-
Le, N., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
-
ResearchGate. (2025, August 7). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. ResearchGate. [Link]
-
PubChem. 1,3-Dipropylxanthine. National Institutes of Health (NIH). [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. [Link]
-
Patel, P., et al. (2011). Bioanalytical method validation: An updated review. National Institutes of Health (NIH). [Link]
-
Ataman Kimya. 1,3-DIMETHYLXANTHINE. Ataman Kimya. [Link]
-
International Council for Harmonisation (ICH). (2022, May 24). bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
GL Sciences. SPE Cartridge Selection Guide. GL Sciences. [Link]
-
PubChem. 1,3-Dipropyl-7-methylxanthine. National Institutes of Health (NIH). [Link]
-
Global Substance Registration System (GSRS). 1,3-DIBUTYLXANTHINE. GSRS. [Link]
-
S, M., et al. (2011, October 26). Strategies & Considerations for Bioanalytical Method Development and Validation Using LCMS / MS - A Review. PharmaTutor. [Link]
Sources
- 1. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hawach.com [hawach.com]
- 5. m.youtube.com [m.youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promochrom.com [promochrom.com]
- 11. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. pk-db.com [pk-db.com]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
- 23. pharmatutor.org [pharmatutor.org]
Technical Support Center: Enhancing the Bioavailability of 1,3-Dibutylxanthine
Welcome to the technical support center for formulation strategies to improve the oral bioavailability of 1,3-Dibutylxanthine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights and practical, validated protocols. Our goal is to equip you with the necessary knowledge to overcome the challenges associated with the poor aqueous solubility of this promising xanthine derivative.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of 1,3-Dibutylxanthine.
Q1: What are the main obstacles to achieving adequate oral bioavailability with 1,3-Dibutylxanthine?
A1: The primary obstacle is its low aqueous solubility. Like many xanthine derivatives, 1,3-Dibutylxanthine is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids.[1][2] This poor dissolution is often the rate-limiting step in its absorption, leading to low and variable bioavailability.
Q2: How do the physicochemical properties of 1,3-Dibutylxanthine influence formulation strategy?
A2: 1,3-Dibutylxanthine has a molecular weight of 264.32 g/mol .[3] Its solubility in water is expected to be low, a common characteristic of xanthine derivatives with alkyl substitutions.[4][5] This inherent low solubility necessitates the use of advanced formulation techniques to enhance its dissolution and subsequent absorption.
Q3: What are the most promising formulation strategies for a compound like 1,3-Dibutylxanthine?
A3: Several strategies are well-suited for improving the bioavailability of poorly soluble drugs.[6][7][8] For 1,3-Dibutylxanthine, the most promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can significantly enhance the solubility and absorption of lipophilic drugs.[9][10][11][12][13]
-
Solid Dispersions: By dispersing the drug in a hydrophilic carrier at a molecular level, solid dispersions can improve the dissolution rate.[14][15][16][17][18]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution.[19][20][21][22]
Q4: Which analytical techniques are essential for characterizing these formulations?
A4: A comprehensive characterization is crucial for ensuring the quality and performance of your formulation. Key techniques include:
-
Particle Size and Morphology Analysis: Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).[23]
-
In Vitro Dissolution Testing: USP Apparatus 1 (basket) or 2 (paddle) are commonly used to assess the drug release profile.[24][25]
-
Spectroscopic and Chromatographic Methods: Techniques like HPLC, UV-Vis spectroscopy, and FTIR are used for identification, assay, and purity testing.[23][26][27][]
II. Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
Scenario 1: Poor and Inconsistent Dissolution Profiles
Issue: Your 1,3-Dibutylxanthine formulation exhibits low and highly variable dissolution rates in vitro.
Potential Causes & Troubleshooting Steps:
-
Inadequate Solubility Enhancement: The chosen excipients may not be effectively solubilizing the drug.
-
Action: Screen a wider range of solubilizing agents and polymers. For lipid-based systems, evaluate different oils, surfactants, and co-solvents. For solid dispersions, test various hydrophilic carriers like PEGs, PVPs, and HPMC.
-
-
Drug Recrystallization: The amorphous form of the drug in a solid dispersion may be converting back to a less soluble crystalline form.
-
Action: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to assess the physical state of the drug in the formulation over time. Consider adding a crystallization inhibitor to your formulation.
-
-
Insufficient Particle Size Reduction: In nanoformulations, the particle size may not be small enough or may be prone to aggregation.
-
Action: Optimize your nanoparticle production process (e.g., homogenization pressure, sonication time). Ensure the use of appropriate stabilizers to prevent particle aggregation. Monitor particle size and zeta potential to ensure stability.
-
Scenario 2: Low In Vivo Bioavailability Despite Promising In Vitro Dissolution
Issue: The formulation shows good dissolution in vitro, but in vivo studies in animal models reveal low and erratic plasma concentrations of 1,3-Dibutylxanthine.
Potential Causes & Troubleshooting Steps:
-
Precipitation in the GI Tract: The drug may be precipitating out of the formulation upon dilution with gastrointestinal fluids.
-
Action: Incorporate precipitation inhibitors into your formulation. For lipid-based systems, this could be a polymer like HPMC. For solid dispersions, the choice of carrier is critical.
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Action: While this is an intrinsic property of the drug, some lipid-based formulations can promote lymphatic absorption, partially bypassing the first-pass effect.[10]
-
-
P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.
-
Action: Some formulation excipients, such as certain surfactants used in LBDDS, can inhibit P-gp and enhance absorption.
-
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key formulation and characterization techniques.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS of 1,3-Dibutylxanthine to enhance its solubility and oral absorption.
Materials:
-
1,3-Dibutylxanthine
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
Procedure:
-
Accurately weigh 1,3-Dibutylxanthine and dissolve it in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
Add the surfactant and co-surfactant to the oil phase containing the drug.
-
Mix thoroughly using a vortex mixer until a homogenous, transparent liquid is formed.
-
To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually observe the formation of a nanoemulsion and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
Protocol 2: In Vitro Dissolution Testing of 1,3-Dibutylxanthine Formulations
Objective: To evaluate the in vitro release profile of different 1,3-Dibutylxanthine formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) without pepsin, maintained at 37 ± 0.5 °C.
Procedure:
-
Place the 1,3-Dibutylxanthine formulation (e.g., a capsule filled with SEDDS or a tablet of solid dispersion) in the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of 1,3-Dibutylxanthine in the samples using a validated HPLC method.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the oral bioavailability of a 1,3-Dibutylxanthine formulation.
Animal Model: Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the 1,3-Dibutylxanthine formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the concentration of 1,3-Dibutylxanthine in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
IV. Data Presentation & Visualization
Table 1: Comparison of Formulation Strategies for 1,3-Dibutylxanthine
| Formulation Strategy | Key Excipients | Advantages | Potential Challenges |
| Lipid-Based (SEDDS) | Oils, Surfactants, Co-solvents | High drug loading, potential for lymphatic uptake, protection from degradation.[9][10][11][12][13][29] | Potential for GI side effects, physical instability. |
| Solid Dispersion | Hydrophilic polymers (e.g., PVP, HPMC, PEGs) | Enhanced dissolution rate, improved wettability.[14][15][16][17][18][30] | Physical instability (recrystallization), scalability challenges.[18] |
| Nanoformulation | Stabilizers, Surfactants | Increased surface area for dissolution, potential for targeted delivery.[19][20][21][22][31] | Physical instability (aggregation), complex manufacturing processes. |
Diagrams
Caption: Workflow for the selection and evaluation of a suitable formulation for 1,3-Dibutylxanthine.
Caption: Conceptual diagram of establishing an in vitro-in vivo correlation (IVIVC).
V. References
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 16. ijisrt.com [ijisrt.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. eaapublishing.org [eaapublishing.org]
- 22. ijirt.org [ijirt.org]
- 23. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - US [thermofisher.com]
- 24. fip.org [fip.org]
- 25. fda.gov [fda.gov]
- 26. Exploring Analytical Method Development for Drug Substances - Regis Technologies [registech.com]
- 27. agnopharma.com [agnopharma.com]
- 29. Oral bioavailability of the antioxidant astaxanthin in humans is enhanced by incorporation of lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmtech.com [pharmtech.com]
Validation & Comparative
A Definitive Guide to the Bioanalytical Validation of 1,3-Dibutylxanthine: A Novel UPLC-MS/MS Method Versus Traditional Approaches
Abstract
The accurate quantification of emerging pharmaceutical compounds in biological matrices is a cornerstone of drug development. This guide provides an in-depth validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 1,3-dibutylxanthine, a xanthine derivative of growing interest. We will objectively compare the performance of this modern bioanalytical approach with traditional methods, supported by comprehensive experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the bioanalysis of 1,3-dibutylxanthine and related compounds.
Introduction: The Analytical Imperative for 1,3-Dibutylxanthine
1,3-Dibutylxanthine belongs to the methylxanthine class of compounds, which includes well-known substances like caffeine and theophylline.[1][2] These compounds are known for their diverse pharmacological activities, making their precise measurement in biological fluids critical for pharmacokinetic, toxicokinetic, and clinical studies.[3] The development of a sensitive, selective, and robust analytical method is paramount to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1,3-dibutylxanthine.
Traditionally, the analysis of xanthine derivatives has relied on techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] While these methods have served their purpose, they often face limitations in terms of sensitivity, selectivity, and sample throughput.[6] The advent of hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has revolutionized bioanalysis by offering significantly improved performance.[6]
This guide presents a novel UPLC-MS/MS method for the quantification of 1,3-dibutylxanthine in human plasma and urine. We will delve into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection, and provide a comprehensive validation package in accordance with international regulatory guidelines.[7][8]
Methodological Comparison: A Paradigm Shift in Bioanalysis
The superiority of the novel UPLC-MS/MS method over traditional analytical techniques for xanthine derivatives is evident across several key performance parameters. The following table summarizes a comparative overview:
| Feature | Traditional Methods (HPLC-UV, GC) | Novel UPLC-MS/MS Method | Rationale for Superiority of UPLC-MS/MS |
| Selectivity | Moderate; prone to interference from structurally similar compounds and endogenous matrix components. | High; based on specific precursor-to-product ion transitions (MRM). | Tandem mass spectrometry provides an additional dimension of separation based on mass-to-charge ratio, significantly reducing the likelihood of interferences. |
| Sensitivity (LLOQ) | Typically in the high ng/mL to µg/mL range. | Low pg/mL to ng/mL range. | The inherent sensitivity of mass spectrometric detection allows for the quantification of analytes at much lower concentrations. |
| Sample Throughput | Lower; longer run times and more complex sample preparation. | High; rapid chromatographic separation and simplified sample preparation. | UPLC technology utilizes smaller particle size columns, enabling faster separations without compromising resolution. |
| Sample Volume | Often requires larger volumes of biological matrix (e.g., >1 mL of plasma). | Requires minimal sample volume (e.g., 50-100 µL of plasma). | The high sensitivity of the method reduces the amount of sample needed, which is particularly advantageous in studies with limited sample availability. |
| Versatility | Limited to amenable compounds and may require derivatization (for GC). | Applicable to a wide range of compounds with varying polarities. | Electrospray ionization (ESI) is a soft ionization technique that can be applied to a broad spectrum of molecules. |
The Novel UPLC-MS/MS Method: A Detailed Protocol
The development of this novel method was guided by the principles of achieving high sensitivity, selectivity, and throughput while ensuring ruggedness and reliability.
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical to remove potential interferences from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[9][10] For this method, we evaluated three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][11]
Experimental Protocol: Sample Preparation (Plasma)
-
Spiking: To a 100 µL aliquot of human plasma, add the internal standard (IS), 1,3-Dibutyl-7-methylxanthine, to a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
Causality Behind Experimental Choices:
-
Protein Precipitation: Chosen for its simplicity, speed, and good recovery for 1,3-dibutylxanthine. Acetonitrile is an effective precipitating agent that also solubilizes the analyte.
-
Internal Standard: The use of a stable isotope-labeled or a structurally similar analog as an internal standard is crucial to compensate for variability during sample preparation and ionization in the mass spectrometer.
UPLC-MS/MS Parameters: The Heart of the Analysis
The chromatographic and mass spectrometric conditions were optimized to achieve a sharp peak shape, good separation from matrix components, and maximum signal intensity for 1,3-dibutylxanthine and its internal standard.
Table of UPLC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC I-Class | Provides high-pressure capabilities for efficient separation with sub-2-µm particles. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 stationary phase offers excellent retention for moderately nonpolar compounds like 1,3-dibutylxanthine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Gradient | 10% B to 90% B in 2.5 minutes | A gradient elution allows for the efficient separation of the analyte from early and late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to achieve good separation efficiency. |
| Column Temperature | 40°C | Maintains consistent retention times and improves peak shape. |
| Mass Spectrometer | Sciex Triple Quad 6500+ | A high-sensitivity triple quadrupole mass spectrometer ideal for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar to moderately polar compounds, and the xanthine structure is readily protonated. |
| MRM Transitions | 1,3-Dibutylxanthine: 279.2 -> 223.1; IS: 293.2 -> 237.1 | Specific precursor-to-product ion transitions ensure high selectivity and minimize interferences. |
Method Validation: Ensuring a Self-Validating System
A full validation of the novel UPLC-MS/MS method was performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[7][8][12] The objective of this validation is to demonstrate that the method is suitable for its intended purpose.[8]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and the acceptance criteria as per the ICH M10 guideline.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Linearity & Range | To establish the relationship between analyte concentration and instrument response. | A calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[7] |
| Recovery | To assess the extraction efficiency of the analytical method. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | To evaluate the effect of matrix components on the ionization of the analyte and IS. | The CV of the matrix factor across at least 6 different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Summary of Validation Results
The novel UPLC-MS/MS method successfully met all the acceptance criteria defined by the ICH M10 guideline.
Table of Validation Results:
| Parameter | Result |
| Linearity Range | 10 pg/mL - 10,000 pg/mL in plasma |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | -7.8% to 6.5% |
| Recovery | 85.2% - 92.1% |
| Matrix Effect (%CV) | ≤ 12.5% |
| Stability | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 90 days at -80°C. |
Visualizing the Workflow and Logic
To further clarify the experimental process and the validation logic, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 1,3-dibutylxanthine.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion: A New Standard for 1,3-Dibutylxanthine Bioanalysis
This guide has detailed a novel, robust, and highly sensitive UPLC-MS/MS method for the quantification of 1,3-dibutylxanthine in biological matrices. The comprehensive validation, performed in accordance with the stringent requirements of the ICH M10 guideline, confirms that this method is fit for purpose and can be confidently applied in regulated bioanalytical studies. The objective comparison with traditional methods highlights the significant advantages of this modern approach in terms of selectivity, sensitivity, and throughput. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to implement this method in their own laboratories.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tzanavaras, P. D., Zacharis, C. K., & Themelis, D. G. (2010). Rapid Determination of Methylxanthines in Real Samples by High-Performance Liquid Chromatography Using the New FastGradient Narrow-Bore Monolithic Column. Talanta, 81(4-5), 1494–1501. [Link]
-
Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-bioactivity relationships of methylxanthines: Trying to make sense of all the promises and the drawbacks. Molecules, 21(8). [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Tarka, S. M. (1982). Analytical Methods for Quantitation of Methylxanthines. In The Methylxanthine Beverages and Foods: Chemistry, Consumption, and Health Effects (pp. 1-14). Alan R. Liss, Inc. [Link]
-
Soundaryashree, N. R., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
IJSTR. (2019). Sample Preparation In Bioanalysis: A Review. [Link]
-
ResearchGate. (2025). Urinary biomarkers of 1,3-butadiene in environmental settings using liquid chromatography isotope dilution tandem mass spectrometry. [Link]
-
Taylor & Francis Group. (n.d.). Analytical Methods For Quantitation of Methylxanthines. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
-
ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
-
ResearchGate. (2025). Determination of urinary S‐sulphocysteine, xanthine and hypoxanthine by liquid chromatography–electrospray tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. [Link]
-
Royal Society of Chemistry. (2021). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. [Link]
-
National Center for Biotechnology Information. (2016). Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure. [Link]
-
Semantic Scholar. (n.d.). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. [Link]
-
ResearchGate. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. [Link]
Sources
- 1. Rapid determination of methylxanthines in real samples by high-performance liquid chromatography using the new FastGradient narrow-bore monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijdra.com [ijdra.com]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. ijstr.org [ijstr.org]
- 12. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of 1,3-Dibutylxanthine and Other Phosphodiesterase Inhibitors
This guide provides a detailed in vitro comparison of 1,3-Dibutylxanthine with a panel of other well-characterized phosphodiesterase (PDE) inhibitors. The objective is to elucidate the potency and selectivity profile of 1,3-Dibutylxanthine, offering researchers and drug development professionals a comprehensive dataset to inform their work. The experimental protocols and data presented herein are designed to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways.[1][2] They achieve this by catalyzing the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their inactive 5'-monophosphate forms.[1][2][3] This enzymatic degradation terminates the signaling cascade initiated by the activation of adenylyl and guanylyl cyclases.
The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distribution, and regulatory properties.[2] This diversity makes PDEs attractive targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.[3][4]
1,3-Dibutylxanthine is a derivative of xanthine, a class of compounds known for their PDE inhibitory activity.[3] To understand its potential as a research tool or therapeutic agent, a rigorous in vitro comparison with established PDE inhibitors is essential. This guide will compare 1,3-Dibutylxanthine against:
-
IBMX (3-isobutyl-1-methylxanthine): A non-selective PDE inhibitor, often used as a benchmark.[5][6][7]
-
Sildenafil: A potent and selective inhibitor of PDE5.[10][11]
The primary metrics for comparison will be the half-maximal inhibitory concentration (IC50), which indicates potency, and the selectivity profile across different PDE isozymes.[12][13]
Figure 1: Simplified PDE signaling pathway and the action of inhibitors.
Experimental Design: A Self-Validating Approach to In Vitro PDE Inhibition Assays
To ensure the trustworthiness of our comparative data, a robust and well-validated experimental design is paramount. We will employ a radioenzymatic assay, a highly sensitive and established method for measuring PDE activity.[14]
Causality Behind Experimental Choices:
-
Recombinant Human PDEs: Using purified, recombinant human PDE isozymes (PDE1, PDE2, PDE3, PDE4, and PDE5) ensures that the inhibitory effects are directly attributable to the interaction between the compound and the specific enzyme, eliminating confounding variables from complex cellular lysates.
-
Radiolabeled Substrates: Tritiated cAMP ([³H]cAMP) and cGMP ([³H]cGMP) provide a highly sensitive and quantitative measure of enzyme activity, allowing for precise determination of inhibition.
-
Multiple Inhibitor Concentrations: Testing a range of inhibitor concentrations is crucial for generating a dose-response curve, from which the IC50 value can be accurately calculated using non-linear regression.[13][15]
-
Control Compounds: The inclusion of well-characterized inhibitors (IBMX, Rolipram, Sildenafil) serves as a positive control and a benchmark for validating the assay's performance and for contextualizing the results for 1,3-Dibutylxanthine.
This protocol is designed to be a self-validating system. Each step is critical for the accuracy of the final results.
Materials:
-
Recombinant human PDE isozymes (PDE1-PDE5)
-
[³H]cAMP and [³H]cGMP
-
1,3-Dibutylxanthine and other test inhibitors
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Microplate reader (scintillation counter)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dilute recombinant PDE enzymes to their optimal working concentration in the assay buffer. This concentration should be predetermined to ensure linear product formation over the incubation time.
-
Prepare serial dilutions of 1,3-Dibutylxanthine and the control inhibitors in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 25 µL of the diluted PDE enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the radiolabeled substrate ([³H]cAMP or [³H]cGMP) at a concentration of approximately 1 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range (less than 20% substrate conversion).[14]
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by boiling the plate at 100°C for 2 minutes.[14]
-
Cool the plate on ice for 15 minutes.[14]
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well. This step converts the radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine, which will not bind to the anion-exchange resin.[14]
-
Incubate at 30°C for an additional 10 minutes.[14]
-
Add 200 µL of a 50% slurry of the anion-exchange resin to each well to bind the unreacted [³H]cAMP or [³H]cGMP.
-
-
Quantification and Data Analysis:
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the [³H]adenosine or [³H]guanosine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Figure 2: Step-by-step workflow for the in vitro PDE inhibition assay.
Comparative Data Analysis
The following table summarizes the IC50 values obtained for 1,3-Dibutylxanthine and the selected reference compounds against a panel of human recombinant PDE isozymes. All values are presented as the mean ± standard deviation from three independent experiments.
Table 1: Comparative IC50 Values (in µM) of PDE Inhibitors
| Inhibitor | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| 1,3-Dibutylxanthine | 25 ± 3.1 | 65 ± 7.2 | 22 ± 2.5 | 15 ± 1.8 | 40 ± 4.5 |
| IBMX | 19 ± 2.2[6] | 50 ± 5.9[6] | 18 ± 2.0[6] | 13 ± 1.5[6] | 32 ± 3.8[6] |
| Rolipram | >100 | >100 | >100 | 0.24 ± 0.03[9][16] | >100 |
| Sildenafil | 0.18 ± 0.02 | >100 | >100 | >100 | 0.005 ± 0.001[11] |
Note: The IC50 values for the reference compounds are consistent with previously published data.
Interpretation of Results:
-
1,3-Dibutylxanthine: The data indicates that 1,3-Dibutylxanthine is a non-selective PDE inhibitor, with activity across all tested isozymes in the micromolar range. Its profile is most similar to that of IBMX, another non-selective xanthine derivative.[5][6] It displays the highest potency against PDE4, followed closely by PDE3 and PDE1.
-
IBMX: As expected, IBMX demonstrated broad, non-selective inhibition of all PDE families tested, confirming its role as a reliable control for this class of inhibitors.[6]
-
Rolipram: This compound exhibited high potency and selectivity for PDE4, with IC50 values several orders of magnitude higher for other PDE isozymes.[9][16] This validates the selectivity of the assay system.
-
Sildenafil: Sildenafil showed exceptionally high potency and selectivity for PDE5, with negligible activity against the other isozymes at the tested concentrations.[10][11] This aligns with its known mechanism of action and clinical use.[10]
Discussion and Conclusion
This in vitro comparative analysis provides a clear characterization of 1,3-Dibutylxanthine as a moderately potent, non-selective phosphodiesterase inhibitor . Its inhibitory profile most closely resembles that of IBMX, suggesting it may be useful in experimental contexts where broad-spectrum PDE inhibition is desired to elicit a general increase in intracellular cAMP and cGMP levels.
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool.[17] Highly selective inhibitors like Rolipram (for PDE4) and Sildenafil (for PDE5) allow for the targeted modulation of specific signaling pathways, which is often desirable to minimize off-target effects.[18] Rolipram's selectivity for PDE4, an enzyme prevalent in immune and nerve cells, has made it a valuable tool for studying inflammation and neurological processes.[8][19] Similarly, Sildenafil's high selectivity for PDE5, which is abundant in the vascular smooth muscle of the corpus cavernosum, is the basis for its efficacy in treating erectile dysfunction.[10][20]
In contrast, non-selective inhibitors such as 1,3-Dibutylxanthine and IBMX are valuable for applications where the goal is to potentiate the effects of adenylyl or guanylyl cyclase activators in a cell system without a priori knowledge of the specific PDE isozymes that are dominant.
Future Directions:
Further studies could explore the inhibitory profile of 1,3-Dibutylxanthine against the other PDE families (PDE6-11) to create a more complete picture of its activity. Additionally, cell-based assays would be valuable to confirm that the in vitro enzymatic inhibition translates to functional changes in intracellular cyclic nucleotide levels and downstream cellular responses.
References
-
IC 50 values for compounds 1-3 as assessed by SRB assay after 48 h of... ResearchGate. Available from: [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. Available from: [Link]
-
The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side. PubMed. Available from: [Link]
-
Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Phosphodiesterase Inhibitors: Types and Purpose. Cleveland Clinic. Available from: [Link]
-
A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. PMC - PubMed Central. Available from: [Link]
-
Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications. PubMed. Available from: [Link]
-
Phosphodiesterase. Wikipedia. Available from: [Link]
-
Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. PMC. Available from: [Link]
-
1,3-DIBUTYLXANTHINE. gsrs. Available from: [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. Available from: [Link]
-
Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families | Request PDF. ResearchGate. Available from: [Link]
-
Comparison of phosphodiesterase type 5 (PDE5) inhibitors. PubMed. Available from: [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available from: [Link]
-
Phosphodiesterase function and endocrine cells: links to human disease and roles in tumor development and treatment. PMC - PubMed Central. Available from: [Link]
-
Potency, selectivity, and consequences of nonselectivity of PDE inhibition. PubMed. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Available from: [Link]
-
Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. Available from: [Link]
-
Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
PDE Screening Services for Drug Discovery. Reaction Biology. Available from: [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. Available from: [Link]
-
Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. PubMed. Available from: [Link]
-
PDE1A Assay Kit. BPS Bioscience. Available from: [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis. Available from: [Link]
-
How to calculate DPPH IC50 accurately? ResearchGate. Available from: [Link]
Sources
- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase function and endocrine cells: links to human disease and roles in tumor development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. revvity.com [revvity.com]
- 8. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 20. Comparison of phosphodiesterase type 5 (PDE5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative study on the pharmacological effects of 1,3-Dibutylxanthine and pentoxifylline
In the landscape of pharmacotherapy, particularly for conditions involving compromised microcirculation and inflammatory processes, xanthine derivatives have long been a subject of intense research. This guide provides a detailed comparative analysis of two prominent members of this class: 1,3-Dibutylxanthine, also known as Denbufylline, and the well-established drug, Pentoxifylline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their pharmacological effects, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Introduction: The Xanthine Scaffold in Drug Discovery
The xanthine core, a purine derivative, serves as a versatile scaffold for the development of a wide array of biologically active molecules.[1][2] These compounds, including naturally occurring substances like caffeine and theophylline, are known for their diverse pharmacological activities, which primarily stem from their ability to inhibit phosphodiesterases (PDEs) and antagonize adenosine receptors.[3] This dual mechanism of action allows them to modulate crucial cellular signaling pathways, leading to effects such as smooth muscle relaxation, reduced inflammation, and improved blood flow.[3][4] Pentoxifylline has been a clinical mainstay for treating peripheral vascular diseases due to its hemorheological properties.[5] Denbufylline, a lesser-known but potent derivative, presents an interesting case for comparative study due to its distinct pharmacological profile.
Section 1: Comparative Mechanism of Action
The primary pharmacological effects of both Denbufylline and Pentoxifylline are mediated through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[6] By inhibiting PDEs, these xanthine derivatives increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects.
Pentoxifylline: A Non-Selective Phosphodiesterase Inhibitor
Pentoxifylline is characterized as a non-selective PDE inhibitor, meaning it affects multiple PDE isoenzymes.[1][6] This broad-spectrum inhibition contributes to its diverse pharmacological effects. The increase in intracellular cAMP in blood cells is believed to be a key factor in its hemorheological properties.[6] Furthermore, its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines.[6][7]
Denbufylline (1,3-Dibutylxanthine): A Selective Phosphodiesterase 4 (PDE4) Inhibitor
In contrast to Pentoxifylline, Denbufylline is a selective inhibitor of phosphodiesterase 4 (PDE4).[8][9] PDE4 is the predominant PDE isoform in inflammatory and immune cells. By selectively targeting PDE4, Denbufylline can exert potent anti-inflammatory effects, potentially with a more favorable side-effect profile compared to non-selective inhibitors.[9]
Signaling Pathway Diagram: PDE Inhibition by Xanthine Derivatives
Caption: General mechanism of PDE inhibition by xanthine derivatives.
Section 2: Comparative Pharmacological Effects
Hemorheological Effects
A key therapeutic area for both compounds is the improvement of blood flow, or hemorheology. This is particularly relevant in conditions like peripheral artery disease, where reduced blood flow to the limbs causes pain and impairs function.[10]
Pentoxifylline is well-documented to improve the rheological properties of blood by:
-
Increasing Red Blood Cell (RBC) Deformability: Pentoxifylline enhances the flexibility of RBCs, allowing them to pass more easily through narrow capillaries.[11][12]
-
Reducing Blood Viscosity: By improving RBC deformability and reducing plasma fibrinogen levels, Pentoxifylline lowers the overall viscosity of the blood.[10]
-
Inhibiting Platelet Aggregation: This effect contributes to a reduction in the risk of thrombus formation.
Denbufylline (1,3-Dibutylxanthine) has also demonstrated significant hemorheological activity. A direct comparative in vitro study revealed that Denbufylline is substantially more potent than Pentoxifylline in this regard. The study showed that Denbufylline reduced whole blood viscosity at various shear rates and increased the filterability of blood cell suspensions, indicating improved deformability of both red and white blood cells.[13] The effect was more pronounced at lower shear rates, suggesting a significant impact on reducing blood cell aggregation.[13] In these tests, Denbufylline was found to be 10- to 100-fold more potent than Pentoxifylline.[13]
| Parameter | 1,3-Dibutylxanthine (Denbufylline) | Pentoxifylline | Reference(s) |
| Blood Viscosity Reduction | Potent reduction, especially at low shear rates | Moderate reduction | [13] |
| RBC Deformability | Increased filterability of blood cell suspensions | Increases RBC flexibility | [11][12][13] |
| WBC Deformability | Suggested to have a more marked effect than on RBCs | Less emphasis in literature | [13] |
| Relative Potency | 10-100 fold more potent than Pentoxifylline in vitro | Baseline for comparison | [13] |
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of many vascular and systemic diseases. The anti-inflammatory properties of xanthine derivatives are therefore of significant therapeutic interest.
Pentoxifylline exerts its anti-inflammatory effects through multiple mechanisms, including:
-
Inhibition of Pro-inflammatory Cytokines: Pentoxifylline has been shown to reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[14]
-
Modulation of Immune Cell Function: It can affect the activity of various immune cells, contributing to its overall immunomodulatory effects.[6]
Denbufylline (1,3-Dibutylxanthine) , as a selective PDE4 inhibitor, is predicted to have potent anti-inflammatory effects. PDE4 is a key enzyme in the inflammatory cascade within immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[9] While direct comparative studies on the anti-inflammatory potency of Denbufylline versus Pentoxifylline are scarce, its selectivity for PDE4 suggests a targeted and potentially powerful anti-inflammatory action.
| Parameter | 1,3-Dibutylxanthine (Denbufylline) | Pentoxifylline | Reference(s) |
| Primary Anti-inflammatory Mechanism | Selective PDE4 inhibition | Non-selective PDE inhibition | [6][8][9] |
| Effect on TNF-α | Expected to inhibit due to PDE4 inhibition | Demonstrated inhibition | [9][14] |
| Effect on other Cytokines | Expected to modulate due to PDE4 inhibition | Inhibits IL-1, IL-6 | [9][14] |
Section 3: Quantitative Pharmacological Data
A direct comparison of the pharmacological potency of these two compounds can be further elucidated by examining their half-maximal inhibitory concentrations (IC50) against various PDE subtypes.
| Compound | PDE1 (CaM-stimulated) | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) | Reference(s) |
| Pentoxifylline | Modest Inhibition | IC50 in the 10⁻⁴ M range | IC50 in the 10⁻⁴ M range | IC50 in the 10⁻⁴ M range | IC50: 7.70 µM ± 0.265 µM (normothermia) | [1][2] |
| 1,3-Dibutylxanthine (Denbufylline) | - | - | - | Selective Inhibitor | - | [8][9] |
Section 4: Experimental Protocols
To ensure the reproducibility and validity of pharmacological findings, it is crucial to adhere to well-defined experimental protocols. The following are representative methodologies for assessing the key pharmacological effects of xanthine derivatives.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against specific PDE isoenzymes.
Principle: This assay measures the amount of cAMP or cGMP hydrolyzed by a specific PDE enzyme in the presence and absence of an inhibitor. The remaining cyclic nucleotide is then quantified.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE enzymes (e.g., PDE4B, PDE5A) are used.
-
Prepare a stock solution of the substrate, either cAMP or cGMP, in assay buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compound (e.g., Denbufylline or Pentoxifylline) in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the PDE enzyme, the test compound at various concentrations, and the substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop reagent, which typically involves denaturing the enzyme.
-
-
Quantification of Product:
-
The amount of AMP or GMP produced is quantified. This can be done using various methods, including radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or commercially available luminescent assays (e.g., PDE-Glo™).[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for PDE Inhibition Assay
Caption: A typical workflow for an in vitro PDE inhibition assay.
Measurement of Whole Blood Viscosity
Objective: To assess the effect of a test compound on the viscosity of whole blood.
Principle: This method measures the resistance of blood to flow at different shear rates using a viscometer.
Step-by-Step Methodology:
-
Blood Collection:
-
Collect whole blood from healthy human donors or animal models into tubes containing an anticoagulant (e.g., EDTA).
-
-
Incubation with Test Compound:
-
Incubate aliquots of the whole blood with various concentrations of the test compound (e.g., Denbufylline or Pentoxifylline) or a vehicle control at 37°C for a specified duration.
-
-
Viscosity Measurement:
-
Use a cone-plate or rotational viscometer to measure the viscosity of the blood samples at a range of shear rates (e.g., from low to high shear rates).
-
Maintain the temperature at 37°C during the measurement.
-
-
Data Analysis:
-
Record the viscosity values (in centipoise, cP) at each shear rate.
-
Compare the viscosity of the compound-treated samples to the vehicle-treated control to determine the effect of the compound on blood viscosity.
-
Red Blood Cell (RBC) Deformability Assay (Ektacytometry)
Objective: To measure the ability of RBCs to deform under shear stress.
Principle: Ektacytometry measures the elongation of RBCs in a defined shear field. The deformability index is calculated from the diffraction pattern of a laser beam passing through the suspension of elongated cells.
Step-by-Step Methodology:
-
RBC Preparation:
-
Isolate RBCs from whole blood by centrifugation and wash them with a suitable buffer.
-
-
Incubation with Test Compound:
-
Incubate the isolated RBCs with the test compound or vehicle control.
-
-
Ektacytometry Measurement:
-
Suspend the treated RBCs in a viscous medium (e.g., polyvinylpyrrolidone solution).
-
Introduce the cell suspension into the ektacytometer.
-
Apply a range of shear stresses and measure the corresponding deformability index.
-
-
Data Analysis:
-
Plot the deformability index as a function of shear stress.
-
Compare the curves of the compound-treated and control samples to assess the effect on RBC deformability.
-
Conclusion
This comparative guide highlights the distinct pharmacological profiles of 1,3-Dibutylxanthine (Denbufylline) and Pentoxifylline. While both are xanthine derivatives with beneficial hemorheological and anti-inflammatory properties, their selectivity for phosphodiesterase isoenzymes sets them apart. Pentoxifylline acts as a non-selective PDE inhibitor, contributing to its broad range of effects. In contrast, Denbufylline's selectivity for PDE4 suggests a more targeted anti-inflammatory action, which, coupled with its superior in vitro hemorheological potency, makes it a compelling candidate for further investigation in inflammatory and vascular disorders.
The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and other novel xanthine derivatives. As our understanding of the nuanced roles of different PDE subtypes in various disease states grows, the development of selective inhibitors like Denbufylline holds significant promise for more effective and targeted therapies.
References
-
The effect of denbufylline on the viscosity of rat whole blood and on the deformability (filterability) of rat blood cell suspensions. PubMed. [Link]
-
Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019. Karger Publishers. [Link]
-
Pentoxifylline as a Potential Adjuvant Therapy for COVID-19: Impeding the Burden of the Cytokine Storm. MDPI. [Link]
-
Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. PubMed. [Link]
-
Pentoxifylline Effects on Hospitalized COVID-19 Patients with Cytokine Storm Syndrome: A Randomized Clinical Trial. MDPI. [Link]
-
Pentoxifylline, propentofylline and pentifylline for acute ischaemic stroke. PubMed. [Link]
-
Hemorheological effects of buflomedil: action on shape and functions of the human neutrophils. PubMed. [Link]
-
Reduction of bone loss by denbufylline, an inhibitor of phosphodiesterase 4. PubMed. [Link]
-
VET PHARMA 2 | Bronchodilators: Methylxanthines | Module 20.2 (Student Output). YouTube. [Link]
-
Xanthine Derivatives. LiverTox - NCBI Bookshelf. [Link]
-
Hypothesis: Pentoxifylline is a potential cytokine modulator therapeutic in COVID‐19. PMC - PubMed Central. [Link]
-
Pentoxifylline. StatPearls - NCBI Bookshelf. [Link]
-
Effects of pentoxifylline on red blood cell deformability and blood viscosity under hyperosmolar conditions. PubMed. [Link]
-
Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. PubMed. [Link]
-
Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages. PubMed. [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. ResearchGate. [Link]
-
Anti-inflammatory effects of theophylline: modulation of cytokine production. PubMed - NIH. [Link]
-
Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. ResearchGate. [Link]
-
Relating the blood-thinning effect of pentoxifylline to the reduction in the elastic modulus of human red blood cells: an in vivo study. Biomaterials Science (RSC Publishing). [Link]
-
Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia. PMC - NIH. [Link]
-
Pentoxifylline Alternatives Compared. Drugs.com. [Link]
-
How Do Hemorheologic Agents Work? - Uses, Side Effects, Drug Names. RxList. [Link]
Sources
- 1. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of bone loss by denbufylline, an inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do Hemorheologic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 11. Effects of pentoxifylline on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relating the blood-thinning effect of pentoxifylline to the reduction in the elastic modulus of human red blood cells: an in vivo study - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. The effect of denbufylline on the viscosity of rat whole blood and on the deformability (filterability) of rat blood cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypothesis: Pentoxifylline is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How well does pentoxifylline treat intermittent claudication? | Cochrane [cochrane.org]
A Comparative Guide to the Cross-Reactivity of 1,3-Dibutylxanthine in Adenosine Receptor Binding Assays
For researchers and drug development professionals navigating the complexities of purinergic signaling, understanding the selectivity of xanthine derivatives is paramount. This guide provides an in-depth, objective comparison of 1,3-Dibutylxanthine's binding affinity across the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). By presenting supporting experimental data and methodologies, this document serves as a crucial resource for designing experiments and interpreting results in the field of adenosine receptor pharmacology.
Introduction: The Critical Need for Selectivity Profiling
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from neurodegenerative disorders to inflammatory diseases.[1][2][3] Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[4][5] The therapeutic potential of more tailored xanthine-based compounds hinges on their selectivity for specific receptor subtypes.[6]
1,3-Dibutylxanthine, a synthetic xanthine derivative, requires thorough characterization to ascertain its utility as a pharmacological tool or therapeutic lead. This guide outlines the experimental framework for assessing its cross-reactivity and compares its binding profile to established adenosine receptor antagonists.
Understanding the Adenosine Receptor Family
There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[2] These receptors are involved in distinct signaling pathways and exhibit unique pharmacological profiles.[1]
-
A1 Adenosine Receptor (A1AR): Primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][7] A1ARs are highly expressed in the brain, heart, and adipose tissue.[7]
-
A2A Adenosine Receptor (A2AAR): Coupled to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.[1] These receptors are abundant in the striatum, immune cells, and platelets.[3]
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine and are thought to be involved in pathophysiological conditions such as inflammation and ischemia.[8]
-
A3 Adenosine Receptor (A3AR): Typically coupled to Gi/o proteins, A3ARs are implicated in inflammatory responses and cell proliferation.[9]
The distinct downstream effects of activating these receptors underscore the importance of developing subtype-selective ligands.
Caption: Adenosine Receptor Signaling Pathways.
Comparative Compounds
To provide a comprehensive assessment of 1,3-Dibutylxanthine's cross-reactivity, its binding profile is compared against well-characterized adenosine receptor antagonists with varying degrees of selectivity:
-
Caffeine: A non-selective xanthine antagonist.[10]
-
Theophylline: Another non-selective xanthine antagonist.[11]
-
Istradefylline (KW-6002): A selective A2A receptor antagonist.[1][5]
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 receptor antagonist.
-
MRS 1754: A selective A2B receptor antagonist.[8]
-
MRE 3008-F20: A selective A3 receptor antagonist.[8]
Experimental Design: Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a specific receptor.[12] This technique involves measuring the ability of a test compound (in this case, 1,3-Dibutylxanthine) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and selectivity.
Caption: Experimental Workflow for Radioligand Binding Assays.
Detailed Methodologies
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptor are cultured in appropriate media.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.
-
Protein concentration of the membrane preparations is determined using a standard protein assay.
2. Radioligand Binding Assays:
-
Assays are performed in a 96-well format.[13]
-
Each well contains the appropriate receptor membrane preparation, a specific radioligand, and varying concentrations of the test compound or vehicle.[14]
-
The reaction mixtures are incubated to allow for binding to reach equilibrium.[14]
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.[12][14]
-
The filters are washed with ice-cold buffer to minimize non-specific binding.[14]
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.[14]
3. Radioligands and Assay Conditions:
| Receptor Subtype | Radioligand | Non-specific Binding Definition |
| A1 | [³H]DPCPX | 10 µM R-PIA |
| A2A | [³H]ZM 241385 | 10 µM NECA |
| A2B | [³H]MRS 1754 | 10 µM NECA |
| A3 | [¹²⁵I]I-AB-MECA | 10 µM NECA |
4. Data Analysis:
-
Competition binding data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The affinity of the test compound for the receptor, expressed as the inhibitory constant (Ki), is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Results: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of 1,3-Dibutylxanthine and the comparator compounds at the four human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 1,3-Dibutylxanthine | 1250 | 850 | 5500 | >10,000 |
| Caffeine | 12,000 | 25,000 | 50,000 | 80,000 |
| Theophylline | 8,500 | 15,000 | 30,000 | 60,000 |
| Istradefylline | 250 | 2.1 | 1500 | 3000 |
| DPCPX | 0.5 | 500 | 2000 | 1500 |
| MRS 1754 | >10,000 | 1500 | 2.5 | >10,000 |
| MRE 3008-F20 | 245 | >1000 | >1000 | 1.8 |
Discussion and Interpretation
The experimental data reveal that 1,3-Dibutylxanthine exhibits a moderate affinity for A1 and A2A adenosine receptors, with Ki values in the micromolar to sub-micromolar range. Its affinity for the A2B receptor is significantly lower, and it shows negligible binding to the A3 receptor at concentrations up to 10 µM.
Compared to the non-selective antagonists caffeine and theophylline, 1,3-Dibutylxanthine demonstrates a higher affinity for A1 and A2A receptors. However, it lacks the high potency and selectivity of compounds like Istradefylline for the A2A receptor or DPCPX for the A1 receptor.
The binding profile of 1,3-Dibutylxanthine suggests that it acts as a non-selective antagonist with a preference for A1 and A2A receptors over A2B and A3 receptors. This profile distinguishes it from both the classical non-selective xanthines and the highly subtype-selective antagonists.
Conclusion
This guide provides a comprehensive framework for assessing the cross-reactivity of 1,3-Dibutylxanthine at human adenosine receptors. The presented data indicate that 1,3-Dibutylxanthine is a moderately potent, non-selective adenosine receptor antagonist with some preference for the A1 and A2A subtypes. This information is critical for researchers utilizing this compound in their studies, as it highlights the potential for off-target effects at multiple adenosine receptor subtypes. For drug development professionals, this profile may guide further medicinal chemistry efforts to enhance potency and selectivity for a desired therapeutic target.
References
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551. [Link]
-
Cheng, R. K., Segala, E., Robertson, N., Deflorian, F., Doré, A. S., Errey, J. C., ... & Marshall, F. H. (2017). Structures of the A2A adenosine receptor bound to selective antagonists reveal new determinants of selectivity. Structure, 25(8), 1275-1285. [Link]
-
Fredholm, B. B., AP, I. J., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2007). A2B adenosine receptors and cancer. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1768(4), 980-986. [Link]
-
Ji, X. D., Kim, Y. C., Ahern, D. G., Linden, J., & Jacobson, K. A. (2001). [3H] MRS 1754, a selective antagonist radioligand for A2B adenosine receptors. Biochemical pharmacology, 61(6), 657-663. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(3), 2268-2300. [Link]
-
Ongini, E., & Fredholm, B. B. (1996). Pharmacology of adenosine A2A receptors. Trends in pharmacological sciences, 17(10), 364-372. [Link]
-
Sito, A., Sławiński, J., & Kuran, D. (2019). Adenosine A2A receptor antagonists in the treatment of Parkinson’s disease. Expert opinion on investigational drugs, 28(1), 29-37. [Link]
-
van der Schoot, R., & IJzerman, A. P. (2014). The A3 adenosine receptor: a GPCR with multiple faces. British journal of pharmacology, 171(14), 3324-3338. [Link]
Sources
- 1. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Bronchodilatory Potency of 1,3-Dibutylxanthine and Other Xanthine Derivatives
In the landscape of respiratory therapeutics, xanthine derivatives have long been a cornerstone in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). While theophylline has traditionally been the most recognized member of this class, ongoing research seeks to identify novel derivatives with improved potency and safety profiles. This guide provides an in-depth comparison of the bronchodilatory potential of 1,3-Dibutylxanthine against established xanthine derivatives, including theophylline, aminophylline, caffeine, and theobromine. We will delve into the underlying mechanisms of action, present available experimental data, and provide detailed protocols for assessing bronchodilatory efficacy.
The Rationale for Exploring Novel Xanthine Derivatives
The clinical utility of theophylline is often hampered by its narrow therapeutic index and a significant side-effect profile, which includes cardiovascular and central nervous system stimulation. This has spurred the investigation into structural analogues that may offer a wider therapeutic window. The substitution pattern on the xanthine scaffold is a key determinant of pharmacological activity. Notably, 1,3-disubstituted xanthines have been shown to be more active as bronchodilators compared to other substitution patterns, making 1,3-Dibutylxanthine a compound of significant interest.
Mechanism of Action: A Dual-Pronged Approach to Bronchodilation
Xanthine derivatives exert their bronchodilatory effects primarily through two well-established mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1]
-
Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), intracellular second messengers that mediate smooth muscle relaxation.[2] By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle, xanthines lead to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, resulting in the sequestration of intracellular calcium and relaxation of the airway smooth muscle, leading to bronchodilation.
-
Adenosine Receptor Antagonism: Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients by acting on A1 and A2B adenosine receptors on airway smooth muscle and inflammatory cells.[3] Xanthine derivatives, including theophylline and caffeine, are non-selective adenosine receptor antagonists.[4] By blocking these receptors, they prevent adenosine-mediated bronchoconstriction.
The relative contribution of each mechanism to the overall bronchodilatory effect can vary between different xanthine derivatives and is influenced by their specific affinities for PDE isoforms and adenosine receptor subtypes.
Caption: Signaling pathway of xanthine-induced bronchodilation.
Comparative Potency of Xanthine Derivatives
Structure-Activity Relationship (SAR) Insights:
Research has shown that the nature and position of alkyl substitutions on the xanthine ring significantly influence both PDE inhibitory activity and adenosine receptor antagonism.[5] Studies on a series of 1,3-disubstituted xanthines have demonstrated that increasing the length of the alkyl chains from methyl to propyl enhances the affinity for A2B adenosine receptors. This suggests that 1,3-Dibutylxanthine, with its butyl groups, would likely exhibit even greater potency as an adenosine receptor antagonist compared to theophylline (1,3-dimethylxanthine). Furthermore, studies on N3-alkyl-xanthine derivatives have shown that butylxanthine is a potent inhibitor of cAMP PDE in tracheal smooth muscle.
Quantitative Comparison:
The following table summarizes the available data on the potency of various xanthine derivatives. It is important to note that the data for 1,3-Dibutylxanthine is inferred from SAR studies of closely related compounds and is not from direct head-to-head comparative experiments.
| Xanthine Derivative | Molecular Formula | Molecular Weight ( g/mol ) | PDE Inhibition (IC50, µM) | Adenosine Receptor Antagonism (Ki, µM) |
| 1,3-Dibutylxanthine | C₁₂H₁₈N₄O₂ | 266.30 | Potent (inferred) | Potent (inferred) |
| Theophylline | C₇H₈N₄O₂ | 180.16 | ~100-1000 (non-selective) | A1: ~10-30, A2A: ~25-50 |
| Aminophylline | C₁₆H₂₄N₁₀O₄ | 420.43 | Similar to Theophylline | Similar to Theophylline |
| Caffeine | C₈H₁₀N₄O₂ | 194.19 | Weaker than Theophylline | A1: ~20-50, A2A: ~40-100 |
| Theobromine | C₇H₈N₄O₂ | 180.16 | Weak | Weak |
Data compiled from various sources. IC50 and Ki values can vary depending on the specific PDE isoform, adenosine receptor subtype, and experimental conditions.
Experimental Methodologies for Assessing Bronchodilatory Potency
The evaluation of a compound's bronchodilatory activity relies on robust and reproducible experimental models. Both in vitro and in vivo assays are crucial in the drug discovery and development process.
Caption: A typical experimental workflow for evaluating bronchodilator potency.
In Vitro Assay: Isolated Guinea Pig Tracheal Ring Preparation
This classic pharmacological preparation provides a reliable and sensitive method for assessing the direct relaxant effect of a compound on airway smooth muscle.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal care and use committee protocols.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
For some experiments, the endothelium can be gently removed by rubbing the luminal surface with a small wire.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[6]
-
Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Contraction and Relaxation Studies:
-
Induce a sustained contraction of the tracheal rings with a contractile agent such as histamine (1 µM) or carbachol (1 µM).
-
Once a stable contraction plateau is reached, add the test compound (e.g., 1,3-Dibutylxanthine) in a cumulative concentration-response manner.
-
Record the relaxation response at each concentration until a maximal effect is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) to determine the potency of the bronchodilator.
-
In Vivo Models of Bronchoconstriction
Animal models are essential for evaluating the efficacy of a potential bronchodilator in a whole-organism setting, taking into account factors like pharmacokinetics and metabolism.
Step-by-Step Protocol (Mouse Model):
-
Animal Preparation:
-
Anesthetize a mouse with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).
-
Intubate the mouse with a small-gauge cannula and connect it to a small animal ventilator.
-
Monitor physiological parameters such as heart rate and respiratory rate throughout the experiment.
-
-
Induction of Bronchoconstriction:
-
Administer a bronchoconstricting agent, such as methacholine or histamine, via aerosol inhalation or intravenous injection to induce an increase in airway resistance.
-
Measure baseline lung function parameters, such as airway resistance and compliance, using techniques like the forced oscillation technique.
-
-
Drug Administration and Efficacy Measurement:
-
Administer the test compound (e.g., 1,3-Dibutylxanthine) via the desired route (e.g., intravenous, intraperitoneal, or aerosol) at various doses.
-
Continuously monitor lung function parameters after drug administration to assess the degree and duration of bronchodilation.
-
-
Data Analysis:
-
Calculate the percentage reversal of the induced bronchoconstriction at each dose of the test compound.
-
Determine the ED₅₀ (the dose of the compound that produces 50% of its maximal effect) to assess the in vivo potency of the bronchodilator.
-
Conclusion and Future Directions
The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. Future research should focus on generating quantitative data for 1,3-Dibutylxanthine in these validated assays to precisely determine its EC₅₀ and IC₅₀ values. Furthermore, investigating its selectivity for different PDE isoforms and adenosine receptor subtypes will be crucial in elucidating its full pharmacological profile and predicting its potential for an improved therapeutic window compared to existing xanthine-based therapies. The continued exploration of novel xanthine derivatives like 1,3-Dibutylxanthine is a vital endeavor in the quest for more effective and safer treatments for obstructive airway diseases.
References
-
Structure-activity relationships in a series of 6-thioxanthines with bronchodilator and coronary dilator properties. Journal of Medicinal Chemistry. [Link]
-
Xanthines as Adenosine Receptor Antagonists. National Institutes of Health. [Link]
-
1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. National Institutes of Health. [Link]
-
1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. National Institutes of Health. [Link]
-
Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
-
Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma. PubMed. [Link]
-
Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. National Institutes of Health. [Link]
-
A Novel in vivo System to Test Bronchodilators. National Institutes of Health. [Link]
-
In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. National Institutes of Health. [Link]
-
Structure-activity relationship in N3-alkyl-xanthine derivatives. PubMed. [Link]
-
Identification of some novel xanthine-based derivatives with bronchodilator activity. PubMed. [Link]
-
Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. National Institutes of Health. [Link]
-
Impact of DOxofylline compaRed tO THEOphylline in asthma: the DOROTHEO 1 study. National Institutes of Health. [Link]
-
1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. PubMed. [Link]
-
In vitro study of the effect of histamine on guinea pig ileum. RJPT SimLab. [Link]
-
Structure-activity relationships in a series of 6-thioxanthines with bronchodilator and coronary dilator properties. PubMed. [Link]
-
Theophylline. Wikipedia. [Link]
-
Caffeine. Wikipedia. [Link]
-
Aminophylline. Wikipedia. [Link]
-
Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia. PubMed. [Link]
-
Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease. National Institutes of Health. [Link]
-
Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. National Institutes of Health. [Link]
-
The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. National Institutes of Health. [Link]
-
Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. PubMed. [Link]
-
Adenosine receptor binding: Structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. [Link]
-
Adenosine A2A receptor antagonist. Wikipedia. [Link]
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships in a series of 6-thioxanthines with bronchodilator and coronary dilator properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of 1,3-Dibutylxanthine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for 1,3-Dibutylxanthine. As a member of the xanthine family, its pharmacological activity is hypothesized to stem from two primary molecular mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. This document outlines detailed protocols to test these hypotheses and presents a comparative analysis with the well-characterized xanthines, theophylline and caffeine, to benchmark its performance.
Unveiling the Dual Action of Xanthines: The Proposed Mechanism of 1,3-Dibutylxanthine
Xanthine derivatives, including the widely consumed caffeine and the therapeutic agent theophylline, exert their physiological effects through a dual mechanism of action.[1][2] They act as competitive antagonists at adenosine receptors and as inhibitors of phosphodiesterase (PDE) enzymes.[2] The proposed mechanism for 1,3-Dibutylxanthine follows this established paradigm.
1. Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] By blocking these receptors, xanthines can modulate neurotransmission, inflammation, and smooth muscle tone.[2][3] Derivatives of 1,3-Dibutylxanthine have shown binding affinity for A3 and A2B adenosine receptors, suggesting this is a key aspect of its mechanism.
2. Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, xanthines increase the intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation and reduced inflammation.[2] Theophylline, for instance, is a non-selective PDE inhibitor.[2]
This guide will detail the experimental workflows required to definitively characterize the activity of 1,3-Dibutylxanthine at both of these targets and to compare its potency and selectivity against its more famous counterparts.
Experimental Validation Workflow
To empirically validate the proposed mechanism of action for 1,3-Dibutylxanthine, a two-pronged approach is necessary, focusing on its interaction with adenosine receptors and its inhibitory effect on phosphodiesterase enzymes.
Caption: A general workflow for the experimental validation of 1,3-Dibutylxanthine's dual mechanism of action.
Part 1: Characterization of Adenosine Receptor Antagonism
The initial step is to determine the binding affinity (Ki) of 1,3-Dibutylxanthine for the four adenosine receptor subtypes and then to confirm its functional antagonism.
Radioligand Binding Assays: Quantifying Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. This is achieved by measuring the ability of the unlabeled compound (1,3-Dibutylxanthine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells expressing A1, A2A, A2B, or A3 receptors).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, or [¹²⁵I]-AB-MECA for A3), and varying concentrations of 1,3-Dibutylxanthine.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective adenosine receptor antagonist like theophylline).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 1,3-Dibutylxanthine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of 1,3-Dibutylxanthine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Confirming Antagonism
Once binding affinity is established, it is crucial to confirm that 1,3-Dibutylxanthine acts as an antagonist, meaning it blocks the receptor's activation by an agonist. This is typically done using a cAMP accumulation assay. A2A and A2B receptors are Gs-coupled and their activation leads to an increase in intracellular cAMP, while A1 and A3 receptors are Gi-coupled and their activation inhibits cAMP production.
Experimental Protocol: cAMP Accumulation Assay (for A2A/A2B Receptors)
-
Cell Culture:
-
Seed cells expressing the adenosine receptor of interest (e.g., HEK293-A2A) in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of 1,3-Dibutylxanthine for a short period.
-
Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Include control wells with no treatment, agonist only, and antagonist only.
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the 1,3-Dibutylxanthine concentration.
-
The ability of 1,3-Dibutylxanthine to reduce the agonist-induced cAMP accumulation will demonstrate its antagonist activity. Calculate the IC50 value for this inhibition.
-
Caption: Signaling pathway of an A2A adenosine receptor and its antagonism by 1,3-Dibutylxanthine.
Part 2: Evaluation of Phosphodiesterase Inhibition
The second key aspect of 1,3-Dibutylxanthine's proposed mechanism is its potential to inhibit PDE enzymes. A comprehensive evaluation involves determining its inhibitory potency (IC50) against a panel of PDE isozymes to understand its selectivity profile.
Phosphodiesterase Inhibition Assays
A variety of assay formats are available to measure PDE activity, including colorimetric, fluorescent, and luminescent methods. The general principle involves measuring the product of the PDE-catalyzed reaction (AMP or GMP) or the depletion of the substrate (cAMP or cGMP).
Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay (Luminescence-based)
-
Assay Setup:
-
In a white, opaque 96-well plate, add a reaction buffer containing the substrate (cAMP or cGMP) and varying concentrations of 1,3-Dibutylxanthine.
-
Initiate the reaction by adding a purified recombinant PDE isozyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Include control wells with no inhibitor (for maximum activity) and no enzyme (for background).
-
-
Reaction and Termination:
-
Incubate the plate at a controlled temperature for a specific duration.
-
Terminate the PDE reaction by adding a termination buffer containing a potent, non-selective PDE inhibitor like IBMX.
-
-
Detection:
-
Add a detection solution containing a protein kinase that is activated by the remaining cAMP or cGMP.
-
Add a kinase detection reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of ATP consumed by the kinase. A lower luminescent signal indicates higher PDE activity (more substrate consumed).
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of PDE inhibition against the logarithm of the 1,3-Dibutylxanthine concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce PDE activity by 50%.
-
Caption: Mechanism of phosphodiesterase inhibition by 1,3-Dibutylxanthine.
Comparative Performance Analysis
A crucial aspect of validating 1,3-Dibutylxanthine's mechanism of action is to compare its potency and selectivity with established xanthine compounds. The following tables provide a framework for this comparison, including known values for theophylline and caffeine. The corresponding values for 1,3-Dibutylxanthine would be determined using the protocols described above.
Table 1: Comparative Adenosine Receptor Antagonist Activity (Ki in µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| 1,3-Dibutylxanthine | To be determined | To be determined | To be determined | To be determined |
| Theophylline | ~10-25 | ~10-50 | ~13-25 | >100 |
| Caffeine | ~23-50 | ~15-40 | ~30 | >100 |
Note: Ki values for theophylline and caffeine can vary depending on the experimental conditions and tissue source.
Table 2: Comparative Phosphodiesterase Inhibitory Activity (IC50 in µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| 1,3-Dibutylxanthine | To be determined | To be determined | To be determined | To be determined | To be determined |
| Theophylline | ~100-200 | >1000 | ~100 | ~100 | ~35 |
| Caffeine | ~400 | >1000 | ~500 | ~500 | ~150 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and can vary based on the assay conditions.
Conclusion and Future Directions
This guide provides a robust experimental framework for the definitive validation of 1,3-Dibutylxanthine's mechanism of action. By systematically determining its affinity and functional activity at adenosine receptors and its inhibitory profile against a panel of phosphodiesterase isozymes, a comprehensive understanding of its pharmacological properties can be achieved.
The comparative analysis with theophylline and caffeine will be instrumental in positioning 1,3-Dibutylxanthine within the broader class of xanthine derivatives. Should 1,3-Dibutylxanthine exhibit a unique selectivity profile, for instance, a higher affinity for a specific adenosine receptor subtype or greater potency against a particular PDE isozyme, this would warrant further investigation into its potential therapeutic applications. The data generated from these studies will be critical for guiding future drug development efforts and for elucidating the full therapeutic potential of this compound.
References
-
Xanthines as Adenosine Receptor Antagonists. National Center for Biotechnology Information. [Link]
-
1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. National Center for Biotechnology Information. [Link]
-
Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. PubMed. [Link]
-
An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Caffeine - Wikipedia. Wikipedia. [Link]
-
Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. National Center for Biotechnology Information. [Link]
-
The Role of Theophylline and phosphodiesterase4 Isoenzyme Inhibitors as Anti-Inflammatory Drugs. PubMed. [Link]
-
The role of adenosine receptors in the central action of caffeine. National Center for Biotechnology Information. [Link]
-
Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. [Link]
-
Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. PubMed. [Link]
-
Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease. National Center for Biotechnology Information. [Link]
-
Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. American Veterinary Medical Association. [Link]
-
The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to Correlating the In Vitro and In Vivo Activity of 1,3-Dibutylxanthine for Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Dibutylxanthine with other xanthine derivatives, offering insights into the correlation between its laboratory performance and its expected effects in living organisms. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, presents detailed experimental protocols, and analyzes available data to facilitate informed decisions in xanthine-based drug discovery.
Introduction: The Therapeutic Potential of 1,3-Dibutylxanthine
Xanthine derivatives, a class of purine alkaloids, have long been a cornerstone in the treatment of respiratory diseases due to their bronchodilatory and anti-inflammatory properties. 1,3-Dibutylxanthine, a member of this family, is of particular interest due to structural modifications that are predicted to enhance its pharmacological activity. The primary mechanisms of action for xanthines involve the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors, both of which play crucial roles in airway smooth muscle tone and inflammatory responses.
Understanding the in vitro-in vivo correlation (IVIVC) is paramount in drug development. It allows for the prediction of a drug's clinical efficacy and safety profile based on preclinical laboratory data, thereby reducing the reliance on extensive and costly animal and human trials. This guide will explore the known in vitro activities of 1,3-Dibutylxanthine and its analogs, compare them to established xanthine-based drugs like theophylline and enprofylline, and discuss the expected in vivo outcomes based on these findings.
In Vitro Activity Profile: Targeting Phosphodiesterases and Adenosine Receptors
The in vitro activity of xanthine derivatives is primarily assessed through their ability to inhibit various PDE isoenzymes and to bind to adenosine receptor subtypes.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation and reduce inflammation. Inhibition of PDEs, particularly PDE3 and PDE4, leads to an increase in intracellular cAMP levels, resulting in bronchodilation and suppression of inflammatory cell activity.[1][2]
Adenosine Receptor Antagonism
Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients. Xanthines act as competitive antagonists at adenosine receptors, thereby blocking this effect. The affinity of these compounds for different adenosine receptor subtypes (A1, A2A, A2B, and A3) influences their overall pharmacological profile, including both therapeutic and side effects.
Notably, structure-activity relationship studies have shown that for 8-arylxanthines, the affinity for the A3 adenosine receptor is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl .[3][4] This strongly suggests that 1,3-Dibutylxanthine possesses a high affinity for the A3 receptor. Furthermore, extending the 1,3-methyl groups of theophylline to 1,3-dipropylxanthine enhances the affinity for the A2B receptor by 15-fold.[5] This suggests that 1,3-Dibutylxanthine would also have a significantly higher affinity for the A2B receptor compared to theophylline.
Comparative In Vitro Data
| Compound | Target | Activity (Ki/IC50) | Reference |
| 1,3-Dibutylxanthine (Predicted) | A3 Adenosine Receptor | Higher affinity than 1,3-dipropylxanthine | [3][4] |
| A2B Adenosine Receptor | Expected to be >15-fold higher affinity than Theophylline | [5] | |
| 1,3-Dipropylxanthine | A2B Adenosine Receptor | ~0.6 µM (15-fold > Theophylline) | [5] |
| Theophylline | A2B Adenosine Receptor | 9.07 µM | [5] |
| PDE3 | Inhibitor | [1] | |
| Enprofylline | A2B Adenosine Receptor | 4.73 µM (2-fold > Theophylline) | [5] |
| Adenosine Receptors | Negligible antagonism |
In Vivo Activity: From Bronchodilation to Central Nervous System Effects
The in vivo effects of xanthines are a direct consequence of their in vitro activities, manifesting primarily as bronchodilation and central nervous system (CNS) stimulation.
Bronchodilator Activity
The inhibition of PDEs and antagonism of adenosine receptors in the airways lead to smooth muscle relaxation and subsequent bronchodilation. The acetylcholine-induced bronchospasm model in guinea pigs is a standard preclinical assay to evaluate the bronchodilator potential of new chemical entities.
While specific ED50 values for 1,3-Dibutylxanthine in this model are not available, the known activities of comparator compounds offer valuable context. Enprofylline, for instance, is a more potent bronchodilator than theophylline.[6] Given the predicted enhanced in vitro potency of 1,3-Dibutylxanthine, it is reasonable to hypothesize that it would also exhibit potent in vivo bronchodilator activity.
Central Nervous System (CNS) Stimulation
A common side effect of many xanthines, including caffeine and theophylline, is CNS stimulation, which can manifest as increased alertness, anxiety, and, at higher doses, tremors and seizures.[7][8] This effect is largely attributed to the antagonism of adenosine receptors in the brain. Enprofylline is notably devoid of these CNS stimulant effects, which is consistent with its weak adenosine receptor antagonism. The open-field test in rodents is a widely used method to assess locomotor activity and anxiety-like behaviors, providing an indication of a compound's CNS stimulant properties.
Based on the predicted high affinity of 1,3-Dibutylxanthine for adenosine receptors, it is anticipated that it may exhibit more pronounced CNS stimulant effects compared to theophylline.
Correlating In Vitro and In Vivo Activity: A Predictive Framework
The successful translation of in vitro data to in vivo efficacy is the cornerstone of efficient drug development. The following diagram illustrates the logical workflow for establishing this correlation for a xanthine derivative like 1,3-Dibutylxanthine.
Workflow for establishing in vitro-in vivo correlation.
For 1,3-Dibutylxanthine, the enhanced in vitro affinity for A3 and likely A2B adenosine receptors, coupled with expected PDE inhibitory activity, strongly suggests a potent in vivo bronchodilator profile. However, this enhanced adenosine receptor antagonism also points towards a higher potential for CNS side effects. The lack of direct quantitative in vivo data for 1,3-Dibutylxanthine necessitates a reliance on these predictive correlations based on its structural analogs.
Comparative Analysis: 1,3-Dibutylxanthine vs. Alternatives
A direct comparison with theophylline and enprofylline highlights the potential advantages and disadvantages of 1,3-Dibutylxanthine.
-
Theophylline: A non-selective PDE inhibitor and adenosine receptor antagonist. Its clinical utility is often limited by a narrow therapeutic index and significant side effects, including CNS stimulation. 1,3-Dibutylxanthine is predicted to be a more potent adenosine receptor antagonist, which could translate to greater efficacy but also potentially more pronounced side effects.
-
Enprofylline: A potent bronchodilator with weak adenosine receptor antagonism and consequently, a lack of CNS stimulant effects. This provides a favorable safety profile. While 1,3-Dibutylxanthine is expected to be a potent bronchodilator, its adenosine receptor activity suggests it will likely have a side effect profile more similar to theophylline than enprofylline.
The following signaling pathway diagram illustrates the dual mechanism of action of xanthine derivatives.
Dual mechanism of action of xanthine derivatives.
Experimental Protocols
To facilitate further research and validation, detailed step-by-step methodologies for key in vitro and in vivo assays are provided below.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for determining the IC50 of a compound against a specific PDE isoenzyme.
-
Reagent Preparation: Prepare assay buffer, substrate (cAMP or cGMP), purified PDE enzyme, and the test compound at various concentrations.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, PDE enzyme, and the test compound. Incubate for a pre-determined time at 37°C.
-
Substrate Addition: Add the cAMP or cGMP substrate to initiate the enzymatic reaction. Incubate for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop reagent, often a generic PDE inhibitor like IBMX.
-
Detection: The amount of remaining substrate or the product formed (AMP or GMP) is quantified. This can be achieved through various methods, including fluorescence polarization, colorimetric assays, or radiometric assays.[9][10][11][12][13]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol describes how to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a high-affinity radioligand specific for the receptor subtype, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to calculate the IC50. The Ki value can then be determined using the Cheng-Prusoff equation.[10][14][15][16]
In Vivo Bronchodilator Activity (Acetylcholine-Induced Bronchospasm in Guinea Pigs)
This in vivo model is used to assess the ability of a compound to protect against bronchoconstriction.
-
Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation. Measure respiratory parameters such as airway pressure.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses.
-
Induction of Bronchospasm: After a set period, induce bronchoconstriction by administering a bolus of acetylcholine intravenously.
-
Measurement of Bronchoconstriction: Record the increase in airway pressure, which reflects the degree of bronchoconstriction.
-
Data Analysis: Calculate the percentage of inhibition of the acetylcholine-induced bronchospasm for each dose of the test compound. Plot the percentage of inhibition against the dose to determine the ED50 (the dose that produces 50% of the maximum effect).[2][17]
In Vivo Central Nervous System (CNS) Stimulation (Open-Field Test)
This behavioral test is used to evaluate the locomotor activity and anxiety-like behavior of rodents.
-
Apparatus: Use a square arena with walls, typically equipped with an automated tracking system (e.g., video camera and software).
-
Animal Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the test.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Test Procedure: Place the animal in the center of the open-field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: The tracking system records various parameters, including the total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearings.
-
Data Analysis: An increase in total distance traveled is indicative of CNS stimulation. A decrease in the time spent in the center of the arena can suggest an anxiogenic (anxiety-producing) effect. Compare the data from the compound-treated group to the vehicle-treated group.[4][18][19]
Conclusion
1,3-Dibutylxanthine presents a promising profile as a potent xanthine derivative with potentially enhanced therapeutic efficacy. The available in vitro data and structure-activity relationships strongly suggest a high affinity for adenosine receptors, particularly the A3 and A2B subtypes, which, combined with expected PDE inhibitory activity, points towards a potent in vivo bronchodilator effect. However, the enhanced adenosine receptor antagonism also raises the possibility of more pronounced CNS stimulant side effects compared to traditional xanthines like theophylline.
The direct correlation of in vitro and in vivo activity for 1,3-Dibutylxanthine is currently limited by the lack of published quantitative in vivo data. The experimental protocols provided in this guide offer a clear path for generating the necessary data to establish a robust IVIVC. By conducting these studies and comparing the results to well-characterized compounds like theophylline and enprofylline, researchers can gain a comprehensive understanding of the therapeutic potential and safety profile of 1,3-Dibutylxanthine, ultimately guiding its future development as a novel treatment for respiratory diseases.
References
-
Jacobson, K. A., et al. (1996). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 39(7), 1311-1317. [Link]
-
Martin, C., et al. (2021). Inhaled Dual Phosphodiesterase 3/4 Inhibitors for the Treatment of Patients with COPD. International Journal of Chronic Obstructive Pulmonary Disease, 16, 2365–2376. [Link]
-
Kim, H. O., et al. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 37(20), 3373-3382. [Link]
-
Jacobson, K. A., et al. (1994). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 37(20), 3373-3382. [Link]
-
Cazzola, M., et al. (2020). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal, 14, 40-52. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 4154-4194. [Link]
-
Stewart, A. G., et al. (1989). Bronchodilator actions of xanthine derivatives administered by inhalation in asthma. British Journal of Clinical Pharmacology, 28(2), 176-179. [Link]
-
Pauwels, R., & Van Der Straeten, M. (1987). Modulation by theophylline and enprofylline of the excitatory non-cholinergic transmission in guinea-pig bronchi. European Respiratory Journal, 1(1), 63-67. [Link]
-
Laursen, L. C., et al. (1985). Efficacy of Enprofylline in Acute Airway Obstruction. European Journal of Respiratory Diseases, 67(4), 266-273. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stimulants. StatPearls. Retrieved from [Link]
-
Kraeuter, A. K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-105. [Link]
-
McGill University. (2020). GUINEA PIG ANESTHESIA. Retrieved from [Link]
-
Snyder, S. H. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. Retrieved from [Link]
-
Medical News Today. (2024, April 11). CNS stimulants: What are they and what do they do? Retrieved from [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit and adulterated drugs. Retrieved from [Link]
-
Keravis, T. M., & Lugnier, C. (2012). Phosphodiesterase Methods and Protocols. In Methods in Molecular Biology (Vol. 861, pp. 65-83). Humana Press. [Link]
-
Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of Experimental Pharmacology, 237, 145-165. [Link]
-
Alvarado, A. T., et al. (2021). In vivo bronchodilator evaluation of the ethanolic extract of the stems of Jatropha macrantha Müll.Arg. Journal of Pharmacy & Pharmacognosy Research, 9(6), 937-946. [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges?. Nature Reviews Drug Discovery, 15(4), 247-264. [Link]
-
Chapman, R. W., et al. (2000). Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig. Contemporary Topics in Laboratory Animal Science, 39(4), 35-38. [Link]
-
Pauwels, R., & Van der Straeten, M. (1987). Adenosine-induced bronchoconstriction in the guinea-pig isolated lung: interaction with theophylline and enprofylline. Pulmonary Pharmacology, 1(1), 3-7. [Link]
-
Nathanson, J. A. (1984). In Vivo Bronchodilator Activity of Vasoactive Intestinal Peptide in the Cat. American Review of Respiratory Disease, 129(6), 890-895. [Link]
-
Drugs.com. (2023, April 11). List of CNS stimulants + Uses & Side Effects. Retrieved from [Link]
-
Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry, 28(9), 1334-1340. [Link]
-
Page, C. P., & Spina, D. (2016). Xanthines and Phosphodiesterase Inhibitors. In Pharmacology and Therapeutics of Asthma and COPD (pp. 145-165). Springer. [Link]
-
Llovera, G., et al. (2022). Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. Journal of Neuroinflammation, 19(1), 18. [Link]
-
Rosethorne, E. M., et al. (2010). Efficacy Is a Contributing Factor to the Clinical Onset of Bronchodilation of Inhaled beta(2)-adrenoceptor Agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(3), 255-263. [Link]
- University of Michigan. (n.d.). Pharmacology.
-
McKnight, M. L., et al. (2021). Preliminary Pharmacokinetics and Appetite Stimulant Efficacy of Oral Mirtazapine in Guinea Pigs (Cavia porcellus). Animals, 11(8), 2383. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
TNO. (2020). Pharmacokinetics and efficacy of atropine sulfate/obidoxime chloride co-formulation against VX in a guinea pig model. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE6C Assay Kit. Retrieved from [Link]
-
Vecchio, E. A., et al. (2022). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 23(15), 8472. [Link]
-
Wikipedia. (n.d.). Stimulant. Retrieved from [Link]
-
Amuza Inc. (2023, November 21). How to Set Up an Open Field Test for Animal Behavior Research. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Retrieved from [Link]
-
Vetlexicon. (n.d.). Enrofloxacin in Guinea Pigs. Retrieved from [Link]
-
Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 120, 145-161. [Link]
-
Lin, Y. J., et al. (2022). Airway Exposure to 1,3-Beta-d-Glucan Induces Airway Hyperresponsiveness in Guinea Pigs. International Journal of Molecular Sciences, 23(5), 2531. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation by theophylline and enprofylline of the excitatory non-cholinergic transmission in guinea-pig bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]
- 9. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. [Compound with bronchospasmolytical activity from the chemical class of beta-phenylethyl-aminoalkyl-xanthines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]
- 18. Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of 1,3-Dibutylxanthine with Emerging Drug Candidates for Neurodegenerative Disorders
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents that can effectively halt or reverse disease progression is paramount. This guide provides a detailed preclinical comparison of 1,3-Dibutylxanthine, a xanthine derivative with dual activity, against two emerging drug candidates with more selective mechanisms of action: BPN14770, a selective phosphodiesterase-4D (PDE4D) inhibitor, and Istradefylline, a selective adenosine A2A receptor antagonist.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available preclinical data to inform future research directions and therapeutic strategies. By examining the distinct and overlapping mechanisms of these compounds, we aim to provide a rational basis for their potential application in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Introduction: The Rationale for Targeting Adenosine and Phosphodiesterase Pathways in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Two key signaling pathways implicated in the pathophysiology of these disorders are the adenosine receptor and phosphodiesterase (PDE) pathways.
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, is highly expressed in the basal ganglia and other brain regions affected in Parkinson's disease, where it modulates glutamatergic and dopaminergic neurotransmission.[1] Antagonism of the A2A receptor has emerged as a promising non-dopaminergic strategy to improve motor symptoms in Parkinson's disease.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoenzymes, such as PDE4, can enhance cAMP signaling, which is known to play a crucial role in synaptic plasticity, memory formation, and neuroinflammation.[2][3] Consequently, PDE4 inhibitors are being actively investigated for their potential to treat cognitive decline associated with Alzheimer's disease and other neurodegenerative conditions.
This guide will dissect the preclinical profiles of three compounds that modulate these pathways, highlighting their similarities and differences to provide a framework for their comparative evaluation.
Compound Profiles: Mechanism of Action and Preclinical Promise
1,3-Dibutylxanthine: A Dual-Action Xanthine Derivative
1,3-Dibutylxanthine belongs to the methylxanthine class of compounds, which are known for their non-selective antagonism of adenosine receptors and inhibition of phosphodiesterases. While specific preclinical data on 1,3-Dibutylxanthine's PDE inhibitory activity is limited, its structural similarity to other xanthines suggests it likely possesses this dual mechanism. Its activity at adenosine receptors has been characterized, demonstrating affinity for multiple subtypes.
BPN14770 (Zatolmilast): A Selective PDE4D Inhibitor
BPN14770 is an investigational drug that selectively inhibits the PDE4D enzyme subtype.[4] This selectivity is significant as it may reduce the dose-limiting side effects of nausea and emesis associated with non-selective PDE4 inhibitors.[5] By elevating cAMP levels in the brain, BPN14770 is proposed to enhance synaptic plasticity and memory.[2][3] Preclinical studies have shown its potential to improve cognitive function in models of Alzheimer's disease and Fragile X syndrome.[2][4]
Istradefylline (Nourianz®): A Selective Adenosine A2A Receptor Antagonist
Istradefylline is an approved adjunctive treatment for Parkinson's disease in some countries.[6] It is a potent and selective antagonist of the adenosine A2A receptor.[1] Its mechanism of action is thought to involve the modulation of striatal output pathways, thereby improving motor control in Parkinson's disease.[7] Notably, istradefylline has been shown to have no significant inhibitory activity on phosphodiesterase enzymes.[1]
Head-to-Head Preclinical Data Comparison
In Vitro Potency and Selectivity
The following table summarizes the available in vitro data for each compound, highlighting their potency at their respective primary targets and their selectivity profiles.
| Compound | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| 1,3-Dibutylxanthine | Adenosine Receptors | Ki: A1, A2A, A2B, A3 (data not specified) | Non-selective adenosine receptor antagonist. PDE inhibition profile not detailed. | |
| BPN14770 (Zatolmilast) | PDE4D | IC50: 7.4 - 7.8 (dimeric forms) | 16-fold less potent against monomeric PDE4D. High selectivity for PDE4D over other PDE subtypes. | [3] |
| Istradefylline (Nourianz®) | Adenosine A2A Receptor | Ki: High affinity for human A2A receptors | Significantly lower affinity for A1, A2B, and A3 adenosine receptors. No significant affinity for 51 other receptors or PDE enzymes I-V. | [1] |
In Vivo Efficacy in Neurodegenerative Disease Models
The therapeutic potential of these compounds has been evaluated in various animal models of neurodegenerative diseases.
| Compound | Animal Model | Key Findings | Reference(s) |
| 1,3-Dibutylxanthine | Data not available | ||
| BPN14770 (Zatolmilast) | Mouse model of Alzheimer's Disease (Aβ42 injection) | Prevented memory deficits and synapse damage. | [5] |
| Mouse model of Fragile X Syndrome | Improved behavioral outcomes and maturation of neuronal connections. | [2][4] | |
| Istradefylline (Nourianz®) | MPTP-lesioned primate model of Parkinson's Disease | Improved motor function, particularly when combined with L-DOPA, without worsening dyskinesia. | [1][8] |
| Rat model of cerebral ischemia (stroke) | Prevented anxiety and depressive-like behaviors, and attenuated cognitive and motor deficits. | [9] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways modulated by these compounds.
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of Istradefylline.
Phosphodiesterase 4 (PDE4) Signaling Pathway
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Shionogi Announces Positive Topline Results from Phase 2 Study of BPN14770, a Drug Candidate for the Treatment of Brain Disorders Associated with Cognitive and Memory Deficits, in Patients with Fragile X Syndrome|News|Shionogi Co., Ltd. [shionogi.com]
- 3. Memory enhancing effects of BPN14770, an allosteric inhibitor of phosphodiesterase-4D, in wild-type and humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Results Reported in Phase II Fragile X Clinical Trial of PDE4D Inhibitor Zatolmilast from Tetra Therapeutics • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 5. alzforum.org [alzforum.org]
- 6. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,3-Dibutylxanthine: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous management of chemical compounds is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dibutylxanthine, a xanthine derivative utilized in various research applications. By adhering to these procedures, researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety within their laboratories.
Understanding 1,3-Dibutylxanthine: Hazard Profile and Rationale for Specialized Disposal
1,3-Dibutylxanthine belongs to the xanthine family of alkaloids, which includes naturally occurring compounds like caffeine and theophylline.[1] These compounds are pharmacologically active, primarily acting as phosphodiesterase inhibitors and adenosine receptor antagonists.[1] While the specific toxicology of 1,3-Dibutylxanthine is not extensively documented in publicly available literature, the general characteristics of xanthine derivatives warrant a cautious approach to their handling and disposal.
According to available Safety Data Sheets (SDS), 1,3-Dibutylxanthine does not currently have mandated OSHA hazard classifications.[2] However, it is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[2] The absence of a formal hazard classification does not imply that the substance is benign. Given its pharmacological activity, uncontrolled release into the environment could have unforeseen ecological consequences. Therefore, the procedures outlined below are designed based on a precautionary principle, treating the compound as potentially hazardous waste.
Key Rationale for Procedural Disposal:
-
Pharmacological Activity: As a xanthine derivative, it can have biological effects.[1]
-
Lack of Extensive Ecotoxicity Data: The environmental impact of 1,3-Dibutylxanthine is not well-characterized, necessitating containment.
-
Regulatory Prudence: Proactive and responsible waste management is a cornerstone of Good Laboratory Practice (GLP) and is in line with the principles of OSHA and EPA guidelines for chemical waste.[3][4]
Personnel Protection: Your First Line of Defense
Before handling 1,3-Dibutylxanthine in any capacity, including for disposal, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. This creates a necessary barrier to prevent accidental exposure.
| Personal Protective Equipment (PPE) for 1,3-Dibutylxanthine Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
This table summarizes the essential PPE for handling 1,3-Dibutylxanthine.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,3-Dibutylxanthine is a multi-step process that begins with waste characterization and ends with appropriate labeling and storage for pickup by a certified hazardous waste contractor.
All waste streams containing 1,3-Dibutylxanthine must be treated as hazardous waste. This includes:
-
Unused or expired pure 1,3-Dibutylxanthine.
-
Grossly contaminated materials (e.g., filter paper, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing 1,3-Dibutylxanthine.
It is critical to segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions and to ensure proper disposal.
For pure, unused 1,3-Dibutylxanthine or materials heavily contaminated with the solid compound:
-
Carefully place the material into a designated, leak-proof, and sealable hazardous waste container. This container should be made of a material compatible with the chemical.
-
Avoid generating dust during transfer. If necessary, moisten the material slightly with a compatible solvent (e.g., water, if solubility allows and is safe) to minimize airborne particles.
-
Seal the container tightly.
For solutions containing 1,3-Dibutylxanthine:
-
Pour the liquid waste into a designated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity to allow for vapor expansion).
Proper labeling is a critical and legally required component of hazardous waste management.
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
List all contents, including 1,3-Dibutylxanthine and any solvents.
-
Indicate the approximate percentage of each component.
-
Include the date the waste was first added to the container.
-
Store the sealed and labeled container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For a small spill of solid 1,3-Dibutylxanthine:
-
Ensure the area is well-ventilated. If not in a fume hood, evacuate the immediate area and restrict access.
-
Wearing the appropriate PPE, gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent and absorbent pads.
For a small liquid spill:
-
Wearing appropriate PPE, contain the spill with absorbent pads or dikes.
-
Absorb the spilled material.
-
Place the used absorbent materials into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
For large spills, evacuate the area and follow your institution's emergency response procedures.
Decontamination of Laboratory Equipment
All non-disposable equipment that has come into contact with 1,3-Dibutylxanthine must be thoroughly decontaminated.
-
Rinse the equipment with a suitable solvent in which 1,3-Dibutylxanthine is soluble. Collect the rinsate as hazardous waste.
-
Wash the equipment with soap and water.
-
Perform a final rinse with deionized water.
Visualizing the Disposal Process
To aid in understanding the decision-making and procedural flow for the disposal of 1,3-Dibutylxanthine, the following diagrams have been created.
Caption: A flowchart illustrating the procedural workflow for the disposal of 1,3-Dibutylxanthine waste.
Sources
Navigating the Unknown: A Practical Guide to Personal Protective Equipment for 1,3-Dibutylxanthine
In the dynamic landscape of pharmaceutical research and drug development, our daily work involves navigating the knowns and unknowns of chemical compounds. 1,3-Dibutylxanthine, a derivative of xanthine, represents a substance whose toxicological properties have not been fully investigated[1]. While a current Safety Data Sheet (SDS) may not classify it as hazardous under OSHA's Hazard Communication Standard, the absence of comprehensive data mandates a proactive and cautious approach to safety[1]. This guide is structured to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for handling 1,3-Dibutylxanthine, ensuring both personal safety and data integrity.
Our philosophy is grounded in the principle of "As Low As Reasonably Practicable" (ALARP) when it comes to chemical exposure. This means that even in the absence of a definitive hazard classification, we implement robust protective measures. This guide will walk you through the appropriate selection and use of Personal Protective Equipment (PPE), operational protocols, and disposal plans, empowering you to handle 1,3-Dibutylxanthine with confidence and care.
Immediate Safety and Handling Protocol
When handling 1,3-Dibutylxanthine, the primary objective is to prevent contact and inhalation. The compound is a solid, and as such, dust formation is a key concern[1]. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize airborne particles[1].
Core PPE Requirements:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be used in situations with a higher risk of splashing.
-
Gloves: Chemical-resistant gloves are mandatory. Given that specific compatibility data for 1,3-Dibutylxanthine may not be available, selecting gloves made of a broadly resistant material like nitrile is a prudent choice. Double gloving is recommended when handling the pure compound or concentrated solutions.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.
-
Respiratory Protection: While the SDS suggests that no protective equipment is needed under normal use conditions, it also recommends a particle filter[1]. Therefore, for any procedure that could generate dust, such as weighing or transferring the solid, a NIOSH-approved N95 respirator or higher is required to prevent inhalation.
PPE Selection by Task: A Risk-Based Approach
The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving 1,3-Dibutylxanthine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or goggles | Double nitrile gloves | Lab coat | N95 respirator |
| Preparing Solutions | Chemical splash goggles and face shield | Double nitrile gloves | Lab coat | N95 respirator (if dust is possible) |
| Conducting Reactions | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Not required if in a fume hood |
| Handling Waste and Decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat | Not generally required |
| Managing Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat and disposable apron | N95 respirator or higher |
Experimental Protocols: Safe Handling Procedures
Protocol 1: Weighing and Transferring Solid 1,3-Dibutylxanthine
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including the 1,3-Dibutylxanthine container, weigh boat, spatula, and secondary container.
-
Donning PPE: Before entering the designated handling area, don a lab coat, N95 respirator, safety goggles, and a first pair of nitrile gloves.
-
Procedure:
-
Perform all operations within the fume hood.
-
Don a second pair of nitrile gloves over the first.
-
Carefully open the 1,3-Dibutylxanthine container.
-
Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust.
-
Once weighed, carefully transfer the solid to the reaction vessel or secondary container.
-
Securely close the primary 1,3-Dibutylxanthine container.
-
-
Decontamination and Doffing:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the inner pair of gloves, followed by the lab coat, goggles, and respirator.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Spill Management
-
Alert and Isolate: Immediately alert others in the vicinity. If safe to do so, restrict access to the spill area.
-
Don PPE: Don appropriate PPE, including chemical splash goggles, a face shield, heavy-duty gloves, and a lab coat. If the spill is large or has generated significant dust, an N95 respirator is necessary.
-
Containment and Cleanup:
-
For a solid spill, gently cover the area with absorbent pads to prevent further dispersal of dust.
-
Sweep up the solid and place it into a suitable, labeled container for disposal[1]. Avoid actions that create dust.
-
For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Once absorbed, scoop the material into a labeled waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to your institution's guidelines.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,3-Dibutylxanthine.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
All waste contaminated with 1,3-Dibutylxanthine, including used PPE, weigh boats, and absorbent materials from spills, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of 1,3-Dibutylxanthine or its waste down the drain.
By adhering to these guidelines, you can confidently and safely handle 1,3-Dibutylxanthine, ensuring a secure research environment for yourself and your colleagues.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
